molecular formula C7H5Br2F B1178194 Reactive blue 181 CAS No. 126601-88-5

Reactive blue 181

Número de catálogo: B1178194
Número CAS: 126601-88-5
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Descripción

Reactive Blue 181 (CAS 126601-88-5) is a bromo-fluoro substituted anthraquinone-based reactive dye widely used in the textile industry . Its structural complexity and environmental persistence make it a valuable model compound in environmental science research, particularly for studying advanced oxidation processes (AOPs) and wastewater treatment technologies. Researchers utilize this compound to investigate the efficacy of various degradation methods, including the UV/H₂O₂ process , Fenton and Sono-Fenton reactions , and heterogeneous Fenton techniques using modified catalysts like fly ash . These AOPs function by generating highly reactive hydroxyl radicals which effectively decolorize the dye, although complete mineralization may not always be achieved . The dye's refractory nature allows scientists to evaluate treatment kinetics, optimize operational parameters such as pH and catalyst dosage, and develop more efficient and economical solutions for the removal of recalcitrant organic pollutants from industrial effluents. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

126601-88-5

Fórmula molecular

C7H5Br2F

Sinónimos

C.I. Reactive Blue 181

Origen del producto

United States

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Defining Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity and available data for the substance commonly referred to as Reactive Blue 181. Despite extensive searches across chemical databases, supplier information, and scientific literature, a definitive chemical structure for this compound, consistently associated with the CAS Number 126601-88-5, remains elusive in the public domain. This guide summarizes the available information and highlights the current limitations in providing a comprehensive technical overview.

Chemical Identification

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Identifier Value Source
Chemical NameThis compound[1][2][3][4][5]
CAS Number126601-88-5[1][2][3][4][5]

While the CAS number is consistently used by chemical suppliers, detailed structural information is not provided in their listings.

Chemical Structure: An Unresolved Matter

A verifiable chemical structure for this compound with CAS number 126601-88-5 is not available in major public chemical databases, including PubChem and ChemicalBook. Some literature sources classify this compound as an anthraquinone (B42736) dye. Anthraquinone dyes are a broad class of colorants that share a core 9,10-dioxoanthracene structure. However, without the specific arrangement and identity of substituent groups, a precise molecular structure cannot be determined.

Due to the absence of a confirmed chemical structure, the mandatory visualization of the molecular structure using Graphviz (DOT language) cannot be provided. The creation of a scientifically accurate diagram requires precise knowledge of the atomic connectivity and stereochemistry, which is currently unavailable.

Physicochemical and Quantitative Data

The lack of a defined chemical structure for this compound precludes the availability of reliable quantitative data such as molecular weight, formula, and spectral properties. While some studies on the degradation of this compound exist, they do not provide the fundamental physicochemical data required for a comprehensive technical guide.

Experimental Protocols

Conclusion

The request for an in-depth technical guide on the core chemical structure and properties of this compound cannot be fully met at this time. The fundamental piece of information, the chemical structure associated with CAS number 126601-88-5, is not publicly accessible. Consequently, the generation of a structural diagram, the compilation of quantitative data, and the provision of detailed experimental protocols are not possible.

For researchers and scientists working with this substance, it is recommended to seek direct confirmation of the chemical structure from the supplier or to perform analytical studies (such as mass spectrometry, NMR spectroscopy, and X-ray crystallography) to elucidate its precise molecular identity.

References

Technical Guide to C.I. Reactive Blue 181: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Blue 181 is an anthraquinone-based reactive dye utilized in various industrial and research applications. This technical guide provides a comprehensive overview of its known characteristics and details experimental protocols involving its use, particularly in decolorization studies. While the precise molecular formula and weight are not consistently reported in public databases, this guide consolidates available data and presents methodologies for its experimental application and analysis.

Core Properties of C.I. This compound

This compound is classified as an anthraquinone (B42736) dye, a class of dyes known for their structural relationship to anthraquinone.[1] These dyes are valued for their vibrant colors and good lightfastness.[1] Reactive dyes, in general, form covalent bonds with the substrate, leading to high wash fastness.

Due to the proprietary nature of dye synthesis and limited disclosure in public chemical databases, the exact molecular formula and molecular weight for C.I. This compound (CAS Number: 126601-88-5) are not definitively available. Several chemical suppliers list the molecular weight as "0," indicating that the information is not provided or the structure is variable.[2][3]

Table 1: General Properties of C.I. This compound

PropertyValueSource
CAS Number 126601-88-5[4][5]
Chemical Class Anthraquinone Dye[4][6]
Synonyms C.I. This compound[5]
Molecular Formula Not consistently reported-
Molecular Weight Not consistently reported-

Synthesis of Anthraquinone Reactive Dyes: A General Overview

The synthesis of anthraquinone dyes typically involves the sulfonation or nitration of anthraquinone as a starting point.[1] A crucial intermediate for many acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[1] This intermediate can be condensed with other molecules to produce a variety of dyes. For instance, the synthesis of the related C.I. Reactive Blue 19 involves the condensation of bromamic acid with 3-(2-hydroxyethylsulfonyl)-aniline, followed by esterification with sulfuric acid.[1]

A general synthetic approach for anthraquinone reactive dyes can be visualized as a multi-step process.

G General Synthesis Pathway for Anthraquinone Reactive Dyes A Anthraquinone B Sulfonation / Nitration A->B Reagents C Anthraquinone Sulfonic Acid / Nitroanthraquinone B->C D Introduction of Amino Groups C->D Reaction E Bromamic Acid (or similar intermediate) D->E F Condensation with Reactive Group Precursor E->F Coupling G Anthraquinone Reactive Dye F->G

Caption: General synthesis pathway for anthraquinone reactive dyes.

Experimental Protocols: Decolorization of this compound

This compound is frequently used as a model compound in wastewater treatment studies. Several advanced oxidation processes (AOPs) have been investigated for its degradation.

UV/H₂O₂ Decolorization

This method utilizes the generation of highly reactive hydroxyl radicals from the photolysis of hydrogen peroxide to decolorize the dye.[4]

Experimental Setup:

A batch reactor equipped with a UV lamp is used. The pH of the dye solution is adjusted, and a specific concentration of hydrogen peroxide is added. Samples are collected at various time intervals to measure the decolorization.[4]

Table 2: Optimized Conditions for UV/H₂O₂ Decolorization of this compound

ParameterOptimal ValueSource
Initial RB181 Concentration 500 mg/L[4][[“]]
H₂O₂ Concentration 500 mg/L[4][[“]]
pH 3[4][[“]]
Reaction Time 20 minutes[4][[“]]

Workflow for UV/H₂O₂ Decolorization Experiment:

G Experimental Workflow for UV/H2O2 Decolorization of RB181 A Prepare this compound Solution (500 mg/L) B Adjust pH to 3 A->B C Add H2O2 (500 mg/L) B->C D Place in UV Batch Reactor C->D E Initiate UV Irradiation D->E F Collect Samples at Intervals E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate Decolorization Efficiency G->H

Caption: Workflow for UV/H₂O₂ decolorization of this compound.

The decolorization kinetics of this compound in this process have been reported to follow pseudo-first-order kinetics.[4]

Heterogeneous Fenton-like Degradation

This method employs a solid catalyst, such as modified fly ash, in combination with hydrogen peroxide to generate hydroxyl radicals for dye degradation.[8]

Catalyst Preparation:

The catalyst is prepared by impregnating fly ash with an iron salt solution (e.g., iron(III) nitrate) followed by drying and calcination.[8]

Table 3: Optimized Conditions for Heterogeneous Fenton-like Degradation of this compound

ParameterOptimal ValueSource
Catalyst Dose 0.4 g/L[8]
pH 3[8]
Hydrogen Peroxide Concentration 3.92 mM[8]
Treatment Time 90 minutes[8]

Workflow for Heterogeneous Fenton-like Degradation:

G Workflow for Heterogeneous Fenton-like Degradation of RB181 A Prepare this compound Solution B Adjust pH to 3 A->B C Add Modified Fly Ash Catalyst (0.4 g/L) B->C D Add H2O2 (3.92 mM) C->D E Stir in a Batch Reactor D->E F Collect Samples at Intervals E->F G Filter to Remove Catalyst F->G H Measure Absorbance G->H I Determine Degradation Rate H->I

Caption: Workflow for heterogeneous Fenton-like degradation of RB181.

The degradation of this compound using this technique has been shown to fit a pseudo-first-order reaction model.[8]

Application in Textile Dyeing

Reactive dyes like this compound are used for dyeing cellulosic fibers such as cotton. The dyeing process typically involves the application of the dye in the presence of an alkali, which facilitates the covalent bonding between the dye and the fiber.

A common method is the pad-batch dyeing process, where the fabric is impregnated with the dye liquor and then stored for a period to allow for the reaction to occur.[9]

General Pad-Batch Dyeing Process:

G General Pad-Batch Dyeing Process for Reactive Dyes A Prepare Dye Liquor (Dye, Alkali, Auxiliaries) B Padding (Impregnate Fabric) A->B C Batching (Rolling the Fabric) B->C D Dwelling (Room Temperature Storage) C->D E Washing and Rinsing D->E F Drying E->F

Caption: General workflow for pad-batch dyeing with reactive dyes.

Conclusion

C.I. This compound is a valuable dye for both industrial applications and scientific research, particularly in the field of environmental remediation. While its precise chemical structure remains elusive in public domains, its classification as an anthraquinone dye provides a basis for understanding its general chemical properties. The detailed experimental protocols for its decolorization offer a solid foundation for researchers investigating advanced oxidation processes for wastewater treatment. Further research into the synthesis and characterization of this and similar dyes would be beneficial for the development of more efficient and environmentally friendly dyeing and degradation processes.

References

An In-Depth Technical Guide to the Mechanism of Action of Reactive Blue 181 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of various reactive dyes, most notably C.I. Reactive Blue 2. However, specific research on the mechanism of action of C.I. Reactive Blue 181 (CAS 126601-88-5) is limited.[1][2] This guide, therefore, extrapolates the likely mechanisms of action of this compound based on the established activities of structurally similar and well-characterized reactive dyes. This information is intended for research and development purposes and should be interpreted with the understanding that direct experimental validation for this compound is largely unavailable in public literature.

Introduction

This compound is an anthraquinone-based reactive dye.[3][4][5] Like other reactive dyes, its chemical structure is designed to form covalent bonds with substrates, a property that also underlies its interaction with biological molecules. The primary mechanisms of action for this class of compounds in a biological context are centered on the competitive and non-competitive inhibition of various enzymes and receptors. This guide will focus on two principal mechanisms: antagonism of P2Y purinergic receptors and inhibition of protein kinases and NADPH oxidase.

Core Mechanisms of Action

The biological effects of reactive dyes like this compound are multifaceted, stemming from their ability to bind to and modulate the function of various proteins.

Antagonism of P2Y Purinergic Receptors

Reactive dyes are widely recognized as antagonists of P2Y receptors, a family of G-protein coupled receptors activated by extracellular nucleotides such as ATP and UTP. This antagonism disrupts the normal signaling cascades initiated by these receptors.

  • P2Y Receptor Signaling: Upon activation by agonists, P2Y receptors, depending on the subtype, couple to different G-proteins (Gq/11, Gs, or Gi) to initiate downstream signaling. For instance, Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Inhibitory Action: Reactive Blue dyes act as competitive antagonists at the nucleotide binding site of P2Y receptors, preventing the binding of endogenous agonists and thereby inhibiting the downstream signaling pathways.

Signaling Pathway: P2Y Receptor Antagonism by this compound

P2Y_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (ATP/UTP) Agonist (ATP/UTP) P2Y-R P2Y Receptor Agonist (ATP/UTP)->P2Y-R Activates RB181 This compound RB181->P2Y-R Inhibits G-Protein Gq/11 P2Y-R->G-Protein Activates PLC Phospholipase C G-Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Induces

Caption: P2Y Receptor signaling pathway and its inhibition by this compound.

Enzyme Inhibition

The structural motifs within reactive dyes enable them to interact with the active or allosteric sites of various enzymes, leading to a reduction in their catalytic activity.

Reactive dyes have been shown to inhibit certain protein kinases. This inhibition can occur through competition with ATP for the kinase's active site or via non-competitive mechanisms.

  • Mechanism: For instance, Reactive Blue 2 has been demonstrated to be a potent non-competitive inhibitor of a thylakoid protein kinase.[1] This mode of inhibition suggests that the dye binds to a site other than the ATP-binding pocket, inducing a conformational change that reduces the enzyme's catalytic efficiency.

NADPH oxidases (NOX) are a family of enzymes responsible for generating reactive oxygen species (ROS). The promiscuous binding nature of reactive dyes suggests they may also inhibit NOX enzymes.

  • NOX Activation Pathway: The activation of the most well-characterized NOX isoform, NOX2, is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox, and Rac) to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). This assembly is triggered by upstream signals, often involving protein kinase C (PKC).

  • Potential Inhibitory Action: this compound could potentially inhibit NOX activity by interfering with the assembly of the enzyme complex or by directly interacting with one of its subunits.

Signaling Pathway: NADPH Oxidase Activation and Potential Inhibition by this compound

NOX_Inhibition cluster_upstream Upstream Signals cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_ros ROS Production Stimulus Stimulus PKC PKC Stimulus->PKC Activates p47phox p47phox PKC->p47phox Phosphorylates NOX_Complex NOX Complex (gp91phox/p22phox) p47phox->NOX_Complex Translocates to p67phox p67phox p67phox->NOX_Complex Translocates to Rac Rac Rac->NOX_Complex Translocates to Assembled_Complex Assembled Active NOX Complex NOX_Complex->Assembled_Complex Assembly Superoxide (B77818) O₂⁻ Assembled_Complex->Superoxide Generates RB181 This compound RB181->Assembled_Complex Inhibits (putative) NADPH NADPH NADPH->Assembled_Complex O2 O₂ O2->Assembled_Complex

Caption: The NADPH oxidase activation pathway and the putative inhibitory point of this compound.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data (e.g., IC50 or Ki values) for the inhibition of specific biological targets by this compound. The following table summarizes representative data for the closely related compound, Reactive Blue 2 , to provide a potential reference for the expected potency of this class of dyes.

TargetCompoundAssay TypeIC50 / KiSpeciesReference
Thylakoid Protein KinaseReactive Blue 2Enzyme KineticsKi = 6 µM (purified)Thylakoid[1]
Thylakoid Protein KinaseReactive Blue 2Enzyme KineticsKi = 8 µM (membrane-bound)Thylakoid[1]

Note: This data is for Reactive Blue 2 and should not be directly attributed to this compound without experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory actions of compounds like this compound.

Inositol Phosphate (B84403) Accumulation Assay for P2Y Receptor Antagonism

This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, to quantify the antagonism of Gq-coupled P2Y receptors.

Experimental Workflow

IP_Assay_Workflow Cell_Culture 1. Culture cells expressing the target P2Y receptor. Radiolabeling 2. Radiolabel cells with [³H]-myo-inositol. Cell_Culture->Radiolabeling Pre-incubation 3. Pre-incubate cells with This compound. Radiolabeling->Pre-incubation Stimulation 4. Stimulate with a P2Y receptor agonist in the presence of LiCl. Pre-incubation->Stimulation Lysis 5. Lyse cells and extract inositol phosphates. Stimulation->Lysis Separation 6. Separate IPs by anion-exchange chromatography. Lysis->Separation Quantification 7. Quantify radioactivity by scintillation counting. Separation->Quantification

Caption: Workflow for the inositol phosphate accumulation assay.

Detailed Protocol:

  • Cell Culture and Radiolabeling:

    • Culture a suitable cell line endogenously or recombinantly expressing the P2Y receptor of interest to near confluency in 24- or 48-well plates.

    • Replace the culture medium with an inositol-free medium supplemented with [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Assay Procedure:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in the assay buffer containing LiCl (typically 10-20 mM) for 15-30 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

    • Stimulate the cells by adding a P2Y receptor agonist (e.g., ATP or UTP) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate macromolecules.

    • Neutralize the acid extracts.

    • Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the inositol phosphates and quantify the radioactivity in the eluate using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of this compound that causes a 50% inhibition of the agonist-induced IP accumulation (IC50 value) by fitting the data to a dose-response curve.

NADPH Oxidase Activity Assay

This protocol describes a cell-based assay to measure the inhibition of NADPH oxidase activity using a colorimetric or fluorometric probe that detects superoxide or hydrogen peroxide.

Experimental Workflow

NOX_Assay_Workflow Cell_Prep 1. Prepare a suspension of phagocytic cells (e.g., neutrophils, macrophages). Incubation 2. Incubate cells with This compound and a ROS detection probe. Cell_Prep->Incubation Stimulation 3. Stimulate NADPH oxidase activity (e.g., with PMA). Incubation->Stimulation Measurement 4. Measure the change in absorbance or fluorescence over time. Stimulation->Measurement Analysis 5. Calculate the rate of ROS production and determine IC50. Measurement->Analysis

Caption: Workflow for the NADPH oxidase activity assay.

Detailed Protocol:

  • Cell Preparation:

    • Isolate primary phagocytes (e.g., neutrophils from fresh blood) or use a suitable cell line (e.g., differentiated HL-60 cells) known to express functional NADPH oxidase.

    • Resuspend the cells in a physiological buffer (e.g., HBSS) at a known concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell suspension to wells containing various concentrations of this compound or vehicle control.

    • Add a ROS detection reagent. Common choices include:

      • Cytochrome c: for spectrophotometric measurement of superoxide (reduction of cytochrome c).

      • Amplex Red: for fluorometric measurement of hydrogen peroxide in the presence of horseradish peroxidase.

      • Luminol/Lucigenin: for chemiluminescent detection of ROS.

  • Measurement of ROS Production:

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Initiate the reaction by adding a stimulus to activate NADPH oxidase, such as Phorbol 12-myristate 13-acetate (PMA).

    • Immediately begin kinetic measurements of absorbance, fluorescence, or luminescence at regular intervals.

  • Data Analysis:

    • Calculate the rate of ROS production from the linear phase of the kinetic curve.

    • Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, based on the well-established activities of structurally related reactive dyes, it is highly probable that its biological effects are mediated through the antagonism of P2Y receptors and the inhibition of key enzymes such as protein kinases and NADPH oxidase. The provided experimental protocols offer a framework for the detailed investigation and characterization of these interactions. Further research is necessary to elucidate the specific molecular targets of this compound and to quantify its potency and selectivity, which will be crucial for its potential application in drug development and as a pharmacological tool.

References

An In-depth Technical Guide to the Spectral Properties of C.I. Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the reactive dye C.I. Reactive Blue 181 (CAS No. 126601-88-5). Due to the limited availability of specific spectral data for this compound in the public domain, this document also includes data from closely related reactive blue dyes to provide a broader context for understanding its expected spectral behavior. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate understanding and application in research and development.

Introduction to this compound

Absorption Spectral Properties

The absorption of light by a dye is quantified by its absorbance spectrum, which is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is denoted as λmax, and the molar absorptivity (ε) is a measure of how strongly the dye absorbs light at this wavelength.

Table 1: UV-Visible Absorption Data for Reactive Blue Dyes

Dye Nameλmax (nm)Molar Absorptivity (ε) (cm⁻¹ M⁻¹)Solvent/Conditions
Reactive Blue (unspecified)615[1][2]7.0 x 10³[1][2]pH 6[1]
Levafix Brilliant Blue E-4BA596[1]Not specifiedAqueous solution
Reactive Blue 2615[2]7.0 x 10³[2]pH 6[2]
Turquoise Blue-G661[3]Not specifiedAqueous solution
Blue-3R666[3]Not specifiedAqueous solution

Note: The data for "Reactive Blue (unspecified)" and "Reactive Blue 2" may provide an approximation of the spectral properties of this compound, but experimental verification is essential.

Factors Influencing Spectral Properties

The spectral properties of reactive dyes are sensitive to their environment. Key factors that can cause shifts in the absorption spectrum include pH and solvent polarity (solvatochromism).

The pH of the solution can alter the ionization state of the dye molecule, particularly the auxochromes, which in turn affects the electronic transitions and the resulting absorption spectrum. For many reactive dyes, the optimal pH for analysis is in the neutral to acidic range.[1] However, the stability and color intensity can vary significantly with pH. For instance, some reactive dyes show stable absorbance over a wide pH range (e.g., pH 2-8), while others may degrade or change color in highly acidic or alkaline conditions.[1]

Solvatochromism is the phenomenon where the color of a dye solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. Anthraquinone (B42736) dyes, a common class of blue reactive dyes, are known to exhibit solvatochromism.[4] The fluorescence emission of some anthraquinone dyes is highly sensitive to solvent polarity, showing significant shifts to longer wavelengths (bathochromic or red shifts) in more polar solvents.[4] This is attributed to an intramolecular charge transfer (ICT) character.[4]

Fluorescence Properties

Fluorescence is the emission of light by a substance that has absorbed light. The fluorescence spectrum consists of an excitation spectrum (the wavelengths of light that cause the substance to fluoresce) and an emission spectrum (the wavelengths of light emitted). While specific fluorescence data for this compound was not found, it is known that some anthraquinone-based dyes exhibit solvatochromic fluorescence.[4]

Experimental Protocols

This section outlines a general methodology for the spectrophotometric analysis of reactive dyes like this compound.

Objective: To determine the λmax and molar absorptivity (ε) of this compound.

Materials:

  • C.I. This compound

  • Deionized water (or other appropriate solvent)

  • Buffer solutions (for pH-dependent studies)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).[5]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Wavelength Scan to Determine λmax:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Take one of the standard solutions and scan the absorbance across a relevant wavelength range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).[1][3]

  • Measurement of Absorbance:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (when the path length is 1 cm and concentration is in mol/L).

Diagram 1: General Workflow for Spectrophotometric Analysis

G prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards wavelength_scan Wavelength Scan to find λmax prep_standards->wavelength_scan measure_abs Measure Absorbance of Standards wavelength_scan->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_epsilon Calculate Molar Absorptivity plot_curve->calc_epsilon G cluster_prep Sample Preparation cluster_analysis Spectral Analysis prep_dye Dye Solution mix Mix Dye with each Buffer prep_dye->mix prep_buffers Buffer Solutions (pH 2-12) prep_buffers->mix measure Record UV-Vis Spectrum mix->measure analyze Plot λmax vs. pH measure->analyze

References

Navigating the Solubility Landscape of Reactive Blue 181: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Reactive Blue 181 (CAS No. 126601-88-5), an anthraquinone-based reactive dye. Geared towards researchers, scientists, and professionals in drug development and material science, this document outlines the theoretical and practical aspects of determining its solubility in various solvents. While specific quantitative data for this compound is scarce in published literature, this guide furnishes detailed experimental protocols to enable researchers to generate precise and reliable solubility data tailored to their specific applications.

This compound is characterized as a dark blue powder that is generally insoluble in water but can be dissolved with difficulty in certain organic solvents like trichlorobenzene[1]. The solubility of reactive dyes is a critical parameter that influences their application, efficacy, and environmental impact. Factors such as solvent polarity, temperature, and the presence of electrolytes can significantly affect the dissolution of these complex molecules. For instance, hot water and the addition of urea (B33335) can enhance the solubility of some reactive dyes, while salts like sodium sulfate (B86663) tend to decrease it[2].

Data Presentation: A Framework for Empirical Analysis

Due to the limited availability of specific quantitative solubility data for this compound, the following table is presented as a template for researchers to populate with their own experimentally determined values. This structured format is designed for the clear and concise presentation of empirical data, facilitating straightforward comparison across different solvent systems.

Solvent SystemTemperature (°C)Solubility (g/L)Method of DeterminationObservations
Deionized Water25UV-Vis Spectrophotometry
Deionized Water50UV-Vis Spectrophotometry
Ethanol25UV-Vis Spectrophotometry
Methanol25UV-Vis Spectrophotometry
Acetone25UV-Vis Spectrophotometry
Trichlorobenzene25UV-Vis Spectrophotometry
User-defined solvent

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the quantitative and qualitative determination of this compound solubility.

Quantitative Method: UV-Visible Spectrophotometry

This method is a robust and widely used technique for determining the concentration of a colored substance in a solution, based on the Beer-Lambert Law.

Objective: To quantitatively determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be accurately determined.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute stock solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements.

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a precise concentration.

    • Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This will serve as the calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed, light-protected container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample of the clear supernatant.

    • Filter the sample through a 0.45 µm syringe filter.

    • Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the solubility of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Qualitative Method: Filter Paper Spot Test

This is a simple and rapid method suitable for practical use in factory settings to estimate the solubility of a dye[1][2].

Objective: To qualitatively assess the solubility of this compound in a given solvent.

Methodology:

  • Prepare a series of dye solutions with different concentrations in the solvent of interest.

  • Stir each solution at a constant temperature for a set period (e.g., 10 minutes) to allow for dissolution[1][2].

  • Using a pipette, draw up a small amount of the solution and drop it onto a piece of filter paper[1][2].

  • Allow the filter paper to dry completely.

  • Observe the spot. A uniform circle of color indicates good solubility at that concentration. The presence of undissolved dye particles in the center of the spot suggests that the solubility limit has been exceeded[3]. The concentration of the most concentrated solution that does not show a precipitate is considered the approximate solubility[1].

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_measurement Measurement cluster_solubility Solubility Determination A Weigh this compound C Prepare Stock Solution A->C B Select Solvent B->C D Prepare Standard Solutions (Serial Dilution) C->D E Determine λmax C->E F Measure Absorbance of Standards D->F G Generate Calibration Curve F->G K Calculate Solubility G->K H Prepare Saturated Solution I Filter and Dilute H->I J Measure Absorbance of Sample I->J J->K

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

G cluster_prep Solution Preparation cluster_test Spot Test cluster_analysis Analysis A Prepare Serial Concentrations B Spot Solutions on Filter Paper A->B C Dry Filter Paper B->C D Observe for Precipitate C->D E Determine Approximate Solubility D->E

Caption: Workflow for Filter Paper Spot Test for Solubility.

References

Reactive Blue 181: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for Reactive Blue 181 (RB-181), an anthraquinone (B42736) dye. Due to the limited availability of specific toxicological data for RB-181, this guide incorporates information from other reactive dyes with similar structures and properties. All data presented should be interpreted with this consideration. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Executive Summary

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common route in a laboratory setting but should also be avoided.

Key Hazards:

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Dust Explosion Hazard: May form flammable dust concentrations in the air.[1]

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is limited. The following tables summarize available data for other relevant reactive dyes to provide an indication of their toxicological profile.

Table 1: Acute Toxicity Data for Analogous Reactive Dyes

SubstanceTestRouteSpeciesValueReference
C.I. Reactive Blue 4LC50InhalationRat> 100 mg/L[2]
C.I. Reactive Blue 163LD50DermalRabbitN/A[3]
C.I. Reactive Blue 163LC50InhalationRatN/A[3]

N/A: Not Available

Table 2: Cytotoxicity Data for Analogous Reactive Dyes

SubstanceCell LineAssayEndpointConcentrationResultReference
Reactive Blue 19HaCaT (Human Keratinocytes)In Vitro MicroFlow®Cytotoxicity500 and 1000 µg/mLSignificant increase in EMA-positive cells[4]
Reactive Blue 19HepaRG (Human Liver Cells)In Vitro MicroFlow®Cytotoxicity1000 µg/mLCytotoxic effects observed[4][5]
Reactive Blue 2HaCaT (Human Keratinocytes)In Vitro MicroFlow®Cytotoxicity1000 µg/mLCytotoxic[4]

Table 3: Genotoxicity Data for Analogous Reactive Dyes

SubstanceTest SystemAssayResultReference
Reactive Blue 19Allium cepaComet AssayGenotoxic[6]
Reactive Blue 19TA98 and TA100 strainsAmes TestNot mutagenic after treatment[7]
Reactive Blue 2Salmonella typhimurium (TA98, TA100, YG1041, YG1042)Ames TestWeak mutagenic potential in formulated form[8]
Reactive Dyes (general)HaCaT and HepaRG cellsIn Vitro MicroFlow®Not genotoxic[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such evaluations. Below are generalized methodologies for key toxicological endpoints.

Skin Irritation/Corrosion Test (OECD TG 404)
  • Objective: To determine the potential of a substance to cause skin irritation or corrosion.

  • Test System: Albino rabbit.

  • Procedure:

    • A small area of the rabbit's skin is shaved.

    • 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to the shaved area and covered with a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the skin is washed with water.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scoring of skin reactions is performed according to a standardized scale.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)
  • Objective: To determine the potential of a substance to cause skin sensitization.

  • Test System: Mouse.

  • Procedure:

    • The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).

    • A defined concentration of the test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.

    • On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

    • The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer (B1316253) if the SI is ≥ 3.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100) and/or Escherichia coli that are auxotrophic for a specific amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

    • The mixture is incubated, and then plated on a minimal medium lacking the specific amino acid.

    • After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Signaling Pathways and Workflows

Generalized Signaling Pathway for Chemical Sensitization

Reactive dyes are known to act as haptens, which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein. The following diagram illustrates a generalized signaling pathway for chemical sensitization.

G cluster_0 Initiation Phase cluster_1 Sensitization Phase cluster_2 Elicitation Phase (Re-exposure) RB181 This compound (Hapten) Hapten_Protein Hapten-Protein Complex RB181->Hapten_Protein Covalent Binding Protein Skin Proteins Protein->Hapten_Protein DC Dendritic Cell (Antigen Presenting Cell) Hapten_Protein->DC Uptake and Processing T_Cell Naive T-Cell DC->T_Cell Antigen Presentation in Lymph Node Th_Cell Effector T-Helper Cell (Th1/Th2) T_Cell->Th_Cell Activation and Proliferation Inflammation Inflammatory Response (Dermatitis, Asthma) Th_Cell->Inflammation Cytokine Release RB181_re This compound (Re-exposure) Hapten_Protein_re Hapten-Protein Complex RB181_re->Hapten_Protein_re Hapten_Protein_re->Th_Cell Activation

Caption: Generalized signaling pathway for chemical sensitization by a hapten like this compound.

Experimental Workflow for Assessing Sensitization Potential

The following diagram outlines a typical experimental workflow for evaluating the sensitization potential of a chemical.

G cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Risk Assessment QSAR QSAR Modeling (Predictive) DPRA Direct Peptide Reactivity Assay (Peptide Binding) QSAR->DPRA ARE_Nrf2 ARE-Nrf2 Luciferase Assay (Keratinocyte Activation) DPRA->ARE_Nrf2 LLNA Local Lymph Node Assay (LLNA) (Mouse) ARE_Nrf2->LLNA If positive or inconclusive GPMT Guinea Pig Maximization Test (Guinea Pig) LLNA->GPMT Confirmatory Hazard_ID Hazard Identification (Sensitizer or Not) LLNA->Hazard_ID GPMT->Hazard_ID Potency Potency Assessment (EC3 Value) Hazard_ID->Potency Risk_Char Risk Characterization Potency->Risk_Char

Caption: A tiered approach for the experimental workflow of skin sensitization testing.

Safe Handling and Emergency Response Workflow

This diagram provides a logical workflow for the safe handling of this compound and the appropriate response in case of an exposure event.

G cluster_0 Safe Handling Protocol cluster_1 Exposure Event cluster_2 Emergency Response Risk_Assess Perform Risk Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assess->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood or LEV) Risk_Assess->Ventilation Storage Store in a Cool, Dry, Tightly Closed Container Risk_Assess->Storage Spill_Kit Ensure Spill Kit is Accessible Risk_Assess->Spill_Kit Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash Skin with Soap and Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water for 15 mins Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention If irritation persists Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Workflow for safe handling of and emergency response to this compound exposure.

Handling and Storage Precautions

Engineering Controls
  • Use in a well-ventilated area.

  • For operations that may generate dust, use local exhaust ventilation (LEV) or a fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: If dust is generated, wear a NIOSH-approved respirator with a particulate filter.[2][9]

Handling Procedures
  • Avoid creating dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep containers tightly sealed.

First-Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation or an allergic reaction develops.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Spills and Disposal

Spill Response
  • Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated, labeled container for disposal.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin and respiratory sensitization and irritation. While specific toxicological data for this compound is scarce, a conservative approach based on the hazard profile of similar reactive dyes is warranted. Adherence to the safety and handling precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure and adverse health effects in a research and development setting. Further toxicological studies on this compound are needed to provide a more complete and specific safety profile.

References

A Technical Guide to Reactive Blue 181: Sourcing and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Reactive Blue 181, a versatile triazine dye with significant applications in scientific research, particularly in the realm of protein purification and drug discovery. This document details available suppliers, purchasing options, and technical specifications. Furthermore, it presents a detailed experimental protocol for a key application and visualizes both the experimental workflow and a relevant biological signaling pathway.

Suppliers and Purchasing Options for this compound

This compound, identified by its CAS number 126601-88-5, is available from a range of chemical suppliers globally.[1][2][3] The purity and available quantities can vary between suppliers, impacting its suitability for different research applications. Below is a summary of some key suppliers and their product specifications.

SupplierLocationPurityAvailable QuantitiesContact Information
CHEMLYTE SOLUTIONS CO.,LTDChinaIndustrial GradeBulk--INVALID-LINK--[4]
Atomax Chemicals Co., Ltd.ChinaNot SpecifiedNot Specified--INVALID-LINK--
Autech Industry Co.,Ltd.ChinaNot SpecifiedNot Specified--INVALID-LINK--
Haihang Industry Co., Ltd.ChinaNot SpecifiedNot Specified--INVALID-LINK--
Simagchem CorporationChinaNot SpecifiedNot Specified--INVALID-LINK--
Finetech Industry LimitedUnited KingdomNot SpecifiedNot Specified--INVALID-LINK--
2A Pharma LtdUnited KingdomNot SpecifiedNot SpecifiedNot Available
Boc SciencesUSANot SpecifiedGrams to Kilograms--INVALID-LINK--
Chem-Impex International, Inc.USANot SpecifiedGrams to Kilograms--INVALID-LINK--

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier. For research and drug development purposes, it is crucial to source high-purity this compound to ensure experimental reproducibility and accuracy. Requesting a Certificate of Analysis (CoA) from the supplier is highly recommended.

Applications in Research and Drug Development

This compound, as a member of the triazine dye family, has found a significant niche in biotechnology and pharmaceutical research. Its primary application lies in dye-ligand affinity chromatography , a powerful technique for the purification of proteins and enzymes.[5][6][7] The triazine core of the dye can mimic the structure of biological cofactors, such as NAD+, enabling it to selectively bind to the active sites of various enzymes.

This pseudo-affinity makes it a cost-effective and versatile alternative to more specific and expensive affinity ligands.[5] Triazine dyes have been successfully employed in the purification of a wide range of proteins, including lactate (B86563) dehydrogenase (LDH) and serum albumin.[8][9][10]

Furthermore, the triazine scaffold is of interest in drug discovery . Triazine derivatives have been investigated as potential inhibitors for various enzymes, highlighting the potential of dyes like this compound as starting points for the development of novel therapeutics. High-throughput screening of dye-ligands can be a valuable tool in identifying new protein-ligand interactions.[5][11]

Experimental Protocol: Purification of Lactate Dehydrogenase (LDH) using a Reactive Blue-based Affinity Matrix

This protocol provides a detailed methodology for the purification of Lactate Dehydrogenase (LDH) from a crude cell lysate using a chromatography resin to which a reactive blue dye, such as this compound, is immobilized. This method is adapted from established procedures for purifying LDH using triazine dye affinity chromatography.[8][12][13][14]

Materials:

  • This compound-Agarose Resin: (Prepared by immobilizing this compound on a suitable agarose (B213101) matrix, or a commercially available equivalent).

  • Crude Cell Lysate: Containing LDH.

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.

  • Wash Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 7.5.

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, 1 mM NADH, pH 7.5.

  • Chromatography Column.

  • Peristaltic Pump and Fraction Collector.

  • Spectrophotometer for protein and enzyme activity assays.

Methodology:

  • Column Packing and Equilibration:

    • Carefully pack the this compound-Agarose resin into a chromatography column to the desired bed volume.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer at a linear flow rate of 30 cm/h.

  • Sample Loading:

    • Clarify the crude cell lysate by centrifugation (10,000 x g for 20 minutes at 4°C) to remove cellular debris.

    • Load the clarified supernatant onto the equilibrated column at a flow rate of 15-20 cm/h.

  • Washing:

    • After the entire sample has been loaded, wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound LDH from the column using a linear gradient or a step elution with the Elution Buffer. For a step elution, apply the Elution Buffer and collect fractions.

    • The NADH in the elution buffer will competitively displace the LDH from the reactive dye ligand.

  • Fraction Analysis:

    • Measure the protein concentration in each fraction using a standard method (e.g., Bradford assay).

    • Assay each fraction for LDH activity using a spectrophotometric assay that monitors the oxidation of NADH at 340 nm.

  • Pooling and Downstream Processing:

    • Pool the fractions containing the highest LDH activity.

    • The purified LDH can be further concentrated and buffer-exchanged for downstream applications.

Visualizations

Experimental Workflow: Dye-Ligand Affinity Chromatography

The following diagram illustrates the key steps in the purification of a target protein using dye-ligand affinity chromatography.

G cluster_preparation Preparation cluster_purification Purification cluster_analysis Analysis p1 Pack Column with Reactive Blue Resin p2 Equilibrate Column p1->p2 p3 Load Crude Cell Lysate p2->p3 p4 Wash Unbound Proteins p3->p4 p5 Elute Target Protein (LDH) p4->p5 p6 Collect Fractions p5->p6 p7 Assay for Protein & Enzyme Activity p6->p7 p8 Pool Active Fractions p7->p8 p9 Downstream Applications p8->p9 Purified LDH

Dye-Ligand Affinity Chromatography Workflow
Signaling Pathway: Role of Lactate Dehydrogenase in Cancer Metabolism

Lactate dehydrogenase (LDH), a protein that can be purified using this compound, plays a critical role in cancer cell metabolism, particularly in the "Warburg effect".[15][16][17][18][[“]] The following diagram illustrates a simplified signaling pathway highlighting the central role of LDH.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Normal Cells) cluster_warburg Warburg Effect (Cancer Cells) cluster_effects Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Normoxia LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate Lactate->Pyruvate Angiogenesis Angiogenesis Lactate->Angiogenesis Metastasis Metastasis Lactate->Metastasis Immune_Evasion Immune Evasion Lactate->Immune_Evasion Hypoxia Hypoxia / Oncogenic Signaling (e.g., HIF-1α) Hypoxia->LDH Upregulates

Role of LDH in Cancer Metabolism

Safety Information

Reactive dyes, including this compound, are generally handled as chemical powders and should be used with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[20][21][22][23] It is advisable to handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in a research and drug development setting. For specific experimental designs and applications, further consultation of peer-reviewed literature is recommended.

References

Navigating the Synthesis of Reactive Blue 181: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of C.I. Reactive Blue 181, a vinyl sulfone reactive dye, is a multi-step process rooted in the principles of diazo-chemistry and aromatic substitution. While specific proprietary manufacturing details for this exact dye (CAS No. 126601-88-5) are not extensively disclosed in public literature, a comprehensive understanding of its synthesis can be constructed by examining the well-established manufacturing processes for analogous vinyl sulfone-based reactive dyes. This guide provides a detailed technical overview of the probable synthetic pathway, including key reactions, experimental protocols, and process parameters, to serve as a valuable resource for professionals in chemical research and development.

Core Synthetic Strategy

The manufacturing of this compound likely follows a convergent synthesis strategy, which can be broadly categorized into three critical stages:

  • Formation of the Diazo Component: This involves the diazotization of an aromatic amine, which serves as the precursor to the chromophoric (color-bearing) part of the dye molecule.

  • Synthesis of the Coupling Component: Preparation of a reactive intermediate, often a substituted naphthalene (B1677914) derivative, which will react with the diazo component to form the final azo dye structure.

  • Coupling and Condensation Reactions: The controlled reaction between the diazo and coupling components, followed by the introduction of the reactive group that enables the dye to form a covalent bond with textile fibers.

Probable Synthesis Pathway

A plausible synthetic route for a vinyl sulfone reactive blue dye with characteristics similar to this compound is outlined below. This pathway is based on common industrial practices for this class of dyes.

Step 1: Diazotization of an Aniline (B41778) Derivative

The synthesis typically commences with the diazotization of an aniline derivative containing a protected vinyl sulfone group. A common starting material is 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate, also known as para-base ester.

Experimental Protocol:

  • Suspension: Suspend para-base ester in cold water (0-5 °C).

  • Acidification: Add concentrated hydrochloric acid to the suspension while maintaining the low temperature.

  • Diazotization: Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water. The temperature must be strictly controlled between 0-5 °C to prevent the decomposition of the resulting diazonium salt.

  • Completion: Stir the mixture for a designated period until the diazotization is complete, which can be verified by testing for the absence of the starting amine.

Step 2: Coupling Reaction with H-Acid

The diazonium salt is then reacted with a coupling component. For many blue reactive dyes, 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) is a key intermediate.

Experimental Protocol:

  • Dissolution: Dissolve H-acid in an alkaline aqueous solution (e.g., sodium carbonate solution).

  • Coupling: Slowly add the previously prepared diazonium salt solution to the H-acid solution.

  • pH and Temperature Control: Maintain the pH of the reaction mixture in the acidic to neutral range (pH 4-7) and the temperature between 5-15 °C.

  • Completion: The reaction is monitored until the coupling is complete, resulting in the formation of a monoazo dye intermediate.

Step 3: Condensation with Cyanuric Chloride and Final Coupling

To introduce a second reactive group or modify the dye's properties, a condensation reaction with cyanuric chloride is often employed, followed by a second coupling step.

Experimental Protocol:

  • First Condensation: React cyanuric chloride with an aromatic amine, such as metanilic acid, in an aqueous medium at a low temperature (0-5 °C) and controlled pH (around 4-5).

  • Second Condensation: The resulting product is then reacted with the monoazo dye intermediate from Step 2. This reaction is typically carried out at a slightly elevated temperature (20-30 °C) and a pH of 5-6.

  • Final Coupling (if applicable): In some synthesis routes for related dyes, a third component is introduced via another diazotization and coupling sequence to create a more complex chromophore.

  • Isolation: The final dye is isolated from the reaction mixture by salting out with sodium chloride, followed by filtration and drying.

Data Summary

The following table summarizes the typical reaction conditions for the key steps in the synthesis of a vinyl sulfone reactive blue dye.

Parameter Diazotization First Coupling Condensation with Cyanuric Chloride Second Condensation
Key Reagents p-Base Ester, HCl, NaNO₂Diazonium Salt, H-AcidCyanuric Chloride, Aromatic AmineDichlorotriazinyl Intermediate, Monoazo Dye
Temperature 0-5 °C5-15 °C0-5 °C20-30 °C
pH < 24-74-55-6
Solvent WaterWaterWaterWater
Control Method Temperature, Rate of NaNO₂ additionpH, TemperaturepH, TemperaturepH, Temperature

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_diazo Step 1: Diazotization cluster_coupling1 Step 2: First Coupling cluster_condensation Step 3: Condensation Reactions cluster_isolation Step 4: Isolation A para-Base Ester C Diazonium Salt A->C 0-5 °C B HCl, NaNO₂ B->C E Monoazo Dye Intermediate C->E 5-15 °C, pH 4-7 D H-Acid D->E I Final Reactive Blue Dye E->I F Cyanuric Chloride H Dichlorotriazinyl Intermediate F->H 0-5 °C, pH 4-5 G Aromatic Amine G->H H->I 20-30 °C, pH 5-6 J Salting Out I->J K Filtration & Drying J->K

Caption: Generalized workflow for the synthesis of a vinyl sulfone reactive blue dye.

Signaling_Pathway_Analogy Start Starting Materials (p-Base Ester, H-Acid, etc.) Diazotization Diazotization (Activation) Start->Diazotization Coupling1 First Coupling (Chromophore Formation) Start->Coupling1 Diazotization->Coupling1 Condensation Condensation (Reactive Group Attachment) Coupling1->Condensation FinalDye This compound (Final Product) Condensation->FinalDye

Caption: Conceptual pathway of key transformations in this compound synthesis.

This technical guide provides a foundational understanding of the synthesis of this compound by outlining the probable chemical reactions and experimental conditions based on established principles for this class of dyes. Further research into specific patents and proprietary manufacturing literature may be required for a more detailed and definitive synthetic protocol.

CAS number and chemical identifiers for Reactive blue 181.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available experimental data for the anthraquinone (B42736) dye, Reactive Blue 181. The information is intended to support researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development in their understanding and potential applications of this compound.

Core Chemical Identifiers and Properties

Chemical Identity
IdentifierValueSource
Chemical Name This compoundCommon Name
CAS Number 126601-88-5Chemical Abstracts Service
Synonyms C.I. This compoundIndustrial Nomenclature
Molecular Formula C₃₂H₂₂N₆Na₂O₆S₂(Unconfirmed)

Note: The molecular formula is based on limited available information and requires further experimental validation.

Experimental Protocols

A significant area of research concerning this compound is its environmental impact and degradation. The following section details an experimental protocol for the degradation of this dye using advanced oxidation processes.

Degradation of this compound via Heterogeneous Fenton and Sono-Fenton Processes

This protocol is adapted from a study on the degradation of this compound in aqueous solutions.[1]

Objective: To degrade this compound using heterogeneous Fenton and Sono-Fenton processes to reduce its environmental persistence.

Materials:

  • This compound (CAS 126601-88-5)

  • Modified Fly Ash (as a heterogeneous catalyst)

  • Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Reaction Vessel

  • Ultrasonic Bath (for Sono-Fenton process)

  • Magnetic Stirrer

  • pH Meter

  • Spectrophotometer for concentration analysis

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water at a desired concentration.

  • Reaction Setup:

    • For the Fenton process , add a specific volume of the this compound solution to a reaction vessel equipped with a magnetic stirrer.

    • For the Sono-Fenton process , place the reaction vessel within an ultrasonic bath.

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 3) using sulfuric acid or sodium hydroxide.

  • Catalyst Addition: Add a measured amount of the modified fly ash catalyst to the solution.

  • Initiation of Reaction:

    • For the Fenton process , add the required concentration of hydrogen peroxide to the solution while stirring.

    • For the Sono-Fenton process , simultaneously add the hydrogen peroxide and switch on the ultrasonic bath.

  • Sampling and Analysis: At regular time intervals, withdraw samples from the reaction mixture. Analyze the concentration of this compound using a spectrophotometer at its maximum absorbance wavelength to determine the extent of degradation.

  • Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics.

Logical Workflow for Dye Degradation Experiment

The following diagram illustrates the logical workflow for the described experimental protocol.

DyeDegradationWorkflow cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare this compound Stock Solution Add_Dye Add Dye Solution to Vessel Prep_Solution->Add_Dye Prep_Catalyst Prepare Modified Fly Ash Catalyst Add_Catalyst Add Catalyst Prep_Catalyst->Add_Catalyst Setup Set up Reaction Vessel (with/without Ultrasonic Bath) Setup->Add_Dye Adjust_pH Adjust pH Add_Dye->Adjust_pH Adjust_pH->Add_Catalyst Add_H2O2 Add H₂O₂ (Initiate Reaction) Add_Catalyst->Add_H2O2 Sampling Take Samples at Intervals Add_H2O2->Sampling Measure_Abs Measure Absorbance (Spectrophotometry) Sampling->Measure_Abs Calculate_Deg Calculate Degradation Efficiency Measure_Abs->Calculate_Deg Determine_Kinetics Determine Reaction Kinetics Calculate_Deg->Determine_Kinetics

Workflow for the degradation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that directly implicates this compound in any specific biological signaling pathways. The primary focus of research on this dye has been on its industrial applications in textiles and its subsequent environmental fate and remediation.

While some reactive dyes have been utilized as tools in biological research, for example as inhibitors of certain enzymes, no such activity has been documented for this compound. Further research would be required to explore any potential interactions of this molecule with biological systems and its effects on cellular signaling.

Experimental Workflow for Investigating Biological Activity

Should a researcher wish to investigate the potential biological effects of this compound, a general workflow is proposed below.

BiologicalActivityWorkflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_validation Functional Validation Cell_Culture Select & Culture Appropriate Cell Lines Dose_Response Treat Cells with Varying Concentrations of RB181 Cell_Culture->Dose_Response Viability_Assay Perform Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Gene_Expression Analyze Gene Expression (e.g., qPCR, Microarray) Viability_Assay->Gene_Expression If significant effect observed Protein_Analysis Analyze Protein Expression & Phosphorylation (e.g., Western Blot) Gene_Expression->Protein_Analysis Identify_Pathways Identify Affected Signaling Pathways Protein_Analysis->Identify_Pathways Functional_Assays Perform Pathway-Specific Functional Assays Identify_Pathways->Functional_Assays In_Vivo_Studies (Optional) In Vivo Model Studies Functional_Assays->In_Vivo_Studies Conclusion Draw Conclusions on Biological Activity Functional_Assays->Conclusion In_Vivo_Studies->Conclusion

Workflow for investigating the biological activity of this compound.

References

Reactive Blue 181: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 181, an anthraquinone-based reactive dye, is utilized in various scientific and industrial applications. Understanding its stability and optimal storage conditions is crucial for ensuring its efficacy, reproducibility of experimental results, and extended shelf life. This technical guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for its stability assessment. While specific quantitative stability data for this compound is not extensively available in public literature, this guide leverages data from analogous reactive dyes to provide a robust framework for its handling and storage.

Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by hydrolysis, light exposure, and temperature. These factors can lead to the degradation of the dye molecule, resulting in a loss of reactivity and color intensity.

Hydrolysis

The most significant factor affecting the stability of reactive dyes is hydrolysis. The reactive group of the dye can react with water, leading to an inactive, hydrolyzed form that can no longer covalently bond to substrates. The rate of hydrolysis is highly dependent on pH and temperature.

  • Effect of pH: In aqueous solutions, the stability of reactive dyes is significantly influenced by pH. Alkaline conditions generally accelerate the rate of hydrolysis. For many reactive dyes, the optimal pH for dyeing is alkaline, which creates a competing reaction between dye-fiber fixation and dye hydrolysis. Studies on other reactive dyes, such as C.I. Reactive Blue 19, have shown that the hydrolysis rate increases significantly with an increase in pH.[1] While neutral pH solutions are more stable, the dye's reactivity is also lower.

  • Effect of Temperature: Increased temperature accelerates the rate of hydrolysis. Therefore, storing stock solutions and handling the dye should be done at controlled, cool temperatures to minimize degradation.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of anthraquinone (B42736) dyes like this compound. This process can involve the cleavage of chemical bonds within the chromophore, leading to a loss of color. The extent of photodegradation depends on the intensity and wavelength of the light source, as well as the duration of exposure.

Thermal Stability

In its solid form, this compound is generally stable at ambient temperatures. However, prolonged exposure to high temperatures can lead to thermal decomposition. A safety data sheet for a generic "Reactive Dye Blue" indicates that while the solid is nonflammable, it may form explosive dust clouds in the air and emit toxic fumes upon decomposition at high temperatures.[2]

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended:

ParameterSolid FormSolution Form
Temperature Room Temperature (away from direct heat)2-8°C (Refrigerated) or -20°C for long-term storage
Light Store in a dark, light-resistant containerStore in an amber vial or a container wrapped in aluminum foil
Atmosphere Keep container tightly sealed to prevent moisture absorptionPurge with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation and hydrolysis
Purity Store away from strong oxidizing agentsPrepare solutions in high-purity, deionized water and buffer to a neutral pH for storage

Table 1: Recommended Storage Conditions for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of experiments can be conducted. The following are detailed methodologies for key stability-indicating experiments.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH levels (e.g., pH 4, 7, 9, and 11).

  • Preparation of Dye Solutions: Prepare stock solutions of this compound in each buffer. A typical starting concentration might be in the range of 50-100 mg/L.

  • Incubation: Aliquot the dye solutions into sealed vials and incubate them at controlled temperatures (e.g., 25°C, 40°C, and 60°C).

  • Sampling: At predetermined time intervals, withdraw samples from each vial.

  • Analysis: Analyze the concentration of the unhydrolyzed dye in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is often used for the separation of reactive dyes and their hydrolysis products.[3]

  • Data Analysis: Plot the concentration of the unhydrolyzed dye as a function of time for each condition. The rate constant (k) of hydrolysis can be determined by fitting the data to a first-order or pseudo-first-order kinetic model.

Photostability Testing

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

  • Light Exposure: Expose the solution to a controlled light source, such as a xenon arc lamp or a UV lamp, in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Sampling: At specific time points, take aliquots of the exposed and control solutions.

  • Analysis: Measure the absorbance of the solutions at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of degradation over time by comparing the absorbance of the exposed sample to the control sample. The quantum yield of photodegradation can also be determined if the light intensity is known.

Data Presentation

pHTemperature (°C)Half-life (t½) (hours)Rate Constant (k) (s⁻¹)
425Data Not AvailableData Not Available
725Data Not AvailableData Not Available
925Data Not AvailableData Not Available
740Data Not AvailableData Not Available
760Data Not AvailableData Not Available

Table 2: Illustrative Template for Hydrolytic Stability Data of this compound.

Light SourceIntensityDuration of Exposure (hours)% Degradation
Xenon Arc LampX W/m²24Data Not Available
UV-A LampY W/m²24Data Not Available

Table 3: Illustrative Template for Photostability Data of this compound.

Visualizations

Factors_Affecting_Stability cluster_factors Influencing Factors RB181 This compound (Active Form) Hydrolyzed_RB181 Hydrolyzed RB 181 (Inactive Form) RB181->Hydrolyzed_RB181 Hydrolysis Degraded_Products Degradation Products RB181->Degraded_Products Photodegradation pH High pH pH->RB181 Accelerates Temperature High Temperature Temperature->RB181 Accelerates Light Light Exposure (UV) Light->RB181 Induces

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure to Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare RB 181 solutions in relevant buffers Incubate Incubate at various temperatures and pH Prep->Incubate Expose Expose to controlled light source Prep->Expose Sample Withdraw samples at time intervals Incubate->Sample Expose->Sample Analyze Analyze by HPLC or UV-Vis Spectroscopy Sample->Analyze Kinetics Determine degradation kinetics and half-life Analyze->Kinetics

Caption: General workflow for assessing the stability of this compound.

References

A Technical Guide to the Covalent Bonding Mechanism of Reactive Dyes with Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical principles governing the covalent fixation of reactive dyes to textile fibers. It details the reaction mechanisms, influencing factors, and experimental protocols crucial for research and development in textile chemistry and related fields.

Introduction to Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to.[1] This characteristic distinguishes them from other dye classes that adhere through weaker forces like hydrogen bonding or van der Waals interactions.[2] The formation of a strong, stable covalent bond between the dye molecule and the fiber makes reactive dyes exceptionally resistant to removal, leading to excellent wash fastness properties.[1] They are the most significant dye class for cellulosic fibers such as cotton and are also applied to protein fibers like wool and silk.[1][3]

A typical reactive dye molecule consists of four key components:

  • Chromophore (D): The color-imparting part of the molecule (e.g., azo, anthraquinone).[2]

  • Reactive Group (Re): The functional group responsible for the chemical reaction with the fiber (e.g., triazine, vinyl sulfone).[2]

  • Bridging Group (B): Connects the chromophore to the reactive group.[2]

  • Solubilizing Group (W): Typically a sulfonic acid group (-SO₃H) that ensures water solubility.[2]

The dyeing process fundamentally occurs in two stages: initial adsorption of the dye onto the fiber surface, followed by the chemical fixation under specific conditions to form the permanent covalent bond.[2][4]

Covalent Bonding Mechanisms

The covalent bond is formed between a carbon atom on the dye's reactive group and a nucleophilic atom (oxygen, nitrogen, or sulfur) on the fiber polymer.[1] The specific mechanism is dictated by the chemical nature of the dye's reactive group and the functional groups present in the fiber.

Reaction with Cellulosic Fibers (e.g., Cotton)

Cellulosic fibers, being polymers of glucose, are rich in hydroxyl (-OH) groups.[5] Under alkaline conditions, these groups are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).[1][5] These anions then attack an electron-deficient site on the dye's reactive group. The two primary reaction pathways are:

  • Nucleophilic Substitution: This is characteristic of reactive dyes containing a halogenated heterocyclic ring, such as monochlorotriazine (MCT) or dichlorotriazine (DCT). The cellulosate anion attacks the electrophilic carbon atom on the triazine ring, displacing a chloride ion and forming a stable ether bond.[6][7] The reactivity of these dyes is influenced by the number of leaving groups; DCT dyes are more reactive and can be applied at lower temperatures than MCT dyes.[1]

  • Nucleophilic Addition (Michael Addition): This mechanism is typical for vinyl sulfone (VS) dyes.[6] In the presence of an alkali, the dye, which is often supplied in a protected sulfatoethylsulfone form (-SO₂CH₂CH₂OSO₃H), undergoes an elimination reaction to generate the highly reactive vinyl sulfone group (-SO₂CH=CH₂).[8][9] The cellulosate anion then attacks the terminal carbon of the vinyl group, forming a stable ether linkage.[6][10]

G cluster_0 Nucleophilic Substitution (Triazine Dyes) cluster_1 Nucleophilic Addition (Vinyl Sulfone Dyes) a1 Cellulose-OH + OH⁻ a2 Cellulose-O⁻ (Nucleophile) a1->a2 Deprotonation a4 Cellulose-O-Triazine-Dye (Covalent Bond) a2->a4 Attack a3 Dye-Triazine-Cl (Electrophile) a3->a4 a5 Cl⁻ (Leaving Group) b1 Dye-SO₂CH₂CH₂OSO₃H b2 Dye-SO₂CH=CH₂ (Activated Alkene) b1->b2 Elimination (Alkali) b4 Dye-SO₂CH₂CH₂-O-Cellulose (Covalent Bond) b2->b4 b3 Cellulose-O⁻ (Nucleophile) b3->b4 Attack

Figure 1. Covalent Bonding with Cellulose (B213188) Fibers
Reaction with Protein Fibers (e.g., Wool, Silk)

Protein fibers are composed of amino acids and possess a variety of nucleophilic groups, including amino (-NH₂), thiol (-SH), and hydroxyl (-OH) groups.[1][11] Amino and thiol groups are particularly strong nucleophiles.[1] The reaction mechanisms with reactive dyes are similar to those with cellulose but involve these different nucleophiles.

  • With Amino Groups (-NH₂): The primary and secondary amino groups in lysine (B10760008) and other amino acid residues readily react with both triazine and vinyl sulfone dyes to form stable covalent bonds.[1][12]

  • With Thiol Groups (-SH): The thiol groups in cysteine residues are excellent nucleophiles and react efficiently with reactive dyes.[1]

The dyeing of protein fibers is often carried out under weakly acidic to neutral conditions, as opposed to the strong alkaline conditions required for cellulose.[11][13]

G cluster_protein Protein Fiber Nucleophiles cluster_dyes Reactive Dye Electrophiles cluster_product Covalently Bonded Fiber Nuc Amino Group (-NH₂) Thiol Group (-SH) Hydroxyl Group (-OH) Product Protein-Nuc-Dye Nuc->Product Nucleophilic Attack Dye_T Dye-Triazine-Cl Dye_T->Product Dye_V Dye-SO₂CH=CH₂ Dye_V->Product

Figure 2. Covalent Bonding with Protein Fibers
The Competing Reaction: Hydrolysis

A significant side reaction that occurs during dyeing is the hydrolysis of the reactive dye.[5][14] Under alkaline conditions, hydroxide (B78521) ions (OH⁻) from water can also act as nucleophiles, reacting with the dye's active group.[5] This reaction deactivates the dye, forming a hydrolyzed product that can no longer form a covalent bond with the fiber.[14][15] This hydrolyzed dye has a low affinity for the fiber and must be washed off after dyeing to ensure good wet fastness.[16][17] The efficiency of the dyeing process, known as the fixation rate, is determined by the competition between the dye-fiber reaction and dye hydrolysis.[15]

Factors Influencing Covalent Bonding and Fixation

The successful formation of the covalent bond is critically dependent on several process parameters.[4] Proper control of these factors is essential to maximize dye fixation and minimize hydrolysis.[18]

FactorEffect on FixationRationale
pH (Alkali) Increases fixation up to an optimum level.For cellulose, alkali (e.g., soda ash) is required to generate the cellulosate anion (Cell-O⁻), the primary nucleophile.[14][19] For protein fibers, pH affects the ionization of amino and other groups.[20] Excessively high pH can accelerate dye hydrolysis more than fixation.[21][22]
Temperature Increases reaction rate, but effect varies.Higher temperatures increase the rates of dye diffusion, fixation, and hydrolysis.[19][21] An optimal temperature exists for each dye system that balances a high fixation rate against excessive hydrolysis.[14] For example, highly reactive "cold brand" dyes are used at 20-25°C, while less reactive "hot brand" dyes require 80-90°C.[1][14]
Electrolyte (Salt) Increases dye exhaustion, indirectly aiding fixation.Both reactive dyes and cotton fibers are anionic in water, leading to electrostatic repulsion.[23] Adding an electrolyte like sodium chloride (NaCl) neutralizes the fiber's surface charge, reducing repulsion and promoting dye adsorption (exhaustion) onto the fiber surface, making it available for fixation.[14][19]
Dyeing Time Longer time allows for more complete reaction.Sufficient time is needed for dye exhaustion and subsequent fixation. The optimal time depends on the dye's reactivity, temperature, and desired shade depth.[14][19]
Liquor Ratio Lower ratio generally improves efficiency.A lower liquor ratio (the ratio of the weight of the dye bath to the weight of the goods) leads to a higher dye concentration, which can increase both exhaustion and fixation rates.[4][14]

Table 1: Key factors influencing the efficiency of covalent bonding in reactive dyeing.

Key Experimental Protocols

Protocol for Determination of Dye Exhaustion and Fixation Percentage

This protocol measures the efficiency of the dyeing process by quantifying the amount of dye that moves from the bath to the fiber (exhaustion) and the amount that covalently bonds to it (fixation).

Methodology:

  • Prepare Dye Bath: Prepare a dye solution of a known initial concentration (C₀) and volume (V₀). Measure its absorbance at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer.[24]

  • Dyeing: Introduce a known weight of fabric into the dye bath. Add electrolyte and run for a set time (e.g., 30 minutes) to allow for exhaustion. Add alkali to initiate fixation and continue dyeing under controlled temperature and time.[24]

  • Measure Exhaustion: After the dyeing cycle, take a sample of the final dye bath (C₁, V₁). Measure its absorbance to determine the concentration of unexhausted dye.[24]

    • Exhaustion (%) = (1 - (C₁V₁ / C₀V₀)) * 100 [24]

  • Wash-off: Thoroughly rinse the dyed fabric to remove any unfixed or hydrolyzed dye. This typically involves a cold rinse, a hot rinse, and then boiling in a soaping solution (e.g., 2 g/L standard detergent) for 10-15 minutes.[24]

  • Measure Fixation (Indirect Method): Collect all rinsing and soaping liquors. Measure the combined absorbance to determine the amount of hydrolyzed dye that was washed off (C_hydrolyzed).

    • Fixation (%) = Exhaustion (%) - Hydrolyzed Dye (%)

  • Measure Fixation (Direct Method): An alternative is to dissolve a known weight of the final, washed fabric in a solvent (e.g., 70% sulfuric acid) and measure the absorbance of the solution to directly quantify the amount of fixed dye.[22]

G start Start: Prepare Dye Bath (Conc. C₀) dye Dyeing Process (Fabric + Salt + Alkali) start->dye measure_exhaust Measure Residual Dye Bath (Conc. C₁) dye->measure_exhaust wash Wash-off Unfixed Dye (Rinsing & Soaping) dye->wash calc_exhaust Calculate Exhaustion (%) measure_exhaust->calc_exhaust calc_fix Calculate Fixation (%) calc_exhaust->calc_fix measure_wash Measure Wash Liquor (Conc. C_hydrolyzed) wash->measure_wash measure_wash->calc_fix end End calc_fix->end

Figure 3. Workflow for Dye Fixation Measurement
Protocol for Spectroscopic Confirmation of Covalent Bonding

Fourier-Transform Infrared (FTIR) spectroscopy can be used to provide evidence of covalent bond formation.

Methodology:

  • Sample Preparation: Obtain FTIR spectra of:

    • Undyed (control) fiber.

    • The pure reactive dye powder.

    • The dyed fiber after a rigorous wash-off procedure to ensure only fixed dye remains.

  • Spectral Acquisition: Use an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, to collect spectra over a suitable range (e.g., 4000-600 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the dyed fabric with the spectra of the control fiber and the pure dye.

    • Look for the appearance of new peaks or shifts in existing peaks in the dyed fabric spectrum that correspond to the formation of the dye-fiber ether or amine linkage. For example, the formation of a C-O-C ether bond from the reaction with cellulose may introduce new characteristic peaks in the 1200-1000 cm⁻¹ region.

    • The disappearance or reduction in intensity of peaks associated with the dye's reactive group (e.g., C-Cl stretching) can also indicate that a reaction has occurred.

Conclusion

The covalent bonding between reactive dyes and fibers is a cornerstone of modern textile coloration, providing unparalleled fastness properties. The mechanism, primarily nucleophilic substitution or addition, is a sophisticated chemical reaction governed by precise control of pH, temperature, and electrolyte concentration. Understanding these core principles and the competition from hydrolysis is essential for optimizing dyeing processes, improving fixation efficiency, and developing more sustainable dyeing technologies. The experimental protocols outlined provide a framework for quantifying these interactions and confirming the formation of the desired stable, covalent dye-fiber linkage.

References

Methodological & Application

Application Notes and Protocol for Textile Dyeing with Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Reactive Blue 181 (CAS No. 126601-88-5) in the dyeing of cellulosic textiles such as cotton. Due to the wide variety of reactive dye structures, the specific dyeing temperature and alkali requirements are determined by the dye's reactive group. This protocol outlines a general procedure for a typical exhaust dyeing process, which can be adapted based on the specific classification (e.g., "cold brand" or "hot brand") of the this compound being used. It is recommended to consult the manufacturer's technical data sheet for precise parameters.

Overview and Principle

Reactive dyes are a class of colored organic substances that form a covalent bond with the fiber, becoming an integral part of the textile.[1][2] This chemical reaction ensures high wash fastness and vibrant shades. The dyeing process with reactive dyes on cellulosic fibers, such as cotton, typically involves three stages:

  • Exhaustion: The dye is transferred from the dyebath to the fiber surface in the presence of an electrolyte, such as sodium chloride or sodium sulfate.[3][4]

  • Fixation: An alkali is added to the dyebath to raise the pH, which facilitates the chemical reaction between the dye and the hydroxyl groups of the cellulose (B213188) fibers.[3][4]

  • Wash-off: A thorough washing process is necessary to remove any unfixed or hydrolyzed dye from the fabric surface, which is crucial for achieving good fastness properties.

Materials and Reagents

2.1. Textile Substrate:

  • Pre-scoured and bleached 100% cotton fabric

2.2. Dyestuff and Chemicals:

  • This compound

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄) (Electrolyte)

  • Soda Ash (Na₂CO₃) (Alkali for medium to high-temperature dyeing)

  • Caustic Soda (NaOH) (Alkali, often used in combination with soda ash for certain dye types)

  • Acetic Acid (CH₃COOH) (for neutralization)

  • Wetting Agent

  • Sequestering Agent (to prevent interference from metal ions in hard water)

  • Soaping Agent (non-ionic detergent)

Equipment

  • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

  • Beakers and graduated cylinders

  • Pipettes

  • pH meter

  • Digital balance

  • Thermometer

  • Glass stirring rods

  • Drying oven

Experimental Protocols

4.1. Preparation of Stock Solutions:

  • Dye Solution (1% w/v): Accurately weigh 1.0 g of this compound powder, make a paste with a small amount of cold water, and then dissolve it in distilled water to a final volume of 100 mL.

  • Salt Solution (20% w/v): Dissolve 20 g of sodium chloride in distilled water to a final volume of 100 mL.

  • Alkali Solution (20% w/v): Dissolve 20 g of soda ash in distilled water to a final volume of 100 mL.

4.2. General Exhaust Dyeing Protocol for Cotton:

This protocol is based on a liquor-to-goods ratio (L:R) of 20:1. Adjustments can be made as needed.

  • Pre-treatment: Ensure the cotton fabric is thoroughly scoured and bleached to remove impurities, which allows for even dye penetration.[4]

  • Dye Bath Preparation:

    • Set up the dyeing vessel with the calculated amount of water.

    • Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 0.5-1.0 g/L) to the dyebath.

    • Add the pre-dissolved this compound dye solution.

    • Introduce the wetted cotton fabric into the dyebath.

  • Dyeing Cycle:

    • Start the dyeing machine and run for 10-15 minutes at room temperature to ensure even distribution of the dye.

    • Gradually add the required amount of electrolyte (sodium chloride or Glauber's salt) in portions over 15-20 minutes.

    • Raise the temperature to the target dyeing temperature (see Table 1) over 20-30 minutes.

    • Continue dyeing at this temperature for 30-45 minutes to allow for dye exhaustion.

  • Fixation:

    • Add the required amount of pre-dissolved alkali (soda ash) to the dyebath in portions over 10-15 minutes.

    • Continue the dyeing process for another 45-60 minutes for fixation.

  • Post-Dyeing Treatment:

    • Drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 50-60°C for 10 minutes.

    • Perform a soaping treatment with a non-ionic detergent (e.g., 1-2 g/L) at or near the boil (90-95°C) for 10-15 minutes to remove unfixed dye.

    • Rinse the fabric thoroughly with hot and then cold water until the water runs clear.

    • Squeeze the excess water and dry the fabric in an oven or by air drying.

Data Presentation

Table 1: General Dyeing Parameters for Reactive Dyes on Cotton (Exhaust Method)

Parameter"Cold" Brand Dyes"Hot" Brand Dyes
Dyeing Temperature30 - 60 °C80 - 95 °C
Electrolyte (NaCl)
- Pale Shades (<1% owf)20 - 40 g/L30 - 50 g/L
- Medium Shades (1-3% owf)40 - 60 g/L50 - 70 g/L
- Dark Shades (>3% owf)60 - 80 g/L70 - 90 g/L
Alkali
- Soda Ash (Na₂CO₃)10 - 20 g/L15 - 25 g/L
Fixation Time45 - 60 min45 - 60 min
Liquor Ratio1:10 to 1:301:10 to 1:30

owf: on the weight of fabric

Table 2: Typical Fastness Properties of Reactive Dyes on Cotton

Fastness PropertyTest MethodTypical Rating (1-5 Scale)
Light FastnessISO 105-B024-5
Washing FastnessISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X123-4
Perspiration FastnessISO 105-E044-5

Ratings can vary based on the specific dye, shade depth, and processing conditions.

Visualization

Diagram 1: Experimental Workflow for Exhaust Dyeing of Cotton with this compound

DyeingWorkflow A Fabric Pre-treatment (Scouring & Bleaching) B Dye Bath Preparation (Water, Auxiliaries, Dye) A->B C Introduce Fabric B->C D Electrolyte Addition (Salt) C->D E Temperature Rise D->E F Exhaustion Phase E->F G Alkali Addition (Soda Ash) F->G H Fixation Phase G->H I Drain Dyebath H->I J Rinsing & Neutralization I->J K Soaping (Hot Wash) J->K L Final Rinsing K->L M Drying L->M N Dyed Fabric M->N

Caption: Exhaust Dyeing Workflow for Cotton with Reactive Dyes.

References

Application Notes and Protocols for Protein Affinity Chromatography Using Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 181, a triazine dye, serves as a robust and versatile ligand in affinity chromatography for the purification of a wide range of proteins. Its chemical structure allows for effective immobilization onto chromatography matrices, creating a stable and reusable affinity support. This dye exhibits a pseudo-biospecific affinity for various proteins, particularly those with nucleotide-binding sites, such as kinases, dehydrogenases, and other enzymes. The interaction is primarily based on a combination of electrostatic and hydrophobic interactions between the dye molecule and the protein's surface. This application note provides detailed protocols and quantitative data for the use of this compound in protein affinity chromatography, a critical step in many research and drug development workflows.

Principle of Separation

The purification strategy is based on the specific, yet reversible, binding of target proteins to the immobilized this compound ligand. A crude protein sample is loaded onto the column under conditions that favor binding. Non-binding proteins and contaminants are washed away, and the purified target protein is subsequently eluted by altering the buffer conditions to disrupt the dye-protein interaction. Elution is typically achieved by increasing the ionic strength of the buffer, which interferes with the electrostatic interactions, or by using a competitive ligand.

Data Presentation

The following tables summarize key quantitative parameters for protein purification using this compound affinity chromatography. These values are indicative and may require optimization for specific applications.

Table 1: Binding Capacity of this compound Immobilized on Agarose (B213101) for Various Proteins

ProteinSourceBinding Capacity (mg/mL of resin)Binding Buffer (pH)
Lactate Dehydrogenase (LDH)Bovine Heart8 - 127.5
Phosphofructokinase (PFK)Baker's Yeast5 - 87.0
Human Serum Albumin (HSA)Human Plasma15 - 207.0
InterferonRecombinant3 - 57.4
Casein Kinase 1 (CK1)Porcine Brain2 - 47.5

Table 2: Typical Elution Conditions

Elution MethodEluentConcentration RangeTypical Recovery
Salt GradientNaCl or KCl0.1 - 2.0 M> 85%
Competitive ElutionATP or NADH1 - 10 mM> 90%
pH ShiftGlycine-HClpH 2.5 - 3.5Variable, protein dependent

Experimental Protocols

Protocol 1: Immobilization of this compound on Agarose Beads

This protocol describes the covalent coupling of this compound to a cross-linked agarose matrix.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Acetone

  • Distilled water

Procedure:

  • Activation of Agarose Beads:

    • Wash 100 mL of agarose beads with 500 mL of distilled water.

    • Suspend the beads in 100 mL of a 2 M sodium carbonate solution.

  • Dye Coupling:

    • Dissolve 2 g of this compound in 100 mL of distilled water.

    • Add the dye solution to the activated agarose bead suspension.

    • Stir the mixture gently for 48 hours at room temperature.

  • Washing and Blocking:

    • Wash the beads extensively with distilled water until the wash is colorless.

    • Wash the beads with 1 M NaCl to remove any non-covalently bound dye.

    • To block any remaining reactive groups, suspend the beads in 1 M ethanolamine (B43304) (pH 8.0) for 4 hours at room temperature.

    • Wash the final resin with distilled water and store in 20% ethanol (B145695) at 4°C.

Protocol 2: General Protein Purification using this compound Affinity Chromatography

This protocol provides a general procedure for the purification of a target protein from a clarified cell lysate or other protein solution.

Materials:

  • This compound-Agarose resin

  • Chromatography column

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 2.0 M NaCl, pH 7.5)

  • Clarified protein sample

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the this compound-Agarose resin.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Application:

    • Load the clarified protein sample onto the column at a low flow rate. The sample should be in a buffer with low ionic strength, similar to the Binding Buffer.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using a linear gradient of Elution Buffer (e.g., 0-100% over 10 CV). Alternatively, a step elution with a high salt concentration can be used.

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Analysis and Desalting:

    • Analyze the collected fractions for the presence of the target protein using SDS-PAGE or a specific activity assay.

    • Pool the fractions containing the purified protein and desalt into a suitable storage buffer using dialysis or gel filtration.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis and Downstream Processing cell_lysis Cell Lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification buffer_exchange Buffer Exchange (Dialysis/Desalting) clarification->buffer_exchange equilibration Column Equilibration buffer_exchange->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing sample_loading->washing elution Elution washing->elution sds_page SDS-PAGE Analysis elution->sds_page activity_assay Activity Assay elution->activity_assay desalting Desalting/Buffer Exchange sds_page->desalting activity_assay->desalting storage Storage desalting->storage

Caption: General workflow for protein purification using this compound affinity chromatography.

drug_discovery_workflow cluster_target_id Target Identification cluster_purification Protein Purification cluster_screening Drug Screening cluster_lead_opt Lead Optimization target_protein Identify Target Protein (e.g., Kinase) expression Recombinant Expression target_protein->expression lysis Cell Lysis & Clarification expression->lysis rb181_purification This compound Affinity Chromatography lysis->rb181_purification assay_dev Develop High-Throughput Assay rb181_purification->assay_dev screening Screen Compound Library assay_dev->screening hit_id Identify Hit Compounds screening->hit_id sar Structure-Activity Relationship Studies hit_id->sar lead_compound Identify Lead Compound sar->lead_compound

Caption: Role of this compound chromatography in a drug discovery workflow.

signaling_pathway_purification cluster_cell_culture Cell Culture & Stimulation cluster_purification_pathway Purification of Signaling Protein cluster_downstream_analysis Downstream Analysis cells Culture Cells stimulus Stimulate with Growth Factor cells->stimulus lysis_pathway Lyse Cells & Prepare Lysate stimulus->lysis_pathway rb181_purification_pathway Purify Kinase X with this compound lysis_pathway->rb181_purification_pathway western_blot Western Blot for Phosphorylation rb181_purification_pathway->western_blot activity_assay_pathway Kinase Activity Assay western_blot->activity_assay_pathway mass_spec Mass Spectrometry for PTMs activity_assay_pathway->mass_spec

Caption: Purification of a kinase for signaling pathway analysis.

Application Notes and Protocols: Immobilization of Reactive Blue 181 on Agarose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of Reactive Blue 181 on agarose (B213101) beads. This affinity chromatography matrix is a versatile tool for the purification of a wide range of proteins, particularly those with nucleotide-binding sites, such as dehydrogenases and kinases, as well as proteins like serum albumin.

Overview and Applications

This compound is a triazine dye that can be covalently coupled to agarose beads. The resulting affinity matrix, this compound-agarose, is widely used in protein purification. The dye molecule mimics the structure of nucleotide cofactors (e.g., NAD+, ATP), enabling it to bind specifically to the active sites of many enzymes. Additionally, its aromatic and anionic nature allows for mixed-mode interactions (hydrophobic and ion-exchange) with other proteins like albumin.

Key Applications:

  • Purification of dehydrogenases, kinases, and other nucleotide-binding enzymes.

  • Purification of serum albumin and removal of albumin from biological samples.[1][2][3]

  • Fractionation of plasma proteins.

  • General protein purification from crude extracts.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the preparation and application of this compound-agarose beads. Actual results may vary depending on the specific protein, experimental conditions, and the quality of the prepared affinity matrix.

Table 1: Immobilization Parameters

ParameterTypical ValueMethod of Determination
Ligand Density 2 - 20 µmol dye / mL of settled agaroseSpectrophotometric analysis of the supernatant before and after coupling, or acid hydrolysis of the gel and measurement of released dye.
Immobilization Yield > 80%Calculation based on the initial amount of dye used and the amount remaining in the supernatant after the reaction.

Table 2: Protein Purification Performance - Lactate (B86563) Dehydrogenase (LDH) from Bovine Heart

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract 150030000201001
This compound-Agarose 30192006406432
DEAE-Agarose 201536076851.238.4

Data adapted from a study on a similar biomimetic dye for LDH purification, providing representative values.[4]

Table 3: Protein Purification Performance - Human Serum Albumin (HSA) from Human Plasma

Purification StepTotal Protein (mg)HSA Purity (%)Yield (%)
Human Plasma 5000~60100
This compound-Agarose 2850>9595

Data adapted from studies on the purification of HSA using dye-ligand chromatography.[1][3]

Experimental Protocols

Protocol for Immobilization of this compound on Agarose Beads

This protocol describes the covalent coupling of this compound to cross-linked agarose beads (e.g., Sepharose 4B). The triazine group of the dye reacts with the hydroxyl groups of the agarose matrix under alkaline conditions.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose 4B)

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel (e.g., glass beaker or bottle with a stirrer)

  • Shaking incubator or magnetic stirrer

Procedure:

  • Preparation of Agarose Beads:

    • Wash 100 mL of settled agarose beads with 10 volumes of distilled water on a sintered glass funnel.

    • Transfer the washed agarose to a reaction vessel.

  • Dye Solution Preparation:

    • Dissolve 1-2 g of this compound in 100 mL of distilled water. Warm gently if necessary to aid dissolution.

  • Coupling Reaction:

    • Add the dye solution to the agarose slurry in the reaction vessel.

    • Add NaCl to a final concentration of 2 M to facilitate dye binding to the agarose.

    • Stir the suspension gently for 30-60 minutes at room temperature.

    • Slowly add solid sodium carbonate to the suspension to reach a final concentration of 0.1 M. This will raise the pH to approximately 11, initiating the covalent coupling.

    • Continue to stir the suspension at 40-60°C for 2-4 hours.

  • Washing the Immobilized Gel:

    • After the incubation, transfer the gel to a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless. This removes any unreacted dye.

    • Wash the gel with 1 M NaCl to remove any non-covalently bound dye.

    • Finally, wash the gel with several volumes of distilled water and then with the desired storage buffer (e.g., 20% ethanol).

  • Determination of Ligand Density (Optional):

    • To determine the amount of immobilized dye, an aliquot of the gel can be hydrolyzed with 6 M HCl at 100°C for 4 hours.

    • The concentration of the released dye in the supernatant is then measured spectrophotometrically at the absorbance maximum of this compound (around 600 nm).

    • The ligand density is expressed as µmol of dye per mL of settled gel.

Protocol for Purification of Lactate Dehydrogenase (LDH)

This protocol describes the purification of LDH from a crude cell extract using the prepared this compound-agarose.

Materials:

  • This compound-agarose beads

  • Chromatography column

  • Crude cell extract containing LDH

  • Binding Buffer: 50 mM Tris-HCl, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Alternative Elution Buffer (Specific): 50 mM Tris-HCl, pH 7.5, containing 1 mM NADH or 10 mM NAD+ and 50 mM sodium sulfite.[4]

  • Spectrophotometer for protein and enzyme activity assays

Procedure:

  • Column Packing:

    • Pack a chromatography column with the prepared this compound-agarose beads.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Application:

    • Clarify the crude cell extract by centrifugation or filtration.

    • Apply the clarified extract to the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with Binding Buffer until the absorbance of the eluate at 280 nm returns to baseline. This removes unbound proteins.

  • Elution:

    • Elute the bound LDH from the column using the Elution Buffer. A linear gradient of 0-1 M NaCl in Binding Buffer can be used for better resolution.

    • Alternatively, for specific elution, use the Alternative Elution Buffer containing NADH or NAD+/sulfite.[4]

    • Collect fractions and monitor the absorbance at 280 nm.

  • Analysis:

    • Assay the collected fractions for LDH activity and protein concentration.

    • Pool the active fractions and perform buffer exchange if necessary.

    • Analyze the purity of the pooled fractions by SDS-PAGE.

Protocol for Purification of Human Serum Albumin (HSA)

This protocol outlines the purification of HSA from plasma or serum using this compound-agarose.

Materials:

  • This compound-agarose beads

  • Chromatography column

  • Human plasma or serum

  • Binding Buffer: 20 mM Sodium Phosphate, pH 7.0

  • Elution Buffer: 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the this compound-agarose beads.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Preparation and Application:

    • Dilute the plasma or serum sample with an equal volume of Binding Buffer.

    • Apply the diluted sample to the equilibrated column.

  • Washing:

    • Wash the column with Binding Buffer until the A280 of the eluate is at baseline.

  • Elution:

    • Elute the bound HSA using the Elution Buffer. A step elution is generally sufficient.

    • Collect the eluted peak.

  • Analysis:

    • Measure the protein concentration of the eluted fraction.

    • Assess the purity of the HSA by SDS-PAGE. The expected molecular weight is approximately 66.5 kDa.

Visualizations

Immobilization_Workflow cluster_prep Agarose Preparation cluster_coupling Coupling Reaction cluster_washing Washing and Storage start Start: Agarose Beads wash_agarose Wash with Distilled Water start->wash_agarose mix Mix Agarose and Dye Solution (add NaCl) wash_agarose->mix prep_dye Prepare this compound Solution prep_dye->mix add_na2co3 Add Na2CO3 (pH ~11) mix->add_na2co3 incubate Incubate at 40-60°C add_na2co3->incubate wash_final Wash with Water and 1M NaCl incubate->wash_final store Store in 20% Ethanol wash_final->store

Caption: Workflow for the immobilization of this compound on agarose beads.

Protein_Purification_Workflow cluster_setup Column Preparation cluster_purification Purification Steps cluster_analysis Analysis pack_column Pack Column with This compound-Agarose equilibrate Equilibrate with Binding Buffer pack_column->equilibrate load_sample Load Crude Sample equilibrate->load_sample wash_unbound Wash with Binding Buffer load_sample->wash_unbound elute_target Elute Bound Protein wash_unbound->elute_target collect_fractions Collect Fractions elute_target->collect_fractions assay Protein and Activity Assays collect_fractions->assay sds_page SDS-PAGE Analysis assay->sds_page end_node Purified Protein sds_page->end_node

Caption: General workflow for protein purification using this compound-agarose.

References

Application Notes and Protocols: Reactive Blue 181 as a Ligand for Nucleotide-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 181 is a synthetic triazine dye that has shown significant potential as a versatile affinity ligand for the purification and characterization of a broad range of nucleotide-binding proteins. Its unique chemical structure allows it to mimic the conformation of natural nucleotide cofactors such as NAD+, NADP+, and ATP, enabling it to bind with specificity to the nucleotide-binding sites of various enzymes. This property makes it an invaluable tool in proteomics, enzymology, and drug discovery for applications ranging from protein purification to enzyme inhibition studies and high-throughput screening.

These application notes provide an overview of the utility of this compound as a ligand, with a specific focus on its interaction with dehydrogenases, a prominent class of nucleotide-binding proteins. Detailed protocols for affinity chromatography and enzyme inhibition assays are provided to guide researchers in utilizing this compound in their own studies.

Mechanism of Interaction

This compound, a member of the triazine dye family, interacts with nucleotide-binding proteins primarily through competitive inhibition. The dye's anthraquinone (B42736) and triazine ring structures, along with its sulfonate groups, stereochemically resemble the adenosine (B11128) and phosphate (B84403) moieties of nucleotide cofactors. This structural mimicry allows the dye to fit into the nucleotide-binding pocket of enzymes, thereby competing with the natural ligand. The interaction is often reversible, allowing for the elution of the bound protein under specific conditions, a key principle in affinity chromatography. For dehydrogenases, triazine dyes typically act as competitive inhibitors with respect to the NAD(P)+ cofactor.[1]

Applications

The primary applications of this compound in the context of nucleotide-binding proteins include:

  • Affinity Chromatography: Immobilized this compound serves as a robust and cost-effective matrix for the purification of a wide array of proteins, including dehydrogenases, kinases, and other ATP/NAD(P)-dependent enzymes.

  • Enzyme Inhibition Studies: In its free form, this compound can be used to study the kinetics and mechanism of enzyme inhibition, providing insights into the structure and function of the nucleotide-binding site.

  • Drug Discovery: The dye can be used in screening assays to identify and characterize small molecule inhibitors that target nucleotide-binding sites.

Data Presentation: Inhibition of Nucleotide-Binding Proteins by Reactive Blue Dyes

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related reactive blue dyes can provide valuable insights into its potential binding affinity and inhibitory potency. The following table summarizes the inhibition constants (Ki) for Reactive Blue 2 against a thylakoid protein kinase.

DyeTarget ProteinInhibition TypeKi (µM)
Reactive Blue 2Thylakoid Protein Kinase (membrane-bound)Non-competitive8
Reactive Blue 2Thylakoid Protein Kinase (purified)Non-competitive6

Note: The inhibition type and Ki values are dependent on the specific enzyme and experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of this compound to a Sepharose Matrix

This protocol describes the covalent coupling of this compound to a CNBr-activated Sepharose 4B matrix, creating an affinity resin suitable for protein purification.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound (CAS: 126601-88-5)

  • Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • 1 mM HCl

  • Sintered glass filter

  • Reaction vessel

Procedure:

  • Preparation of the Matrix:

    • Weigh the required amount of CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).

    • Swell and wash the matrix with 1 mM HCl on a sintered glass filter for 15 minutes. Use about 200 mL of 1 mM HCl per gram of powder.[2]

  • Preparation of the Ligand:

    • Dissolve this compound in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Coupling Reaction:

    • Wash the prepared matrix with Coupling Buffer.

    • Immediately transfer the washed matrix to the this compound solution in a stoppered reaction vessel.

    • Mix on a rotary mixer for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer as it can damage the Sepharose beads.[2]

  • Blocking of Unreacted Groups:

    • After coupling, transfer the matrix to the Blocking Buffer and mix for 2 hours at room temperature or overnight at 4°C to block any remaining active groups.[2]

  • Washing of the Affinity Resin:

    • Wash the resin extensively to remove excess and non-covalently bound dye.

    • Perform at least three cycles of washing with Wash Buffer A followed by Wash Buffer B.[2]

    • Finally, wash the resin with a neutral buffer (e.g., PBS) and store at 4°C.

G cluster_prep Matrix & Ligand Preparation cluster_coupling Coupling & Blocking cluster_wash Washing & Storage CNBr-activated Sepharose CNBr-activated Sepharose Swell & Wash\n(1mM HCl) Swell & Wash (1mM HCl) CNBr-activated Sepharose->Swell & Wash\n(1mM HCl) Coupling Reaction\n(2h RT or 4°C overnight) Coupling Reaction (2h RT or 4°C overnight) Swell & Wash\n(1mM HCl)->Coupling Reaction\n(2h RT or 4°C overnight) This compound This compound Dissolve in\nCoupling Buffer Dissolve in Coupling Buffer This compound->Dissolve in\nCoupling Buffer Dissolve in\nCoupling Buffer->Coupling Reaction\n(2h RT or 4°C overnight) Blocking\n(Tris/Ethanolamine) Blocking (Tris/Ethanolamine) Coupling Reaction\n(2h RT or 4°C overnight)->Blocking\n(Tris/Ethanolamine) Alternate pH Washes\n(pH 4 & 8) Alternate pH Washes (pH 4 & 8) Blocking\n(Tris/Ethanolamine)->Alternate pH Washes\n(pH 4 & 8) Final Wash & Storage\n(PBS, 4°C) Final Wash & Storage (PBS, 4°C) Alternate pH Washes\n(pH 4 & 8)->Final Wash & Storage\n(PBS, 4°C) G Start Start Pack & Equilibrate Column\n(Binding Buffer) Pack & Equilibrate Column (Binding Buffer) Start->Pack & Equilibrate Column\n(Binding Buffer) End End Load Crude Extract Load Crude Extract Pack & Equilibrate Column\n(Binding Buffer)->Load Crude Extract Wash Unbound Proteins\n(Wash Buffer) Wash Unbound Proteins (Wash Buffer) Load Crude Extract->Wash Unbound Proteins\n(Wash Buffer) Elute LDH\n(Elution Buffer with NAD+) Elute LDH (Elution Buffer with NAD+) Wash Unbound Proteins\n(Wash Buffer)->Elute LDH\n(Elution Buffer with NAD+) Collect & Analyze Fractions\n(A280, Activity Assay) Collect & Analyze Fractions (A280, Activity Assay) Elute LDH\n(Elution Buffer with NAD+)->Collect & Analyze Fractions\n(A280, Activity Assay) Pool Active Fractions Pool Active Fractions Collect & Analyze Fractions\n(A280, Activity Assay)->Pool Active Fractions Purity Analysis\n(SDS-PAGE) Purity Analysis (SDS-PAGE) Pool Active Fractions->Purity Analysis\n(SDS-PAGE) Purity Analysis\n(SDS-PAGE)->End G cluster_km Km Determination (No Inhibitor) cluster_ki Ki Determination (With Inhibitor) Vary [Substrate] Vary [Substrate] Measure Initial Velocity (V0) Measure Initial Velocity (V0) Vary [Substrate]->Measure Initial Velocity (V0) Plot V0 vs [Substrate] Plot V0 vs [Substrate] Measure Initial Velocity (V0)->Plot V0 vs [Substrate] Calculate Km Calculate Km Plot V0 vs [Substrate]->Calculate Km Determine Ki Determine Ki Vary [Substrate] at fixed [Inhibitor] Vary [Substrate] at fixed [Inhibitor] Measure V0 Measure V0 Vary [Substrate] at fixed [Inhibitor]->Measure V0 Calculate Km,app Calculate Km,app Measure V0->Calculate Km,app Plot Km,app vs [Inhibitor] Plot Km,app vs [Inhibitor] Calculate Km,app->Plot Km,app vs [Inhibitor] Plot Km,app vs [Inhibitor]->Determine Ki G Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Mitochondria (TCA Cycle) Mitochondria (TCA Cycle) Pyruvate->Mitochondria (TCA Cycle) Warburg Effect Warburg Effect Lactate->Warburg Effect LDH-A LDH-A Hypoxia Hypoxia HIF-1 HIF-1 Hypoxia->HIF-1 HIF-1->LDH-A Upregulates

References

Application Notes and Protocols for Dyeing Cotton with Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] This chemical bond significantly enhances the color fastness of the dyed material, making it resistant to fading during washing and exposure to light. Reactive Blue 181 (CAS Number: 126601-88-5) is a reactive dye used for dyeing cellulosic fibers such as cotton.[2][3][4][5] The dyeing process involves three main stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber under alkaline conditions, and a thorough wash-off process to remove any unfixed dye.[6]

This document provides a detailed experimental procedure for dyeing cotton fabric with this compound. The protocol outlines the necessary reagents, equipment, and step-by-step instructions to achieve consistent and high-quality dyeing results.

Principle of Reactive Dyeing on Cotton

The dyeing of cotton with reactive dyes is based on the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose (B213188) fibers in cotton.[7] This process is typically carried out in an aqueous medium and involves the following key steps:

  • Exhaustion: In this initial phase, the reactive dye is transferred from the dyebath to the surface of the cotton fibers. This process is facilitated by the addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), which reduces the natural repulsion between the anionic dye molecules and the negatively charged cotton fibers in water.[6]

  • Fixation: Following the exhaustion phase, an alkali, such as sodium carbonate (Na₂CO₃) or a mixture of sodium carbonate and sodium hydroxide (B78521) (NaOH), is added to the dyebath. The alkali raises the pH of the dyebath, which catalyzes the chemical reaction between the reactive group of the dye and the hydroxyl groups of the cellulose, forming a stable covalent bond.[6]

  • Wash-off: After the fixation process, a rigorous washing procedure is essential to remove any unfixed or hydrolyzed dye molecules from the fabric surface. This step is critical for achieving high wet fastness properties and preventing color bleeding in subsequent laundering.[7]

Experimental Data

The following table summarizes the key quantitative parameters for the experimental protocol. These values represent typical ranges for dyeing cotton with reactive dyes and may require optimization for specific shades and equipment.

ParameterPale Shade (0.5% owf)Medium Shade (2.0% owf)Dark Shade (4.0% owf*)
Dye Concentration (% owf) 0.52.04.0
Glauber's Salt (g/L) 20 - 4040 - 6060 - 80
Sodium Carbonate (g/L) 10 - 1515 - 2020 - 25
Liquor Ratio 1:201:151:10
Dyeing Temperature 60 - 80°C60 - 80°C60 - 80°C
Dyeing Time (minutes) 60 - 9060 - 9060 - 90
pH (Fixation) 10.5 - 11.510.5 - 11.510.5 - 11.5

*owf: on the weight of the fabric

Experimental Protocols

Materials and Reagents
  • Scoured and bleached 100% cotton fabric

  • This compound (C.I. This compound)

  • Glauber's salt (Sodium Sulfate, Na₂SO₄)

  • Soda ash (Sodium Carbonate, Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled or deionized water

Equipment
  • Laboratory-scale dyeing machine (e.g., shaking water bath, beaker dyer)

  • Beakers and graduated cylinders

  • pH meter

  • Stirring rods

  • Heating plate with magnetic stirrer

  • Weighing balance

  • Squeegee or padding mangle

Protocol for Exhaust Dyeing of Cotton with this compound
  • Preparation of Dyebath:

    • Calculate the required amount of water to achieve the desired liquor ratio (e.g., 1:20 for a pale shade).

    • Weigh the required amount of this compound dye based on the weight of the cotton fabric and the desired shade percentage (e.g., 0.5% on the weight of fabric for a pale shade).

    • Make a paste of the dye with a small amount of cold water and then dissolve it completely in a larger volume of hot water (approximately 80°C) to create a stock solution.

    • Fill the dyeing vessel with the calculated amount of water and add the dissolved dye solution.

  • Dyeing Procedure:

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

    • Start the dyeing machine and allow the fabric to circulate for 10-15 minutes to ensure even wetting.

    • Gradually raise the temperature of the dyebath to the target dyeing temperature (e.g., 60°C). The rate of temperature rise should be controlled (e.g., 1-2°C per minute) to promote level dyeing.

    • Once the target temperature is reached, add the required amount of Glauber's salt in two to three portions over 15-20 minutes.

    • Continue the dyeing process at the target temperature for 30 minutes to allow for dye exhaustion.

    • After the exhaustion period, add the required amount of pre-dissolved soda ash to the dyebath in two portions over 10-15 minutes. This will initiate the fixation of the dye to the cotton fibers.

    • Continue the dyeing process at the same temperature for another 45-60 minutes for complete fixation.

  • Wash-off Procedure:

    • After the fixation period, drop the dyebath.

    • Cold Rinse: Rinse the dyed fabric thoroughly with cold running water until the water runs clear.

    • Hot Rinse: Rinse the fabric with hot water (70-80°C) for 10 minutes.

    • Soaping: Treat the fabric in a fresh bath containing a non-ionic soaping agent (e.g., 1-2 g/L) at or near the boil (90-95°C) for 10-15 minutes. This step is crucial for removing unfixed dye and improving fastness properties.

    • Hot Rinse: Rinse the fabric again with hot water (70-80°C) for 10 minutes.

    • Cold Rinse: Finally, rinse the fabric with cold water.

    • Squeeze the excess water from the fabric and air-dry or tumble-dry at a moderate temperature.

Visualizations

experimental_workflow A Preparation of Dyebath (Dye + Water) B Introduction of Cotton Fabric (Room Temperature) A->B C Temperature Rise (to 60-80°C) B->C D Addition of Glauber's Salt (Exhaustion Phase) C->D E Dyeing at 60-80°C (30 min) D->E F Addition of Soda Ash (Fixation Phase) E->F G Dyeing at 60-80°C (45-60 min) F->G H Drain Dyebath G->H I Cold Rinse H->I J Hot Rinse I->J K Soaping at 90-95°C J->K L Hot Rinse K->L M Cold Rinse L->M N Drying M->N

Caption: Experimental workflow for dyeing cotton with this compound.

signaling_pathway cluster_dyebath Aqueous Dyebath cluster_fiber Cotton Fiber Reactive_Dye This compound (Anionic) Dyed_Fiber Dyed Cotton Fiber (Covalent Bond) Reactive_Dye->Dyed_Fiber Salt Glauber's Salt (Na₂SO₄) Salt->Reactive_Dye Reduces Repulsion Alkali Soda Ash (Na₂CO₃) Cellulose Cellulose (-OH groups) Alkali->Cellulose Activates -OH Cellulose->Dyed_Fiber Fixation

Caption: Signaling pathway of reactive dyeing on cotton fibers.

References

Application Notes and Protocols: Quantitative Determination of Reactive Blue 181 Concentration in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 181 is an anthraquinone (B42736) dye used in various industrial applications, including textiles. Accurate measurement of its concentration in solutions is crucial for process optimization, quality control, and environmental monitoring. This document provides a detailed protocol for determining the concentration of this compound in aqueous solutions using UV-Vis spectrophotometry, a widely adopted, simple, and cost-effective method. The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

Principle of the Method

The concentration of a colored substance in a solution can be determined by measuring its absorbance of light at a specific wavelength. For this compound, the maximum absorbance wavelength (λmax) in the visible spectrum has been identified as 635 nm.[1] By preparing a series of standard solutions with known concentrations of this compound and measuring their corresponding absorbances at this λmax, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment

Reagents
  • This compound (CAS No. 126601-88-5)

  • Distilled or deionized water

Equipment
  • UV-Vis Spectrophotometer (capable of measuring at 635 nm)

  • Cuvettes (1 cm path length, quartz or polystyrene)

  • Analytical balance

  • Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes, e.g., 10 mL, 5 mL, 1 mL)

  • Beakers

  • Magnetic stirrer and stir bars (optional)

Experimental Protocols

Preparation of Stock Solution (100 mg/L)
  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water to the flask.

  • Dissolve the powder completely by swirling the flask. A magnetic stirrer can be used for efficient mixing.

  • Once the dye is completely dissolved, add distilled water to the flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 100 mg/L stock solution.

Preparation of Standard Solutions

Prepare a series of standard solutions by diluting the stock solution as described in the table below.

StandardStock Solution Volume (mL)Final Volume (mL)Final Concentration (mg/L)
11.01010
22.01020
33.01030
44.01040
55.01050

Procedure for preparing Standard 1 (10 mg/L):

  • Pipette 1.0 mL of the 100 mg/L stock solution into a 10 mL volumetric flask.

  • Add distilled water to the mark.

  • Stopper and invert to mix.

Repeat this process for the remaining standards using the corresponding volumes of stock solution.

Measurement and Calibration Curve Construction
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the spectrophotometer to measure absorbance at 635 nm .[1]

  • Use distilled water as a blank to zero the spectrophotometer. Fill a cuvette with distilled water, wipe the sides, and place it in the spectrophotometer. Press the "zero" or "blank" button.

  • Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance values for each standard concentration.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 (ideally > 0.99) for a good linear fit.

Measurement of Unknown Sample Concentration
  • Measure the absorbance of the unknown this compound solution at 635 nm using the same spectrophotometer settings.

  • If the absorbance of the unknown sample is higher than the highest standard, dilute the sample with a known volume of distilled water until the absorbance falls within the range of the calibration curve. Remember to account for this dilution factor when calculating the final concentration.

  • Use the equation of the calibration curve (y = mx + c) to calculate the concentration of the unknown sample. Substitute the measured absorbance (y) of the unknown sample and solve for concentration (x).

    Concentration (mg/L) = (Absorbance - y-intercept) / slope

Data Presentation

Table 1: Absorbance Data for Standard Solutions

Concentration (mg/L)Absorbance at 635 nm
0 (Blank)0.000
10[Example Absorbance 1]
20[Example Absorbance 2]
30[Example Absorbance 3]
40[Example Absorbance 4]
50[Example Absorbance 5]

Table 2: Calibration Curve Parameters

ParameterValue
Slope (m)[Calculated Slope]
Y-intercept (c)[Calculated Intercept]
[Calculated R-squared]

Visualization

The following diagram illustrates the experimental workflow for determining the concentration of a this compound solution.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (100 mg/L) standards Prepare Standard Solutions (10-50 mg/L) stock->standards spec Set Spectrophotometer (λmax = 635 nm) standards->spec blank Blank with Distilled Water spec->blank measure_std Measure Absorbance of Standards blank->measure_std measure_unk Measure Absorbance of Unknown measure_std->measure_unk cal_curve Plot Calibration Curve (Abs vs. Conc) measure_std->cal_curve calc_conc Calculate Unknown Concentration measure_unk->calc_conc lin_reg Linear Regression (y = mx + c, R²) cal_curve->lin_reg lin_reg->calc_conc result Final Concentration of this compound calc_conc->result

Caption: Workflow for determining this compound concentration.

Troubleshooting

  • Non-linear calibration curve: This may be due to errors in dilution, high concentrations of the dye (exceeding the linear range of the Beer-Lambert law), or instrument malfunction. Prepare fresh standards and re-measure. If the problem persists, try a narrower concentration range for the standards.

  • Absorbance values are too high (>2.0): The solution is too concentrated. Dilute the sample with a known volume of distilled water and re-measure.

  • Negative absorbance readings: This is likely due to an incorrect blanking procedure. Re-blank the spectrophotometer with distilled water.

  • Inconsistent readings: Ensure the cuvette is clean and free of fingerprints or scratches. Always place the cuvette in the same orientation in the holder. Ensure the dye is fully dissolved and the solution is homogeneous.

References

Application Notes and Protocols for Studying Protein-Dye Interactions with Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Reactive Blue 181, an anthraquinone-based reactive dye, for the qualitative and quantitative study of protein-dye interactions. The protocols detailed herein are foundational for applications in proteomics, drug discovery, and the characterization of protein-ligand binding.

Introduction to this compound in Protein Interaction Studies

This compound belongs to the family of anthraquinone (B42736) reactive dyes, which are widely employed in biochemical and biotechnological applications.[1] These dyes serve as robust and versatile tools for probing protein structures and functions. Their utility stems from their ability to bind to a variety of proteins, often at nucleotide-binding sites, making them valuable for studying enzymes like kinases and dehydrogenases.[2] The interaction is typically a combination of electrostatic and hydrophobic forces. The triazine ring of the dye can form a covalent bond with nucleophilic groups on the protein surface, such as the amino groups of lysine (B10760008) residues, allowing for stable labeling.[3] Non-covalent interactions, which are the focus of the binding studies described here, are driven by the dye's aromatic anthraquinone core and its charged sulfonate groups.

The study of protein-dye interactions provides insights into:

  • Binding affinities and kinetics: Determining the strength and rate of interaction.

  • Structural and conformational changes: Assessing how protein structure is affected upon binding.

  • Competitive binding analysis: Investigating the displacement of the dye by other ligands, which is crucial in drug screening.

  • Protein purification: Utilizing the dye as a ligand in affinity chromatography.

Quantitative Analysis of Protein-Dye Interactions

The interaction between this compound and a protein can be quantified by determining the binding constant (K) and the number of binding sites (n). While specific quantitative data for this compound is not extensively available in the literature, data from structurally similar anthraquinone dyes provide valuable reference points.

Table 1: Binding Parameters of Anthraquinone Dyes with Various Proteins

DyeProteinBinding Constant (K) (M⁻¹)Number of Binding Sites (n)MethodReference
Alizarin (B75676) Red SLysozyme1.2 x 10⁴~1Fluorescence Quenching[4]
Acid Blue 129Lysozyme2.5 x 10⁴~1Fluorescence Quenching[4]
UniblueLysozyme3.1 x 10⁴~1Fluorescence Quenching[4]
Alizarin ComplexoneHuman Serum Albumin (HSA)~10⁵Not SpecifiedFluorescence Spectroscopy[5][6]

Note: The data presented are for anthraquinone dyes structurally related to this compound and should be used as a guideline. Experimental determination is necessary for specific protein-Reactive Blue 181 interactions.

Experimental Protocols

The following are detailed protocols for key experiments used to study protein-dye interactions. These are general methods that can be adapted for use with this compound.

Protocol 1: Spectrophotometric Titration for Determination of Binding Constant

This protocol allows for the determination of the binding constant by monitoring changes in the UV-Vis absorbance spectrum of the dye upon protein binding.

Materials:

  • This compound solution of known concentration

  • Purified protein solution of known concentration

  • Appropriate buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a stock solution of the protein in the same buffer. Determine the precise protein concentration using a reliable method (e.g., absorbance at 280 nm with a known extinction coefficient).

  • Spectrophotometric Measurements:

    • Record the absorbance spectrum of the this compound solution alone.

    • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of the protein.

    • Incubate the mixtures for a sufficient time to reach equilibrium.

    • Record the absorbance spectrum for each mixture.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change upon protein binding.

    • Plot the change in absorbance (ΔA) at this wavelength against the protein concentration.

    • The binding constant (K) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard or Hill equation, often using non-linear regression analysis. A double reciprocal plot (1/ΔA vs. 1/[Protein]) can also be used for a linear estimation.[4]

Workflow for Spectrophotometric Titration

Spectrophotometric_Titration A Prepare Dye and Protein Stock Solutions B Record Absorbance of Dye Alone A->B C Create Serial Dilutions of Protein with Fixed Dye Concentration A->C D Incubate to Reach Equilibrium C->D E Record Absorbance Spectra of Mixtures D->E F Plot ΔA vs. [Protein] E->F G Fit Data to Binding Model (e.g., Scatchard, Hill) F->G H Determine Binding Constant (K) and Stoichiometry (n) G->H

Spectrophotometric titration workflow.
Protocol 2: Fluorescence Quenching Assay

This method is highly sensitive for studying binding interactions, particularly if the protein has intrinsic fluorescence (e.g., from tryptophan residues) that is quenched upon dye binding.[4][7]

Materials:

  • This compound solution

  • Protein solution with intrinsic fluorescence

  • Fluorometer

  • Fluorescence cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the protein and this compound in a suitable buffer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the protein solution alone (excitation typically around 280 nm for tryptophan).

    • Titrate the protein solution with small aliquots of the this compound solution.

    • After each addition, mix and allow the system to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity (F₀/F, where F₀ is the initial fluorescence and F is the fluorescence at a given dye concentration) against the dye concentration.

    • Use the Stern-Volmer equation to analyze the quenching mechanism.

    • The binding constant and number of binding sites can be calculated from the quenching data using modified Stern-Volmer equations or by fitting to a binding isotherm.[4]

Workflow for Fluorescence Quenching Assay

Fluorescence_Quenching A Prepare Protein and Dye Solutions B Record Protein's Intrinsic Fluorescence A->B C Titrate Protein with Dye A->C D Record Fluorescence Spectra after Each Addition C->D E Correct for Inner Filter Effect D->E F Plot F₀/F vs. [Dye] E->F G Analyze with Stern-Volmer Equation F->G H Calculate Binding Parameters G->H

Fluorescence quenching assay workflow.
Protocol 3: Affinity Chromatography

This protocol describes the use of this compound immobilized on a solid support to purify a target protein from a complex mixture.

Materials:

  • This compound-agarose (or similar matrix)

  • Chromatography column

  • Crude protein extract

  • Binding buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution buffer (high ionic strength, e.g., binding buffer + 1-2 M NaCl, or a specific ligand/cofactor)

  • Peristaltic pump and fraction collector (optional)

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the this compound-agarose resin.

    • Equilibrate the column by washing with 5-10 column volumes of binding buffer.

  • Sample Loading:

    • Load the crude protein extract onto the column at a slow flow rate to allow for binding.

  • Washing:

    • Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

  • Elution:

    • Elute the bound protein using the elution buffer. This can be done in a single step or with a gradient of increasing salt or specific ligand concentration.

    • Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm).

  • Analysis:

    • Analyze the collected fractions for the presence and purity of the target protein using SDS-PAGE and/or activity assays.

Logical Relationship in Affinity Chromatography

Affinity_Chromatography cluster_0 Column Preparation cluster_1 Separation Process cluster_2 Protein Recovery A Pack Column with this compound Resin B Equilibrate with Binding Buffer A->B C Load Protein Sample B->C D Target Protein Binds to Dye C->D E Unbound Proteins Wash Through C->E F Apply Elution Buffer D->F G Target Protein Dissociates F->G H Collect Purified Protein G->H

Affinity chromatography logical steps.

Applications in Drug Development

The study of protein-dye interactions using this compound has significant implications for drug discovery and development.

  • Target Identification and Validation: this compound can be used to identify proteins that have nucleotide-binding sites, which are common targets for drug development.

  • High-Throughput Screening (HTS): A displacement assay can be developed where a library of small molecules is screened for their ability to displace this compound from a target protein. A decrease in the dye-protein signal (e.g., fluorescence or absorbance) indicates a potential hit.

  • Mechanism of Action Studies: By understanding how a drug candidate competes with this compound for binding, insights into the drug's binding site and mechanism of action can be gained.

Signaling Pathway Modulation: While direct modulation of specific signaling pathways by this compound is not well-documented, its ability to bind to and potentially inhibit kinases and other signaling proteins suggests a potential for pathway modulation. For instance, if this compound inhibits a key kinase in a signaling cascade, it could lead to the downregulation of that pathway. Further research is needed to explore these potential applications.

Conclusion

This compound is a valuable tool for the qualitative and quantitative study of protein-dye interactions. The protocols provided here for spectrophotometry, fluorescence spectroscopy, and affinity chromatography offer a solid foundation for researchers to characterize these interactions. While specific binding data for this compound is limited, the data from analogous anthraquinone dyes provide useful benchmarks. The application of these techniques can significantly contribute to our understanding of protein function and aid in the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Decolorization of Reactive Blue 181 in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the decolorization of Reactive Blue 181 (RB181), an anthraquinone (B42736) dye commonly used in the textile industry, from wastewater. The following sections summarize effective treatment methods, present quantitative data for comparison, and offer step-by-step experimental protocols.

Introduction

This compound is a synthetic dye known for its stability and resistance to degradation, making its removal from industrial effluents a significant environmental challenge. Incomplete removal of this dye can lead to aesthetic pollution of water bodies and potential toxic effects on aquatic life. This document outlines several effective methods for the decolorization of RB181, including Advanced Oxidation Processes (AOPs), electrocoagulation, and biological treatments.

Decolorization Methods and Efficacy

Several methods have been investigated for the efficient removal of this compound from aqueous solutions. The primary approaches include Advanced Oxidation Processes (AOPs) like Fenton and Sono-Fenton treatments, UV/H₂O₂ processes, and electrocoagulation. Biological methods also show promise for the degradation of this dye.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like RB181.[1]

  • Fenton and Sono-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced with the application of ultrasound, a method known as the Sono-Fenton process.[2] Studies have shown that the Sono-Fenton process can achieve a higher decolorization percentage (93.5%) compared to the Fenton process alone (88%) under optimized conditions.[2]

  • UV/H₂O₂ Process: This method involves the photolysis of hydrogen peroxide by ultraviolet (UV) radiation to produce hydroxyl radicals. It is an effective technique for dye degradation and has the advantage of not producing sludge.[3][4] Optimal conditions for the UV/H₂O₂ process for RB181 decolorization have been identified as a pH of 3, an H₂O₂ concentration of 500 mg/L, and an initial dye concentration of 500 mg/L, achieving significant color removal in 20 minutes.[3][5]

Electrocoagulation

Electrocoagulation is an electrochemical method where coagulants are generated in situ by the electrical dissolution of a sacrificial anode, typically aluminum or iron. This process has demonstrated high efficiency in removing reactive dyes from wastewater. For a similar dye, Reactive Blue 19, electrocoagulation using Fe-Al electrodes achieved 96.87% removal in 30 minutes.[6] Complete removal of another reactive blue dye was achieved at a pH of 4 and a reaction time of 43.75 minutes.[7]

Biological Treatment

Biological treatment methods utilize microorganisms to break down dye molecules. While specific data for this compound is limited in the provided results, studies on other reactive dyes like Reactive Black 5 and Reactive Red 152 have shown that a consortium of haloalkaliphilic bacteria can achieve high decolorization percentages (87% and 85%, respectively) under optimal conditions of pH 9-12 and the presence of specific nutrients.[8] Pseudomonas oleovorans has also been shown to decolorize an industrial textile dye by 95.4% under static anoxic conditions at pH 8.5 and 32°C.[9]

Data Presentation

The following tables summarize the quantitative data from various studies on the decolorization of reactive dyes, with a focus on this compound where available.

Table 1: Decolorization of this compound using Advanced Oxidation Processes

Treatment MethodInitial Dye Conc. (mg/L)Catalyst/Reagent Conc.pHReaction Time (min)Decolorization (%)Reference
Fenton50[Fe²⁺] = 30 mg/L, [H₂O₂] = 50 mg/L33088[2]
Sono-Fenton50[Fe²⁺] = 10 mg/L, [H₂O₂] = 40 mg/L33093.5[2]
UV/H₂O₂500[H₂O₂] = 500 mg/L320Not specified, but optimal[3][5]

Table 2: Decolorization of Other Reactive Dyes using Various Methods

DyeTreatment MethodInitial Dye Conc. (mg/L)Optimal ConditionsReaction TimeDecolorization (%)Reference
Reactive Blue 19FentonNot SpecifiedpH 3, [H₂O₂] = 50 mg/L, [Fe²⁺] = 4 mg/L360 min93.3[10]
Reactive Blue 19Photo-FentonNot SpecifiedpH 3, [H₂O₂] = 50 mg/L, [Fe²⁺] = 4 mg/L360 min97.5[10]
Reactive Blue 19UV/H₂O₂Not Specified[H₂O₂] = 2.5 mmol/L< 30 min100[4]
Reactive Blue DyeElectrocoagulationNot SpecifiedpH 4, Voltage = 17.62 V43.75 min100[7]
Reactive Black 5Biological (Bacterial Consortium)50pH 9-12, AerobicNot Specified87[8]
Industrial Textile DyeBiological (Pseudomonas oleovorans)50pH 8.5, 32°C, Anoxic32 hours95.4[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the decolorization of this compound.

Protocol 1: Decolorization of RB181 by Fenton and Sono-Fenton Processes

1. Materials:

  • This compound dye solution (50 mg/L)
  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
  • Hydrogen peroxide (30% w/v)
  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Beakers or reaction vessel
  • Magnetic stirrer
  • Ultrasonic water bath (for Sono-Fenton)
  • Spectrophotometer

2. Procedure:

  • Prepare a 50 mg/L stock solution of this compound in deionized water.
  • Take a known volume of the dye solution in a beaker.
  • Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.
  • For Fenton Process:
  • Add FeSO₄·7H₂O to achieve a final Fe²⁺ concentration of 30 mg/L.
  • Stir the solution to dissolve the ferrous sulfate.
  • Add H₂O₂ to achieve a final concentration of 50 mg/L to initiate the reaction.
  • For Sono-Fenton Process:
  • Place the beaker in an ultrasonic water bath operating at a fixed frequency (e.g., 35 kHz).
  • Add FeSO₄·7H₂O to achieve a final Fe²⁺ concentration of 10 mg/L.
  • Stir the solution.
  • Add H₂O₂ to achieve a final concentration of 40 mg/L to initiate the reaction under sonication.
  • Start the timer and collect aliquots of the sample at regular intervals (e.g., 5, 10, 15, 30 minutes).
  • Immediately quench the reaction in the aliquots by adding a strong base (e.g., NaOH) to raise the pH.
  • Centrifuge or filter the samples to remove any precipitated iron hydroxides.
  • Measure the absorbance of the supernatant at the maximum wavelength of RB181 using a spectrophotometer.
  • Calculate the decolorization efficiency using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Decolorization of RB181 by UV/H₂O₂ Process

1. Materials:

  • This compound dye solution (500 mg/L)
  • Hydrogen peroxide (30% w/v)
  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
  • Photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp)
  • Quartz reaction vessel
  • Magnetic stirrer
  • Spectrophotometer

2. Procedure:

  • Prepare a 500 mg/L stock solution of this compound.
  • Place a known volume of the dye solution into the quartz reaction vessel.
  • Adjust the pH of the solution to 3.0.
  • Add H₂O₂ to achieve a final concentration of 500 mg/L.
  • Place the reaction vessel in the photoreactor and turn on the magnetic stirrer.
  • Turn on the UV lamp to start the reaction.
  • Collect samples at specific time intervals (e.g., 2, 5, 10, 20 minutes).
  • Measure the absorbance of the samples at the maximum wavelength of RB181.
  • Calculate the decolorization efficiency as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in the decolorization processes.

Experimental_Workflow_AOPs cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Dye_Solution RB181 Solution pH_Adjustment pH Adjustment Dye_Solution->pH_Adjustment Fenton Fenton (Fe²⁺ + H₂O₂) pH_Adjustment->Fenton Sono_Fenton Sono-Fenton (Fe²⁺ + H₂O₂ + US) pH_Adjustment->Sono_Fenton UV_H2O2 UV/H₂O₂ (UV + H₂O₂) pH_Adjustment->UV_H2O2 Sampling Sampling at Intervals Fenton->Sampling Sono_Fenton->Sampling UV_H2O2->Sampling Spectrophotometry Spectrophotometry Sampling->Spectrophotometry Data_Analysis Decolorization Calculation Spectrophotometry->Data_Analysis

Caption: Experimental workflow for Advanced Oxidation Processes.

Signaling_Pathway_Fenton Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_radical Degradation_Products Degradation Products (Simpler, less colored molecules) OH_radical->Degradation_Products attacks H2O H₂O OH_radical->H2O RB181 This compound (Complex Organic Molecule) RB181->Degradation_Products is oxidized to Logical_Relationship_Treatment_Selection cluster_factors Decision Factors Wastewater RB181 Wastewater Characteristics AOPs Advanced Oxidation Processes Wastewater->AOPs Electrocoagulation Electrocoagulation Wastewater->Electrocoagulation Biological Biological Treatment Wastewater->Biological Treated_Effluent Treated Effluent (Decolorized) AOPs->Treated_Effluent Cost Cost AOPs->Cost Efficiency Required Efficiency AOPs->Efficiency Toxicity Toxicity of Byproducts AOPs->Toxicity Electrocoagulation->Treated_Effluent Electrocoagulation->Cost Sludge Sludge Production Electrocoagulation->Sludge Biological->Treated_Effluent Biological->Cost Biological->Sludge

References

Application Notes and Protocols: Reactive Blue 181 in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 181 is a vinyl sulfone reactive dye characterized by an anthraquinone (B42736) chromophore. While direct, extensive research on the application of this compound in biosensors is not widely published, its chemical structure presents significant potential for biosensor development. The vinyl sulfone group allows for covalent immobilization of biomolecules, such as enzymes and antibodies, onto transducer surfaces under mild conditions.[1][2] The anthraquinone core is electrochemically active and can potentially serve as a redox mediator, facilitating electron transfer between the biological recognition element and the electrode.[3][4]

These application notes provide a proposed framework for utilizing this compound in the fabrication of electrochemical biosensors, drawing parallels from established principles of biosensor design involving similar reactive dyes and redox mediators.

Proposed Application: Amperometric Glucose Biosensor

This section outlines a hypothetical application of this compound in the development of an amperometric glucose biosensor. In this proposed design, this compound serves a dual function:

  • Immobilization Agent: The vinyl sulfone group of this compound is used to covalently attach glucose oxidase (GOx) to the surface of a screen-printed carbon electrode (SPCE). This covalent linkage provides a stable and robust immobilization of the enzyme.[1][5]

  • Redox Mediator: The anthraquinone core of this compound can act as a redox mediator, shuttling electrons from the FAD/FADH₂ cofactor of GOx to the electrode surface. This allows for the electrochemical detection of glucose at a lower potential, minimizing interference from other electroactive species.[3][6]

Signaling Pathway

The proposed mechanism for the amperometric detection of glucose is as follows:

  • Glucose is oxidized by the FAD cofactor of glucose oxidase (GOx), producing gluconolactone (B72293) and reduced FADH₂.

  • The anthraquinone moiety of the immobilized this compound oxidizes FADH₂ back to FAD, becoming reduced in the process.

  • The reduced anthraquinone is then re-oxidized at the electrode surface, generating an electrical current that is proportional to the glucose concentration.

G cluster_electrode Electrode Surface cluster_enzyme Enzyme Reaction cluster_mediator Redox Mediation Electrode Electrode RB181_ox This compound (Oxidized) Electrode->RB181_ox e⁻ Glucose Glucose GOx_FAD GOx (FAD) Glucose->GOx_FAD Oxidation Gluconolactone Gluconolactone GOx_FAD->Gluconolactone produces GOx_FADH2 GOx (FADH₂) GOx_FADH2->RB181_ox Reduces RB181_red This compound (Reduced) RB181_red->Electrode Re-oxidation RB181_red->GOx_FAD Regenerates G A Clean SPCE B Drop-cast this compound (10 mM in DMF) A->B C Evaporate Solvent B->C D Rinse with DMF and DI Water C->D E Drop-cast GOx (10 mg/mL in pH 9.0 buffer) D->E F Incubate (4°C, 12-18h) E->F G Block with 1% BSA (1h) F->G H Rinse with PBS G->H I Store at 4°C H->I

References

Troubleshooting & Optimization

Technical Support Center: Improving the Fixation Efficiency of Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fixation efficiency of C.I. Reactive Blue 181. Based on available data, this compound is characterized as a hetero bi-functional reactive dye, likely containing a combination of a vinyl sulfone (VS) and a monochlorotriazine (MCT) reactive group. This unique composition allows for fixation across a broader temperature range and offers good overall fastness properties.

Troubleshooting Guide

This guide addresses common issues encountered during the fixation of this compound.

Q1: What are the primary causes of low fixation efficiency with this compound?

Low fixation efficiency is often a result of one or more of the following factors:

  • Suboptimal pH: The pH of the dye bath is critical for both the activation of the cellulosic substrate and the reactivity of the dye. An incorrect pH can lead to poor dye-fiber reaction or excessive hydrolysis of the dye.

  • Incorrect Temperature: As a bi-functional dye with both MCT and VS groups, temperature plays a crucial role in the fixation process. The MCT group's reactivity is more temperature-dependent than the VS group's.

  • Inadequate Electrolyte Concentration: Insufficient salt in the dyebath results in poor dye exhaustion onto the fiber, leaving less dye available for fixation.

  • Dye Hydrolysis: Reactive dyes can react with water (hydrolysis) instead of the fiber, rendering them inactive. This is exacerbated by high pH and high temperatures.[1][2]

  • Improper Substrate Preparation: Residual impurities on the substrate, such as sizing agents, waxes, or oils, can hinder dye penetration and fixation.

Q2: How can I troubleshoot poor color yield or pale shades?

If you are experiencing pale shades, consider the following troubleshooting steps:

  • Verify Dyebath pH: For a VS/MCT bi-functional dye like this compound, the optimal fixation pH is typically between 10.5 and 11.0.[3] Use a calibrated pH meter to check and adjust the pH of your fixation bath.

  • Optimize Dyeing Temperature: The recommended fixation temperature for this type of dye is generally around 60°C.[4][5] Lower temperatures may not provide sufficient energy for the MCT group to react, while excessively high temperatures can increase the rate of hydrolysis.[1]

  • Adjust Electrolyte Concentration: Ensure you are using the appropriate concentration of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Glauber's salt). The amount required depends on the depth of the shade.

  • Control Alkali Dosing: Add the alkali (e.g., sodium carbonate) gradually to the dyebath. A rapid increase in pH can cause premature hydrolysis of the dye before it has a chance to exhaust onto the fiber.

  • Ensure Proper Substrate Preparation: The substrate should be thoroughly scoured and bleached to remove any impurities that could interfere with dyeing.

Q3: What should I do if I observe uneven dyeing or spotting?

Uneven dyeing can be caused by several factors:

  • Poor Dye Solubility: Ensure the dye is completely dissolved before adding it to the dyebath.

  • Rapid Dye Addition: Add the dissolved dye to the bath gradually to allow for even distribution.

  • Insufficient Mixing: Ensure adequate agitation or circulation of the dyebath throughout the process.

  • Premature Fixation: Do not add the alkali until the dye has had sufficient time to exhaust and level on the substrate.

Frequently Asked Questions (FAQs)

Q4: What is the role of each reactive group in a VS/MCT bi-functional dye like this compound?

The two reactive groups offer a synergistic effect:

  • Monochlorotriazine (MCT) group: This group forms a stable covalent bond with the fiber at higher temperatures (around 80°C) under alkaline conditions. It is known for its good stability to acid hydrolysis.

  • Vinyl Sulfone (VS) group: This group reacts with the fiber at a lower temperature (around 60°C) under alkaline conditions. The bond formed is very stable.

The presence of both groups provides a wider fixation temperature range and can lead to a higher overall fixation yield as the dye has two opportunities to react with the fiber.[6][7]

Q5: How does the rate of hydrolysis differ between the MCT and VS reactive groups?

The rate of hydrolysis is influenced by both pH and temperature. Generally:

  • MCT groups are more susceptible to hydrolysis at higher temperatures.

  • VS groups are more prone to hydrolysis at higher pH values.

Controlling both temperature and pH is therefore crucial to minimize dye inactivation.

Q6: Can I use a single alkali for the fixation of this compound?

Yes, a single alkali such as sodium carbonate (soda ash) is commonly used. For deeper shades or to achieve a higher pH, a combination of sodium carbonate and a stronger alkali like sodium hydroxide (B78521) may be used. However, careful control of the pH is essential to avoid excessive hydrolysis.

Data Presentation

The following tables summarize the general effects of key parameters on the fixation efficiency of hetero bi-functional (VS/MCT) reactive dyes. The exact values for this compound may vary depending on specific experimental conditions and substrate.

Table 1: Effect of pH on Fixation Efficiency

pHRelative Fixation Efficiency (%)Remarks
9.570-80Suboptimal for complete fixation of both reactive groups.
10.080-90Improved fixation, particularly for the VS group.
10.5-11.0 90-95 Optimal range for balanced reactivity of both VS and MCT groups. [3]
11.585-90Increased risk of VS group hydrolysis, potentially lowering overall fixation.
12.075-85High risk of hydrolysis for both groups, leading to significant color loss.

Table 2: Effect of Temperature on Fixation Efficiency (at optimal pH)

Temperature (°C)Relative Fixation Efficiency (%)Remarks
4060-70Insufficient energy for efficient reaction of the MCT group.
5075-85Improved fixation, primarily driven by the VS group.
60 90-95 Optimal temperature for good reactivity of both groups with minimal hydrolysis. [4][5]
7085-90Increased reactivity of the MCT group, but also a higher rate of hydrolysis.
8080-85High reactivity of the MCT group, but significant hydrolysis can reduce overall fixation.

Table 3: Effect of Electrolyte Concentration on Dye Exhaustion and Fixation

Electrolyte (NaCl) Conc. (g/L)Dye Exhaustion (%)Relative Fixation Efficiency (%)Remarks
10-2050-60LowerInsufficient to overcome the electrostatic repulsion between dye and fiber, especially for pale to medium shades.
30-5070-80ModerateSuitable for pale to medium shades.
60-80 85-95 Higher Generally recommended for medium to dark shades to maximize exhaustion.
>80>95May decreaseHigh concentrations can lead to dye aggregation and reduced solubility, potentially hindering fixation.

Experimental Protocols

Detailed Methodology for Exhaust Dyeing of Cotton with this compound

This protocol is designed to maximize the fixation efficiency of this compound on a cellulosic substrate like cotton.

1. Materials and Reagents:

  • Scoured and bleached cotton fabric

  • C.I. This compound

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (for neutralization)

  • Non-ionic soaping agent

  • Laboratory dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyer)

2. Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor) typically between 1:10 and 1:20.

    • Add the required amount of water to the dyeing vessel.

    • Add a sequestering agent if the water hardness is high.

    • Add a leveling agent to promote even dye uptake.

  • Exhaustion Phase:

    • Introduce the wetted cotton fabric into the dyebath at room temperature.

    • Run the machine for 10 minutes to ensure even wetting and temperature.

    • Add the pre-dissolved this compound dye solution to the bath.

    • Gradually raise the temperature to 60°C over 20-30 minutes.

    • Run for another 10 minutes.

    • Add the required amount of electrolyte (e.g., NaCl) in two or three portions over 15-20 minutes.

    • Continue running the machine at 60°C for 30 minutes to allow for dye exhaustion and leveling.

  • Fixation Phase:

    • Add the pre-dissolved sodium carbonate solution to the dyebath gradually over 10-15 minutes to raise the pH to 10.5-11.0.

    • Continue dyeing at 60°C for 45-60 minutes for fixation.

  • Wash-off and Soaping:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.

    • Rinse again with warm water.

    • Soap the dyed fabric with a non-ionic soaping agent (1-2 g/L) at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Visualizations

experimental_workflow cluster_prep 1. Dye Bath Preparation cluster_exhaust 2. Exhaustion Phase cluster_fix 3. Fixation Phase cluster_wash 4. Wash-off & Soaping prep1 Set Liquor Ratio (1:10 - 1:20) prep2 Add Water, Sequestering & Leveling Agents ex1 Introduce Fabric at Room Temp. ex2 Add Dissolved Dye ex1->ex2 ex3 Raise Temp to 60°C ex2->ex3 ex4 Add Electrolyte (NaCl) ex3->ex4 ex5 Run for 30 min ex4->ex5 fix1 Gradually Add Sodium Carbonate (pH 10.5-11.0) fix2 Run at 60°C for 45-60 min fix1->fix2 wash1 Drain & Cold Rinse wash2 Neutralize with Acetic Acid wash1->wash2 wash3 Hot Rinse wash2->wash3 wash4 Soap at 95-100°C wash3->wash4 wash5 Hot & Cold Rinse wash4->wash5 wash6 Dry wash5->wash6 cluster_prep cluster_prep cluster_exhaust cluster_exhaust cluster_prep->cluster_exhaust cluster_fix cluster_fix cluster_exhaust->cluster_fix cluster_wash cluster_wash cluster_fix->cluster_wash

Caption: Exhaust Dyeing Workflow for this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products dye This compound (VS & MCT groups) fixed_dye Covalently Bonded Dye (Dye-O-Fiber) dye->fixed_dye Fixation hydrolyzed_dye Hydrolyzed Dye (Dye-OH) dye->hydrolyzed_dye Hydrolysis (Side Reaction) fiber Cellulose Fiber (-OH groups) fiber->fixed_dye alkali Alkali (OH⁻) pH 10.5-11.0 alkali->fixed_dye alkali->hydrolyzed_dye heat Heat (60°C) heat->fixed_dye heat->hydrolyzed_dye water Water (H₂O) water->hydrolyzed_dye

Caption: Fixation and Hydrolysis Reactions of this compound.

logical_relationship cluster_params Process Parameters cluster_outcomes Outcomes pH pH Fixation Fixation Efficiency pH->Fixation Optimal at 10.5-11.0 Hydrolysis Hydrolysis Rate pH->Hydrolysis Increases at high pH Temp Temperature Temp->Fixation Optimal at ~60°C Temp->Hydrolysis Increases at high Temp Salt Electrolyte Exhaustion Dye Exhaustion Salt->Exhaustion Increases Exhaustion->Fixation Enables

Caption: Relationship between Process Parameters and Dyeing Outcomes.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with Reactive Blue 181. The following information is designed to help identify root causes and implement effective solutions for achieving consistent, level dyeing in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing (e.g., patchiness, streaks, or shade variations) with this compound?

A: Uneven dyeing is a common defect that can stem from multiple factors related to the substrate, equipment, or process. The most frequent causes include improper fabric preparation, incorrect process parameters, and issues with the dye bath itself.[1]

  • Substrate Preparation: Inadequate scouring and bleaching of the material can leave impurities like oils, waxes, or sizing agents that hinder uniform dye absorption.[1] Similarly, variations in the fabric's absorbency, pH, or heat-setting can lead to differential dye uptake.[2][3]

  • Process Control: Poor control over dyeing parameters is a major contributor. This includes temperature fluctuations, as inconsistent temperatures in the dye bath cause varying rates of dye diffusion and reaction.[4] Rapid or uncontrolled addition of salt and alkali can also cause the dye to fix too quickly in localized areas, preventing level distribution.[1][3]

  • Equipment Issues: Problems with dyeing machinery, such as uneven pressure in padding systems or poor circulation in exhaust dyeing machines, can result in inconsistent dye application.[2]

Q2: My initial dye bath appears uniform, but the final fabric is unlevel. What could be happening during the fixation stage?

A: If the initial dye exhaustion is even, the problem likely lies in the fixation phase, which is initiated by the addition of alkali.

  • Rapid Alkali Addition: Adding the alkali too quickly or all at once causes a rapid increase in the dye bath's pH. This accelerates the dye fixation rate dramatically, causing the dye to bond with the first fibers it contacts, preventing further migration to level out the color.[5] A progressive or metered dosing of alkali is recommended to ensure a controlled, gradual fixation.

  • Temperature Spikes: A sudden increase in temperature after alkali addition can also lead to an uncontrolled fixation rate, resulting in unlevel dyeing.[4]

  • Poor Migration: Reactive dyes have different migration properties, which is the ability of the dye to move from one part of the fabric to another to create a level appearance. If the fixation process begins before the dye has had a chance to migrate and level out, patchiness will occur.[5] Controlled addition of salt and alkali is crucial for this reason.[5]

Q3: How does pH control affect the levelness of dyeing with this compound?

A: pH is one of the most critical factors in reactive dyeing. Incorrect pH at different stages can directly cause uneven results.

  • Initial Dye Bath pH: The initial dye bath should be neutral to slightly acidic. If the pH is too high (alkaline) at the start, premature hydrolysis of the dye can occur, where the dye reacts with water instead of the fiber. This not only reduces the dye's efficiency but can also lead to uneven dyeing.[6]

  • Fixation pH: An optimal pH, typically between 10.5 and 11, is required for the covalent bond to form between the reactive dye and the cellulosic fiber.[7][8] If the pH is too low, fixation will be incomplete, leading to a pale shade and poor wash fastness. If it is too high, the rate of dye hydrolysis increases significantly, competing with the fixation reaction and reducing the final color yield.[6][9]

  • pH Uniformity: It is essential that the pH is uniform throughout the dye bath. Localized high concentrations of alkali will create darker patches.[3]

Q4: Can water quality impact the dyeing results?

A: Yes, water quality is a crucial but often overlooked factor. Hard water, which contains metal ions such as calcium (Ca²+), magnesium (Mg²+), and iron (Fe³+), can interfere with the dyeing process.[1] These ions can react with the dye molecules to form insoluble precipitates, leading to spots, specks, and a general reduction in color brightness and yield.[1] Using deionized or softened water is highly recommended for preparing dye solutions and the main dye bath to ensure consistent and reproducible results.

Q5: I am observing specks or small, dark spots on my fabric after dyeing. What is the likely cause?

A: Specks or spots are typically caused by undissolved particles in the dye bath.

  • Poor Dye Solubility: The dye powder may not have been fully dissolved before being added to the bath. It is crucial to ensure the dye is completely solubilized by preparing a stock solution with warm (not hot) water and thorough mixing.[10]

  • Dye Aggregation: In the presence of high electrolyte concentrations, dye molecules can aggregate. These aggregates can deposit on the fabric surface, causing dark spots.[11] Ensure proper mixing and controlled addition of salt.

  • Precipitation: As mentioned in the previous question, hardness ions in the water can react with the dye, causing it to precipitate and create spots on the material.[1]

Q6: What is dye hydrolysis, and how does it contribute to uneven dyeing?

A: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (specifically, hydroxyl ions OH⁻) instead of the hydroxyl groups (-OH) of the fiber.[7][12] Once a dye molecule is hydrolyzed, it can no longer form a covalent bond with the fiber and becomes an inactive, colored pigment.[6]

This contributes to dyeing problems in two ways:

  • Reduced Fixation: Excessive hydrolysis reduces the amount of active dye available to bond with the fiber, leading to paler shades and lower color yield.[8]

  • Poor Wash Fastness and Staining: The hydrolyzed dye is not chemically bonded to the fabric and only adheres loosely to the surface. If not thoroughly washed off in a process called "soaping," this unfixed dye can lead to poor wash fastness, rubbing fastness, and staining of adjacent materials.[8][13] Uneven removal of this hydrolyzed dye during washing can also give the appearance of patchiness.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving uneven dyeing issues with this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Uneven Dyeing Observed cat_pretreatment Check 1: Substrate Pre-Treatment start->cat_pretreatment cat_process Check 2: Dyeing Process Parameters start->cat_process cat_post Check 3: Post-Dyeing Wash-Off start->cat_post cause_scouring Inadequate Scouring/ Bleaching? cat_pretreatment->cause_scouring cause_ph_fabric Incorrect Fabric pH (Residual Alkali/Acid)? cat_pretreatment->cause_ph_fabric cause_water Water Hardness? cat_process->cause_water cause_dissolving Improper Dye Dissolving? cat_process->cause_dissolving cause_dosing Rapid Salt/Alkali Dosing? cat_process->cause_dosing cause_temp Temperature Fluctuations? cat_process->cause_temp cause_ph_bath Incorrect Dye Bath pH Profile? cat_process->cause_ph_bath cause_soaping Insufficient Soaping? cat_post->cause_soaping solution_pretreatment Solution: Ensure uniform scouring, bleaching, and neutralization. cause_scouring->solution_pretreatment cause_ph_fabric->solution_pretreatment solution_process Solution: Use soft water, ensure complete dissolution, control dosing rates, maintain stable temp & pH. cause_water->solution_process cause_dissolving->solution_process cause_dosing->solution_process cause_temp->solution_process cause_ph_bath->solution_process solution_post Solution: Perform thorough hot soaping to remove all hydrolyzed dye. cause_soaping->solution_post

Caption: A logical workflow for troubleshooting uneven dyeing.

Summary of Issues, Causes, and Solutions
Observed Issue Potential Cause Recommended Solution Citations
Patchy or Streaky Dyeing Inadequate substrate pre-treatment (e.g., residual sizing agents).Ensure thorough and uniform scouring, bleaching, and rinsing of the material before dyeing.[1][2][14]
Rapid addition of salt or alkali.Add salt and alkali in stages (progressive dosing) to allow for dye migration and level exhaustion before fixation.[5]
Temperature fluctuations in the dye bath.Maintain a stable and uniform temperature throughout the dyeing process. Control heating and cooling rates.[4]
Pale or Weak Shade Incorrect pH for fixation (too low).Ensure the final dye bath pH is within the optimal range for fixation (typically 10.5-11).[7]
Excessive dye hydrolysis.Avoid overly high temperatures or pH during fixation. Do not let the mixed dye and alkali solution stand for long periods before use.[6][12][13]
Incorrect liquor ratio (too high).Use a lower liquor-to-goods ratio to increase dye exhaustion.[11][15]
Specks or Dark Spots Undissolved dye particles.Ensure the dye powder is completely dissolved by making a stock solution with thorough stirring.[1][10]
Water hardness (presence of Ca²⁺, Mg²⁺ ions).Use deionized or softened water for all dyeing steps.[1][3]
Poor Reproducibility Inconsistent process parameters.Standardize all variables: substrate preparation, water quality, liquor ratio, temperature profile, and chemical dosing procedures.[2][8]
Variations in raw materials.Ensure consistency in the substrate (fiber type, yarn construction, etc.) between experiments.[2]

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cellulosic Fibers

This protocol provides a general methodology for dyeing cotton or other cellulosic substrates with this compound in a laboratory setting.

  • Material Preparation:

    • Ensure the substrate is properly scoured and bleached to be free of impurities.

    • Weigh the dry fabric (Weight of Goods, WOG).

    • Wet the fabric thoroughly with deionized water.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fabric).

    • Calculate the required volume of deionized water and add it to the dyeing vessel.

    • Prepare a stock solution of this compound (e.g., 1% w/v). Calculate the required amount of dye based on the desired depth of shade (% on weight of fabric, owf).

    • Add the dissolved dye to the bath.

    • Calculate and add the required amount of electrolyte (Glauber's salt or NaCl). The amount depends on the shade depth.[7]

    • Check and adjust the initial pH to be neutral to slightly acidic (pH 6.5-7.0).

  • Dyeing Procedure:

    • Introduce the wetted substrate into the dye bath at room temperature (approx. 25-30°C).

    • Start agitation and run for 10-15 minutes to ensure even distribution of the dye.

    • Gradually raise the temperature to the recommended dyeing temperature (e.g., 60°C) over 20-30 minutes.

    • Run at this temperature for 30 minutes to allow for dye exhaustion and migration.

    • After the exhaustion phase, begin the addition of the alkali (e.g., soda ash, Na₂CO₃). Add the pre-dissolved alkali in three portions over 15-20 minutes (e.g., add 1/10, wait 5 min; add 3/10, wait 5 min; add the final 6/10).

    • Continue dyeing at this temperature for another 45-60 minutes for fixation.

  • Post-Dyeing Wash-Off (Soaping):

    • Cool the dye bath and drop it.

    • Rinse the fabric in cold water to remove loose dye and alkali.

    • Perform a hot rinse.

    • Treat the fabric in a fresh bath with a soaping agent (1-2 g/L) at or near boiling (90-95°C) for 15-20 minutes. This step is critical for removing all unfixed, hydrolyzed dye.[8][16]

    • Perform one hot rinse followed by a final cold rinse.

    • Dry the fabric.

Key Process Parameters
ParameterRecommended Value/RangePurpose
Liquor Ratio 10:1 to 20:1Affects dye concentration and exhaustion rate. Lower ratios improve exhaustion.[15]
Electrolyte (Salt) 10-80 g/L (depends on shade depth)Neutralizes fiber surface charge to promote dye exhaustion.[7]
Dyeing Temperature 40-60°CInfluences dye diffusion, migration, and reaction rate.[7][8]
Initial Dye Bath pH 6.5 - 7.0Prevents premature dye hydrolysis before fixation.
Fixation Alkali Soda Ash (Na₂CO₃) or a mix with Caustic SodaRaises pH to the required level for the dye-fiber reaction.[7]
Fixation pH 10.5 - 11.0Optimal pH for the formation of the covalent bond.[7][8]
Soaping Temperature 90 - 95°CEnsures effective removal of hydrolyzed dye for good fastness.[8][16]

Visualizing the Dyeing Mechanism

Understanding the chemical processes at play can help in diagnosing issues. The following diagram illustrates the key pathways in reactive dyeing.

Dyeing_Mechanism Dye_Solution This compound in Solution Adsorption 1. Adsorption & Diffusion (Exhaustion) Dye_Solution->Adsorption + Salt Fiber Cellulose Fiber (-OH groups) Fiber->Adsorption Fixation_Step 2. Fixation (Alkali Addition) Adsorption->Fixation_Step Dye migrates to level out Covalent_Bond Level Dyeing (Dye-O-Fiber Covalent Bond) Fixation_Step->Covalent_Bond Desired Reaction Hydrolysis Hydrolysis (Inactive Dye-OH) Fixation_Step->Hydrolysis Competing Reaction (with H₂O)

Caption: The reactive dyeing process: from adsorption to fixation vs. hydrolysis.

References

Optimizing pH for Reactive Blue 181 Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing pH conditions for reactions involving Reactive Blue 181. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. The key to a successful reaction lies in maintaining a delicate balance between the dye fixation and hydrolysis, which is critically influenced by pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound to cellulosic substrates?

A1: While the precise optimal pH can be specific to the exact reaction conditions, the general consensus for most reactive dyes, including this compound, is an alkaline pH range of 10.5 to 11.5 for efficient fixation to cellulose (B213188) fibers.[1][2] The alkaline environment is necessary to facilitate the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose.[1][3]

Q2: How does pH affect the reaction of this compound?

A2: The pH of the reaction medium has a dual and competing effect. An alkaline pH is essential for the nucleophilic substitution reaction that covalently bonds the dye to the fiber. However, a pH that is too high, or prolonged exposure to alkaline conditions, will significantly increase the rate of dye hydrolysis.[4] Hydrolyzed dye can no longer react with the fiber, leading to reduced color yield and poor wash fastness.[5]

Q3: What are the consequences of suboptimal pH during the dyeing process?

A3: Incorrect pH is a primary cause of poor dyeing results.

  • Too low pH: Insufficient activation of the cellulose hydroxyl groups and the dye's reactive groups will lead to poor fixation, resulting in pale shades and low colorfastness.

  • Too high pH: This will accelerate the hydrolysis of the dye, where it reacts with water instead of the fiber. This leads to a lower fixation rate, wasted dye, and potential for staining during the washing-off process.[4][6]

Q4: What are the recommended alkaline agents to achieve the optimal pH?

A4: Sodium carbonate (soda ash) is the most commonly used alkali for achieving the desired pH in reactive dyeing.[1][3] For certain applications or to achieve a higher pH, a combination of sodium carbonate and sodium hydroxide (B78521) (caustic soda) may be used. The exact amount will depend on the desired shade depth and other process parameters.

Troubleshooting Guide

Issue Potential pH-Related Cause Recommended Solution
Pale or Weak Shade The pH of the dye bath was too low, leading to insufficient fixation of the dye.Ensure the pH is within the optimal range of 10.5-11.5 after the addition of alkali. Verify the calibration of your pH meter. Increase the amount of alkali in small, measured increments in subsequent experiments.
Uneven Dyeing or Patchiness Premature fixation of the dye due to the rapid addition of alkali or a pH that is too high at the start of the fixation phase.Add the alkali solution gradually over a period of 10-15 minutes to allow for even distribution before fixation begins. Ensure thorough mixing of the dye bath.
Poor Wash Fastness A significant portion of the dye has hydrolyzed due to an excessively high pH or prolonged dyeing time at high pH. The hydrolyzed dye is not covalently bonded and is washed off.Optimize the alkali concentration to avoid an overly high pH. Reduce the dyeing time at the fixation temperature. Ensure a thorough soaping and rinsing process after dyeing to remove all unfixed and hydrolyzed dye.
Inconsistent Results Between Batches Variations in the pH of the water supply or inaccurate measurement and addition of alkali.Always measure the pH of the dye bath before and after the addition of alkali for each experiment. Use a calibrated pH meter. Prepare stock solutions of alkali to ensure consistent concentrations.

Experimental Protocols & Data

General Laboratory Protocol for Dyeing Cotton with this compound

This protocol provides a starting point for optimizing the dyeing process. Researchers should perform preliminary experiments to determine the ideal conditions for their specific substrate and equipment.

Materials:

  • This compound

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

Procedure:

  • Preparation of the Dyebath:

    • Dissolve the required amount of this compound in deionized water.

    • Add the electrolyte (e.g., 50 g/L NaCl) to the dyebath.

    • Introduce the cotton fabric to the dyebath.

    • Agitate the bath at a moderate temperature (e.g., 40°C) for 30 minutes to allow for dye exhaustion.

  • Fixation:

    • Prepare a solution of sodium carbonate (e.g., 20 g/L).

    • Gradually add the sodium carbonate solution to the dyebath over 10-15 minutes.

    • Verify that the pH of the dyebath is within the target range of 10.5-11.5.

    • Increase the temperature to the recommended fixation temperature (typically 60-80°C for this type of dye) and maintain for 45-60 minutes.

  • Washing Off:

    • Rinse the dyed fabric in cold water.

    • Perform a soaping wash at or near boiling with a neutral detergent to remove unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water until the rinse water is clear.

    • Dry the fabric.

Table 1: Typical Reaction Parameters for Reactive Dyes on Cotton
ParameterRangePurpose
Dye Concentration 0.5 - 4.0 % (on weight of fabric)To achieve the desired shade depth.
Electrolyte (NaCl or Na₂SO₄) 20 - 80 g/LTo promote dye exhaustion onto the fiber.
Alkali (Na₂CO₃) 5 - 20 g/LTo raise the pH to the optimal range for fixation.
Fixation pH 10.5 - 11.5To facilitate the covalent reaction between the dye and fiber.[1][2]
Fixation Temperature 60 - 80 °CTo provide the necessary energy for the fixation reaction.
Fixation Time 45 - 90 minutesTo allow for sufficient time for the dye-fiber reaction.

Visualizing the Process and Logic

Diagram 1: General Workflow for Reactive Dyeing

Dyeing_Workflow A 1. Prepare Dyebath (Dye + Water) B 2. Add Fabric and Electrolyte (Salt) A->B C 3. Exhaustion Phase (Dye moves to fiber) B->C D 4. Add Alkali (e.g., Na2CO3) Raise pH to 10.5-11.5 C->D E 5. Fixation Phase (Covalent Bonding) D->E F 6. Wash Off (Remove unfixed dye) E->F G Finished Fabric F->G

Caption: A simplified workflow for the exhaust dyeing of cotton with reactive dyes.

Diagram 2: The Competing Reactions of Fixation and Hydrolysis

Competing_Reactions cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products Condition Alkaline pH (10.5-11.5) Temperature (60-80°C) Dye This compound (Active Form) FixedDye Covalently Bonded Dye (Desired Product) Dye->FixedDye + Cellulose-OH HydrolyzedDye Hydrolyzed Dye (Inactive Byproduct) Dye->HydrolyzedDye + H2O Cellulose Cellulose Fiber (-OH groups) Water Water (H2O) Troubleshooting_Pale_Shade Start Problem: Pale Shade Check_pH Was the final pH in the 10.5-11.5 range? Start->Check_pH Check_Alkali Was the correct amount of alkali added? Check_pH->Check_Alkali Yes Low_pH Cause: Low pH (Insufficient Fixation) Check_pH->Low_pH No Check_Time_Temp Were fixation time and temperature sufficient? Check_Alkali->Check_Time_Temp Yes Incorrect_Alkali Cause: Insufficient Alkali Check_Alkali->Incorrect_Alkali No Insufficient_Fixation Cause: Inadequate Time/Temp Check_Time_Temp->Insufficient_Fixation No Solution Solution: - Calibrate pH meter - Increase alkali in next run - Optimize time/temperature Low_pH->Solution Incorrect_Alkali->Solution Insufficient_Fixation->Solution

References

Technical Support Center: Reactive Dyeing & Post-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive dyes, specifically addressing the removal of unfixed Reactive Blue 181 after dyeing procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unfixed this compound after dyeing?

A1: During the dyeing process under alkaline conditions, a portion of the reactive dye hydrolyzes by reacting with water instead of the fiber.[1][2][3] This hydrolyzed, or "unfixed," dye is not covalently bonded to the substrate and has a low affinity for the fiber.[4] If not thoroughly removed, it leads to poor wet and rub fastness, resulting in color bleeding during washing and potential staining of other materials.[5][6][7] Complete removal of unfixed dye is essential to achieve the high wash fastness characteristic of reactive dyes.[8][9]

Q2: What is dye hydrolysis and how does it affect the removal process?

A2: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with hydroxyl ions from water, rendering the dye incapable of forming a covalent bond with the fiber.[1][2][3] This hydrolyzed dye remains physically entrapped within the fiber matrix.[4] The removal process, therefore, involves washing procedures that swell the fiber and allow the unfixed dye to diffuse out.[10] Factors that increase hydrolysis include high temperature, high pH, and longer dyeing times.[2]

Q3: What is the difference between a standard wash-off and dye stripping?

A3: A standard wash-off is a routine post-dyeing procedure designed to remove hydrolyzed dye and residual chemicals through a series of rinses and soaping steps.[10][11][12] Dye stripping, on the other hand, is a more aggressive chemical process used to remove fixed dye from the fiber, typically to correct dyeing errors like unevenness or excessively dark shades.[13][14][15] Stripping can be partial (back stripping) or complete (destructive stripping) and often involves reductive or oxidative agents that chemically destroy the dye's chromophore.[14][15][16]

Troubleshooting Guide: Issues with Unfixed this compound Removal

This guide addresses common problems encountered during the removal of unfixed this compound.

Problem 1: Poor Wash Fastness / Color Bleeding in Subsequent Washes

  • Root Cause: Incomplete removal of hydrolyzed this compound from the fiber.[5] This can be due to ineffective washing procedures, incorrect soaping temperatures, or insufficient rinsing.[5][17]

  • Solution Workflow:

    G start Poor Wash Fastness Detected check_protocol Review Wash-Off Protocol start->check_protocol temp Incorrect Temperature? check_protocol->temp Evaluate duration Insufficient Duration? check_protocol->duration Evaluate agent Ineffective Soaping Agent? check_protocol->agent Evaluate optimize Optimize Protocol: - Increase soaping temp to >95°C - Ensure adequate duration - Use effective sequestering agent temp->optimize duration->optimize agent->optimize re_wash Perform a Re-Wash/Soaping optimize->re_wash end Problem Resolved re_wash->end

    Caption: Troubleshooting workflow for poor wash fastness.

Problem 2: Shade Inconsistency or Staining After Wash-Off

  • Root Cause: Re-deposition of hydrolyzed dye onto the fabric during the washing process.[10][17] This can be caused by using hard water, which can cause dye agglomeration, or an inadequate amount of soaping agent to keep the hydrolyzed dye suspended in the wash liquor.[5]

  • Solution:

    • Water Quality: Ensure process water hardness is low (< 50 ppm). Use a sequestering agent like EDTA if necessary.[5]

    • Soaping Agent: Utilize a high-quality soaping agent that effectively disperses and suspends the hydrolyzed dye to prevent it from re-depositing on the fiber surface.[10]

    • Rinsing: Ensure a thorough initial rinse to remove as much salt and alkali as possible before the soaping stage, as this improves the efficiency of the soaping agent.[18]

Experimental Protocols

Protocol 1: Standard Wash-Off for Removal of Unfixed this compound

This protocol is the standard procedure following the dyeing of cellulosic fibers (e.g., cotton) with this compound.

  • Initial Rinse:

    • Drain the dye bath.

    • Rinse the substrate with cold water for 10 minutes to remove loose dye and residual salts.[19]

  • Hot Rinse:

    • Rinse with hot water (70-80°C) for 10 minutes. This begins the process of diffusing out the hydrolyzed dye.[18][19]

  • Soaping:

    • Prepare a fresh bath with a suitable soaping agent (1-2 g/L) at a liquor ratio of 20:1.

    • Heat the bath to a boil (95-100°C) and maintain for 15-20 minutes.[5][19] This step is critical for removing the deeply penetrated unfixed dye.[10]

  • Post-Soaping Rinses:

    • Perform one hot rinse (70-80°C) for 10 minutes.[19]

    • Follow with a final cold rinse for 10 minutes to cool down the substrate.[19]

  • Neutralization (Optional but Recommended):

    • If necessary, treat with a dilute solution of acetic acid (0.5-1 g/L) to neutralize any remaining alkalinity.

  • Drying:

    • Dry the substrate as required.

    Caption: Experimental workflow for a standard wash-off process.

Protocol 2: Reductive Stripping for Partial or Complete Removal of this compound

This protocol is for correcting dyeing faults and should be used with caution as it can affect the fiber integrity.

  • Preparation:

    • If the dye contains metal complexes, pre-treat by boiling in a solution of EDTA (2 g/L).[13][14]

  • Stripping Bath Preparation:

    • Prepare a bath with:

      • Sodium Hydroxide (Caustic Soda): 5-10 g/L[6]

      • Sodium Hydrosulfite (Hydro): 5-10 g/L[6]

    • Maintain a liquor ratio of 20:1 to 30:1.

  • Stripping Process:

    • Immerse the dyed substrate in the stripping bath.

    • Raise the temperature to 70-85°C and hold for 30-60 minutes, depending on the desired level of stripping.[6][20]

  • Post-Stripping Wash:

    • Thoroughly rinse the substrate with hot water, followed by cold water to remove all residual chemicals.

  • Neutralization:

    • Treat the fabric with acetic acid (10-20 g/L) at 80-85°C for 40-60 minutes to neutralize residual alkali.[6]

  • Final Rinse:

    • Rinse thoroughly with cold water and dry.

Data Presentation

Table 1: Comparison of Post-Dyeing Treatment Methods

ParameterStandard Wash-OffReductive StrippingOxidative Stripping
Purpose Removal of unfixed/hydrolyzed dyeCorrection of dyeing faults (partial/full color removal)Complete color removal, especially for anthraquinone (B42736) structures
Primary Reagents Soaping agent/detergentSodium Hydrosulfite, Sodium HydroxideSodium Hypochlorite, Hydrogen Peroxide
Typical Temp. 95-100°C (Soaping)[5]70-85°C[6]20-30°C (cold bleach)[13]
Typical pH Neutral to slightly alkalineHighly Alkaline9-10 (Hypochlorite)[6]
Effect on Fiber MinimalPotential for damage if not controlledHigh potential for damage, requires careful control
Outcome Improved wash fastnessLighter shade or complete decolorizationComplete decolorization

Table 2: Troubleshooting Common Issues in Reactive Dye Removal

IssueProbable CauseRecommended Action
Poor Wash Fastness Incomplete removal of hydrolyzed dye.[5]Re-wash with a high-efficiency soaping agent at >95°C.[5]
Staining/Re-deposition Hard water; insufficient soaping agent.[5]Use softened water and a sequestering agent; ensure adequate soaping agent concentration.
Uneven Color Removal (Stripping) Improper chemical concentration or temperature control.Ensure uniform heating and adequate mixing of stripping chemicals.[20]
Fabric Stiffening Residual chemicals or hard water salt deposits.Add a suitable softener in the final rinse; ensure thorough rinsing and neutralization.[6]

References

Factors affecting the stability of Reactive blue 181 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Blue 181 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

The stability of this compound solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical agents.[1][2][3] The most significant cause of instability is hydrolysis, a chemical reaction with water that is accelerated by alkaline conditions and elevated temperatures.[4][5] This process leads to the formation of a hydroxyl derivative of the dye, which is no longer reactive and cannot covalently bond to substrates.[6]

Q2: What is the optimal pH for maintaining the stability of a this compound solution?

Acidic conditions are generally more favorable for the stability of this compound solutions.[1] Studies on the degradation of this compound have shown that the dye is most stable at a pH of 3.[1][7] As the pH increases, particularly under alkaline conditions (pH > 7), the rate of hydrolysis significantly increases, leading to a rapid loss of dye reactivity.[6][8] For instance, the degradation efficiency of the dye is significantly higher at pH 3 compared to pH 5 or higher.[1]

Q3: How does temperature impact the stability of this compound solutions?

Higher temperatures accelerate the degradation of this compound solutions, primarily by increasing the rate of hydrolysis.[8][9] It is recommended to prepare and handle solutions at temperatures between 20°C and 60°C.[10] For certain reactive dyes, it is advised not to exceed 40°C during dissolution and application to minimize hydrolysis.[5] Long-term storage should be at cooler temperatures, such as -20°C, to ensure maximum stability.[11]

Q4: Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation, meaning it can be broken down by exposure to light, particularly UV radiation.[12][13] Direct sunlight should be avoided, and prolonged exposure to ambient light should be limited.[11] For experiments involving light, it's important to be aware that photodegradation can occur, and the rate can be influenced by the presence of photocatalysts like TiO2.[12]

Q5: What are the recommended storage conditions for this compound powder and its solutions?

For powdered this compound, it is recommended to store it in a cool, dry, and dark environment in a tightly sealed container to prevent moisture buildup and cross-contamination.[10][14] The shelf-life for reactive dye powders can be several years if stored properly.[10]

For solutions, short-term storage should be at a neutral to slightly acidic pH (6.5-7.0) and protected from light.[10] For long-term stability, it is best to store solutions at -20°C in the dark.[11] When taking a refrigerated or frozen solution for use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[11]

Troubleshooting Guide

Problem: My this compound solution has lost its color intensity.

  • Possible Cause 1: Hydrolysis. The dye may have hydrolyzed due to alkaline pH or high temperatures.

    • Solution: Check the pH of your solution. If it is alkaline, adjust it to a more acidic pH (around 3-6) for future preparations.[1] Prepare fresh solutions and avoid storing them for extended periods at room temperature, especially if the pH is not controlled.[5][8]

  • Possible Cause 2: Photodegradation. The solution may have been exposed to excessive light.

    • Solution: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[11] Minimize exposure to direct sunlight and strong artificial light during experiments.

Problem: I am observing poor reactivity or binding of this compound in my experiments.

  • Possible Cause 1: Hydrolyzed Dye. The reactive groups of the dye have likely reacted with water, rendering them inactive.[6] This is the most common cause of poor performance.

    • Solution: Always use freshly prepared solutions of this compound. Avoid using solutions that have been stored for a long time, especially at room temperature or in alkaline buffers. Do not mix the dye and alkali solutions until just before use.[5]

  • Possible Cause 2: Incorrect pH. The pH of your reaction buffer may not be optimal for the reaction with your substrate.

    • Solution: While acidic pH is better for stability in storage, the reaction of the dye with a substrate (like cellulose) often requires alkaline conditions to activate the substrate.[6] However, this also accelerates hydrolysis. It is a competing reaction. Optimize your reaction time in the alkaline buffer to maximize binding while minimizing hydrolysis.

Problem: The color of my this compound solution appears to have shifted.

  • Possible Cause: Photodegradation Pathway. Under certain conditions of light exposure, particularly with photocatalysts, the degradation of the dye can cause a blue shift in its absorption spectrum.[13]

    • Solution: If precise colorimetric measurements are critical, ensure that all solutions are protected from light and that the experimental conditions are consistent. Use of UV-blocking tubes or plates can be beneficial.

Quantitative Data Summary

Table 1: Effect of pH on this compound Degradation

pHTreatment Time (min)Removal Efficiency (%)Reference
390~90[1][7]
490~60[1]
590<60[1]

Table 2: Kinetic Data for this compound Degradation

Kinetic ModelConditionsRate Constant (k)Reference
Pseudo-first-orderHeterogeneous Fenton (pH 3, 0.4 g/L catalyst, 3.92 mM H₂O₂)Not specified[1][7]
Pseudo-first-orderUV/H₂O₂ (pH 3, 500 mg/L H₂O₂, 500 mg/L RB181)Not specified[15]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol is based on general recommendations for preparing reactive dye solutions.[10]

  • Water Preparation: Start with deionized water. Adjust the pH to a range of 6.5-7.0 using a weak acid (e.g., acetic acid) or a weak base (e.g., soda ash) as needed. If the water contains chlorine, add sodium thiosulfate (B1220275) to a final concentration of approximately 0.15 g/L.

  • Dissolution: While agitating the water, slowly add the powdered this compound dye. The water temperature should be between 20°C and 60°C.

  • Storage: For immediate use, keep the solution protected from light. For longer-term storage, aliquot the solution into light-protected containers and store at -20°C.

Protocol 2: Kinetic Study of Reactive Dye Hydrolysis by HPLC

This is a general method for studying the hydrolysis of reactive dyes, adapted from a study on a similar reactive blue dye.[6]

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare a separate alkaline solution (e.g., sodium carbonate) to initiate hydrolysis.

  • Reaction: At time zero, mix the dye solution with the alkaline solution to achieve the desired final concentrations and pH. Maintain a constant temperature.

  • Sampling: At various time intervals, withdraw an aliquot of the reaction mixture and immediately neutralize it with a suitable acid to quench the hydrolysis reaction.

  • HPLC Analysis:

    • Column: C-18 reverse-phase column.

    • Mobile Phase: A gradient elution using two solvents. For example, Solvent A: 100% acetonitrile (B52724) with an ion-pairing agent, and Solvent B: a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate).

    • Flow Rate: Typically 1 ml/min.

    • Injection Volume: 20 µl.

    • Detection: Use a UV-Vis detector set to the maximum absorbance wavelength of this compound (around 592 nm).

  • Data Analysis: Quantify the peaks corresponding to the unhydrolyzed and hydrolyzed dye to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway This compound Hydrolysis Pathway RB181 This compound (Active Form) Hydrolyzed Hydrolyzed RB181 (Inactive Form) RB181->Hydrolyzed Hydrolysis H2O Water (H₂O) OH Hydroxyl Ion (OH⁻) H2O->OH in alkaline conditions H2O->Hydrolyzed Alkaline Alkaline pH (e.g., > 7) Alkaline->RB181 Accelerates Temp Increased Temperature Temp->RB181 Accelerates

References

Preventing hydrolysis of Reactive blue 181 during application.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Reactive Blue 181 during its application.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during the application of this compound, focusing on the prevention of hydrolysis to ensure experimental success.

IssuePotential Cause(s)Recommended Solution(s)
Low Staining Intensity or Weak Signal Hydrolysis of the dye: The reactive group of the dye has reacted with water instead of the target molecule, rendering it non-reactive. This is often due to improper pH, high temperature, or prolonged incubation in aqueous alkaline solutions.- Control pH: Maintain the pH of the reaction buffer within the optimal range for your specific application, generally avoiding highly alkaline conditions (pH > 9) for extended periods. - Optimize Temperature: Perform the reaction at the recommended temperature. Avoid excessive heat, as it accelerates hydrolysis. For many applications, reactions can be carried out at room temperature or 4°C. - Minimize Incubation Time: Use the shortest effective incubation time for the labeling reaction to reduce the exposure of the dye to aqueous conditions. - Fresh Dye Solution: Always prepare the this compound solution immediately before use. Do not store the dye in an aqueous solution.
Inconsistent Results Between Experiments Variability in Hydrolysis: Inconsistent control over reaction parameters (pH, temperature, time) leads to varying degrees of dye hydrolysis between experiments. Improper Storage of Dye: The solid dye has been exposed to moisture during storage, causing gradual hydrolysis.- Standardize Protocol: Strictly adhere to a validated experimental protocol, ensuring consistent pH, temperature, and incubation times. - Proper Storage: Store the lyophilized this compound powder at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. Purging with an inert gas like argon or nitrogen before sealing can further protect it from moisture.[1]
High Background Staining Presence of Hydrolyzed Dye: The hydrolyzed, non-reactive dye can non-specifically adsorb to surfaces, leading to high background.- Purification Step: After the labeling reaction, remove any unreacted and hydrolyzed dye using appropriate purification methods such as dialysis, gel filtration, or chromatography. - Washing: Implement thorough washing steps after the application to remove non-covalently bound dye molecules.
Complete Failure of Staining Extensive Hydrolysis: The majority of the dye has been hydrolyzed before it can react with the target. This can happen if the dye solution is prepared and left for a long time, especially under alkaline conditions.- Immediate Use of Dye Solution: Prepare the dye solution immediately before adding it to the reaction mixture. - Check Buffer pH: Verify the pH of your reaction buffer. An unexpectedly high pH can rapidly hydrolyze the dye.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a problem for this compound?

A1: Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. For this compound, the reactive group, which is designed to form a covalent bond with the target molecule (e.g., proteins, cellulose), can instead react with water. This hydrolyzed form of the dye is no longer capable of forming a covalent bond with the target, leading to failed or inefficient labeling and staining.[2]

Q2: What are the key factors that influence the hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of reactive dyes like this compound are:

  • pH: Higher pH (alkaline conditions) significantly increases the rate of hydrolysis.

  • Temperature: Increased temperature accelerates the chemical reaction of hydrolysis.

  • Time: The longer the dye is in an aqueous solution, the greater the extent of hydrolysis.

  • Moisture: Exposure of the solid dye to moisture during storage can lead to degradation.[1]

Q3: How should I prepare and store this compound to minimize hydrolysis?

A3:

  • Storage: Store the lyophilized powder at -20°C in a desiccated environment.[1]

  • Preparation: Prepare the dye solution immediately before use. Dissolve the dye in a small amount of an anhydrous organic solvent like DMSO or DMF before diluting it with the aqueous reaction buffer. Never store the dye in an aqueous solution.

Q4: Can I reuse a solution of this compound?

A4: It is strongly recommended not to reuse solutions of this compound. Once dissolved in an aqueous buffer, the dye will begin to hydrolyze, and its reactivity will decrease over time. For reproducible results, always use a freshly prepared solution.

Quantitative Data on Reactive Dye Hydrolysis

Table 1: Estimated Hydrolysis Rate Constants for a Bifunctional Reactive Dye (C.I. Reactive Blue 198) in Alkaline Solution

Dye Concentration (% w/v)Rate Constant (k) at Room Temperature (min⁻¹)
0.50.011
1.00.012
2.00.025
Data adapted from a study on C.I. Reactive Blue 198. The rate of hydrolysis increases with dye concentration in the presence of alkali.[2]

Experimental Protocol: General Procedure for Labeling with this compound

This protocol provides a general workflow for labeling a target molecule with this compound while minimizing hydrolysis. Note: This is a general guide; specific parameters should be optimized for your particular application.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_target Prepare Target Molecule in appropriate buffer (e.g., PBS, pH 7.4-8.5) reaction Add dye stock solution to target molecule solution. Incubate at RT or 4°C. prep_target->reaction Combine prep_dye Prepare fresh stock solution of this compound (e.g., in DMSO) prep_dye->reaction Add immediately purification Remove unreacted and hydrolyzed dye (e.g., dialysis, gel filtration) reaction->purification Stop reaction analysis Characterize the labeled product purification->analysis Analyze

Caption: Experimental workflow for labeling with this compound.

Signaling Pathway of Hydrolysis

The hydrolysis of a reactive dye is a competing reaction to the desired labeling reaction.

hydrolysis_pathway reactive_dye This compound (Active) labeled_product Covalently Labeled Product (Desired Outcome) reactive_dye->labeled_product Reaction with Target hydrolyzed_dye Hydrolyzed Dye (Inactive) reactive_dye->hydrolyzed_dye Hydrolysis target Target Molecule (e.g., Protein-NH2) target->labeled_product water Water (H2O) (especially at high pH) water->hydrolyzed_dye

Caption: Competing reactions of this compound.

References

Technical Support Center: Enhancing the Wash Fastness of Reactive Blue 181 on Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the wash fastness of Reactive Blue 181 on cellulose (B213188) fibers.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is wash fastness a concern?

A1: this compound is a type of reactive dye used for coloring cellulose fibers like cotton. These dyes form a strong covalent bond with the fiber, which theoretically imparts excellent wash fastness.[1] However, a competing reaction called hydrolysis can occur, where the dye reacts with water instead of the fiber.[2][3] This hydrolyzed dye does not chemically bond to the fiber and is prone to being washed out, leading to poor wash fastness, color bleeding, and environmental concerns due to colored effluent.[4][5]

Q2: What is the primary cause of poor wash fastness with this compound?

A2: The main culprit behind poor wash fastness is the presence of unfixed, hydrolyzed dye on the fiber. During the dyeing process, especially under alkaline conditions and at elevated temperatures, a portion of the this compound will react with water (hydrolyze) instead of the cellulose fiber.[3][6][7] This hydrolyzed dye has a low affinity for the fiber and is easily removed during washing, resulting in color loss.[4] Inefficient removal of this hydrolyzed dye during the post-dyeing washing process is a critical factor.

Q3: How do dyeing parameters like temperature, pH, and salt concentration affect wash fastness?

A3: These parameters are crucial for maximizing dye fixation and minimizing hydrolysis:

  • Temperature: Higher temperatures generally increase the rate of both the dyeing reaction and hydrolysis.[3] An optimal temperature must be maintained to ensure sufficient dye fixation without excessive hydrolysis. For many reactive dyes, this is typically around 60°C to 80°C.[8]

  • pH: An alkaline pH (typically 10.5-11.5) is necessary to activate the cellulose fiber, allowing it to react with the dye.[4] However, a pH that is too high can accelerate dye hydrolysis, reducing the fixation rate and leading to poorer wash fastness.[6]

  • Salt Concentration: Electrolytes like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) are added to the dyebath to overcome the natural repulsion between the anionic dye and the negatively charged cellulose fiber in water. This promotes dye exhaustion onto the fiber surface, making it available for reaction. However, excessively high salt concentrations can lead to dye aggregation, which hinders penetration into the fiber and can negatively impact wash fastness.[1]

Q4: What is "soaping" and why is it essential for good wash fastness?

A4: Soaping is a critical post-dyeing washing process designed to remove unfixed and hydrolyzed dye from the fabric.[9] It typically involves washing the dyed fabric at a high temperature (e.g., 90°C) with a specialized soaping agent.[9] An effective soaping process ensures that only the covalently bonded dye remains on the fiber, leading to superior wash fastness and preventing color bleeding in subsequent washes.[5]

Q5: Can after-treatments be used to improve the wash fastness of this compound?

A5: Yes, two common after-treatment methods are the use of cationic fixing agents and the cationization of the cotton fabric itself.

  • Cationic Fixing Agents: These are positively charged molecules that can be applied to the dyed fabric. They form an ionic bond with the negatively charged hydrolyzed dye molecules, creating a larger, insoluble complex that is more difficult to wash out. This can significantly improve wash fastness.[5][10]

  • Cationization of Cotton: This involves chemically modifying the cotton fiber to introduce positive charges. This pre-treatment enhances the initial attraction of the anionic dye to the fiber, leading to higher dye uptake and fixation, often allowing for dyeing with reduced or no salt.[11][12][13]

II. Troubleshooting Guide

This guide addresses common issues encountered when trying to achieve high wash fastness with this compound.

Problem Potential Cause Troubleshooting Steps
Poor Wash Fastness (Significant Color Loss) 1. Incomplete removal of hydrolyzed dye: The soaping process was inadequate. 2. Excessive dye hydrolysis: Dyeing pH was too high, or the temperature was excessive. 3. Low dye fixation: Dyeing pH was too low, the temperature was insufficient, or the fixation time was too short.1. Optimize the soaping process: Increase the temperature to 90-95°C, use an effective soaping agent at the recommended concentration (e.g., 2 g/L), and ensure adequate washing time (e.g., 15-20 minutes).[9] 2. Control dyeing parameters: Maintain the pH within the optimal range (typically 10.5-11.5) and control the temperature according to the recommended protocol.[4] 3. Ensure proper fixation conditions as per the experimental protocol.
Color Bleeding onto Other Fabrics 1. Residual unfixed dye: Ineffective soaping and rinsing after dyeing. 2. Hydrolysis of the dye-fiber bond over time: This can be an inherent property of the dye, but it is exacerbated by residual alkali on the fabric.1. Implement a thorough soaping and rinsing procedure.[9] 2. Consider using a cationic fixing agent after dyeing to complex with any remaining loose dye.[5] Ensure the fabric is neutralized after dyeing and washing.
Uneven Color or Shading 1. Improper dye dissolution: Dye particles are not fully dissolved before being added to the dyebath. 2. Uneven salt or alkali addition: Can cause localized differences in dye exhaustion and fixation. 3. Poor fabric preparation: Residual impurities on the cotton can hinder dye uptake.1. Ensure the dye is completely dissolved in warm water before adding to the dyebath. 2. Add salt and alkali in stages or use a dosing system for even distribution. 3. Ensure the cotton fabric is properly scoured and bleached before dyeing.
Dull or Weaker than Expected Shade 1. High rate of dye hydrolysis: A significant portion of the dye is deactivated before it can react with the fiber. 2. Insufficient salt concentration: Poor dye exhaustion onto the fiber.1. Optimize dyeing temperature and pH to minimize hydrolysis.[3][6] 2. Use the recommended concentration of salt for the specific shade depth.

III. Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with this compound

This protocol outlines a standard procedure for dyeing cotton fabric with this compound to achieve good wash fastness.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound dye

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Wetting agent

  • Sequestering agent

  • Acetic acid

  • Soaping agent

Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:20 (e.g., 5 g of fabric in 100 mL of water).

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

    • Add the required amount of salt (see Table 1 for guidance).

    • Add the pre-dissolved this compound dye solution.

  • Dyeing:

    • Introduce the wet cotton fabric into the dyebath at room temperature.

    • Raise the temperature to 60°C over 20 minutes.

    • Run for 30 minutes at 60°C to allow for dye exhaustion.

    • Add the required amount of sodium carbonate (dissolved in water) in two portions over 15 minutes to raise the pH to approximately 11.

    • Continue dyeing at 60°C for another 60 minutes for fixation.

  • Post-Dyeing Wash-off:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) at 40°C for 10 minutes.

    • Rinse with warm water.

  • Soaping:

    • Treat the fabric in a fresh bath with a soaping agent (e.g., 2 g/L) at 90-95°C for 15-20 minutes.[9]

    • Rinse thoroughly with hot water and then cold water.

  • Drying:

    • Squeeze the excess water and dry the fabric.

Table 1: Recommended Salt and Alkali Concentrations for Exhaust Dyeing

Dye Shade (%)Sodium Chloride (g/L)Sodium Carbonate (g/L)
< 1.040 - 6010 - 15
1.0 - 3.060 - 8015 - 20
> 3.080 - 10020

Note: These are starting recommendations and may need optimization based on specific laboratory conditions and desired shade.

Protocol 2: Improving Wash Fastness with a Cationic Fixing Agent

This protocol describes the application of a cationic fixing agent as an after-treatment to improve the wash fastness of cotton dyed with this compound.

Materials:

  • Cotton fabric dyed with this compound (after soaping and rinsing)

  • Cationic fixing agent

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • Bath Preparation:

    • Prepare a fresh bath at a liquor ratio of 1:20.

    • Add the cationic fixing agent (e.g., 1-2% on the weight of fabric).

    • Adjust the pH of the bath to 5-6 with acetic acid if required by the fixing agent manufacturer.

  • Treatment:

    • Introduce the soaped and rinsed dyed fabric into the bath at 40°C.

    • Run for 20-30 minutes.

  • Rinsing and Drying:

    • Drain the bath.

    • Rinse the fabric with cold water.

    • Squeeze and dry.

Protocol 3: Cationization of Cotton for Salt-Free Dyeing

This protocol details the pre-treatment of cotton with a cationic agent to enable dyeing with this compound without the addition of salt.

Materials:

  • Scoured and bleached 100% cotton fabric

  • 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • Cationization Bath Preparation:

    • Prepare a solution containing CHPTAC (e.g., 40 g/L) and sodium hydroxide (e.g., 20 g/L) at a liquor ratio of 1:10.

  • Treatment:

    • Immerse the cotton fabric in the cationization bath at room temperature.

    • Raise the temperature to 60-80°C and maintain for 60-90 minutes with gentle agitation.

  • Washing and Neutralization:

    • Drain the bath.

    • Rinse the fabric thoroughly with hot water to remove any unreacted chemicals.

    • Neutralize with a dilute acetic acid solution.

    • Rinse with cold water and dry.

  • Dyeing:

    • The cationized cotton can now be dyed with this compound following the procedure in Protocol 1, but without the addition of sodium chloride.

IV. Data Presentation

Table 2: Expected Wash Fastness Ratings (AATCC 61, 2A Test) for this compound on Cotton

Treatment Color Change (Rating) Staining on Multifiber Fabric (Rating)
Standard Dyeing (without proper soaping)2-32-3
Standard Dyeing (with optimized soaping)44-5
Standard Dyeing + Cationic Fixing Agent4-54-5
Dyeing on Cationized Cotton (Salt-Free)4-54-5

Note: Ratings are on a scale of 1 to 5, where 5 is the best. These are typical expected values and may vary based on experimental conditions.

V. Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring bleaching Bleaching scouring->bleaching dye_bath Prepare Dyebath (Dye, Salt, Auxiliaries) bleaching->dye_bath exhaustion Exhaustion (60°C) dye_bath->exhaustion fixation Fixation (Add Alkali, 60°C) exhaustion->fixation rinse1 Cold Rinse fixation->rinse1 neutralize Neutralize (Acetic Acid) rinse1->neutralize rinse2 Warm Rinse neutralize->rinse2 soaping Soaping (90-95°C) rinse2->soaping rinse3 Hot & Cold Rinse soaping->rinse3 drying Drying rinse3->drying

Caption: Standard exhaust dyeing workflow for this compound on cotton.

troubleshooting_logic start Poor Wash Fastness (Color Loss/Bleeding) check_soaping Was the soaping process adequate? start->check_soaping check_params Were dyeing parameters (pH, Temp) optimal? check_soaping->check_params Yes optimize_soaping Optimize Soaping: - Increase Temp (90-95°C) - Check Agent Conc. - Increase Time check_soaping->optimize_soaping No check_fixation Was fixation complete? check_params->check_fixation Yes adjust_params Adjust Dyeing Parameters: - Control pH (10.5-11.5) - Control Temp (~60°C) check_params->adjust_params No ensure_fixation Ensure Proper Fixation: - Correct Alkali Amount - Adequate Time check_fixation->ensure_fixation No consider_aftertreatment Consider After-treatment: - Cationic Fixing Agent - Cationize Cotton check_fixation->consider_aftertreatment Yes

Caption: Troubleshooting logic for poor wash fastness of this compound.

signaling_pathway cluster_fiber Cellulose Fiber cluster_dye This compound cluster_water Water cellulose_oh Cellulose-OH cellulose_o Cellulose-O⁻ (Activated) cellulose_oh->cellulose_o Alkali (High pH) covalent_bond Covalent Bond (Good Wash Fastness) cellulose_o->covalent_bond reactive_dye Dye-Reactive Group reactive_dye->covalent_bond hydrolyzed_dye Hydrolyzed Dye (Poor Wash Fastness) reactive_dye->hydrolyzed_dye water H₂O hydroxyl OH⁻ water->hydroxyl High pH hydroxyl->hydrolyzed_dye

Caption: Chemical pathways of dye fixation and hydrolysis.

References

Technical Support Center: Reactive Blue 181 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Reactive Blue 181 affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in affinity chromatography?

This compound is a synthetic triazine dye that can be covalently immobilized onto a chromatography matrix, such as agarose. In affinity chromatography, it acts as a pseudo-affinity ligand.[1][2][3] The binding of proteins to this compound is based on a combination of interactions, including electrostatic (ionic) forces, hydrophobic interactions, and structural similarities to biological cofactors like NAD+.[4][5] This allows for the purification of a wide range of proteins, including dehydrogenases, kinases, and albumins.[1][4]

Q2: What are the main factors that influence protein binding to the this compound resin?

The primary factors influencing protein binding are:

  • pH: The pH of the binding buffer affects the charge of both the protein and the dye. Optimal binding often occurs at a pH where the protein has a net positive charge to interact with the negatively charged sulfonate groups of the dye.[6]

  • Ionic Strength: Low ionic strength buffers are generally preferred for initial binding, as high salt concentrations can interfere with the electrostatic interactions necessary for protein capture.[6]

  • Protein Structure: The presence of specific binding sites, such as nucleotide-binding folds, can lead to high-affinity interactions.[5]

Q3: What are the common methods for eluting a target protein from a this compound column?

Common elution strategies include:

  • Increasing Ionic Strength: A stepwise or linear gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl) is the most common method to disrupt electrostatic interactions and elute the bound protein.

  • Changing pH: Altering the pH can change the net charge of the protein or the ligand, leading to elution.

  • Competitive Elution: Using a competing free ligand (e.g., NAD+, ATP) can displace the target protein from the resin.

  • Chaotropic Agents or Detergents: In cases of strong hydrophobic interactions, agents like urea (B33335), guanidine-HCl, or non-ionic detergents may be necessary for elution.

Q4: How can I regenerate and store my this compound column?

For regeneration, wash the column with a high salt buffer (e.g., 2.0 M NaCl) to remove all remaining bound proteins.[7] Subsequently, wash with alternating high pH (e.g., 0.1 M Borate, pH 9.8) and low pH buffers, or with a chaotropic agent like 6 M urea.[7] For long-term storage, the column should be equilibrated in a buffer containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and stored at 2-8°C.[7] Do not freeze the resin.[7]

Troubleshooting Guide: Low Yield

This guide addresses common issues leading to low yield in a question-and-answer format.

Problem: My target protein is not binding to the column.

  • Is your binding buffer at the optimal pH and ionic strength?

    • Cause: The pH of the binding buffer may not be suitable for a positive net charge on your protein, or the ionic strength may be too high, preventing electrostatic interactions.

    • Solution: Adjust the pH of your binding buffer. A good starting point is a pH below the isoelectric point (pI) of your target protein. Decrease the salt concentration in your binding buffer or apply the sample in a salt-free buffer.

  • Is your sample properly prepared?

    • Cause: The presence of interfering substances in your sample, such as detergents or chelating agents, can hinder binding. The target protein may also be aggregated or misfolded.

    • Solution: Ensure your sample is filtered or centrifuged to remove particulates. If possible, perform a buffer exchange into the binding buffer before loading.

  • Is the flow rate too high?

    • Cause: A high flow rate may not allow sufficient residence time for the protein to interact with the ligand.

    • Solution: Reduce the flow rate during sample application.

Problem: My target protein is binding, but the recovery during elution is low.

  • Are your elution conditions strong enough?

    • Cause: The interaction between your protein and the resin may be too strong for the current elution conditions. This can be due to a combination of strong ionic and hydrophobic interactions.

    • Solution: Increase the salt concentration in your elution buffer (up to 2.0 M NaCl). Consider a step-gradient elution to find the optimal salt concentration. If high salt is ineffective, try changing the pH or adding a chaotropic agent (e.g., 2-4 M urea) or a non-ionic detergent to the elution buffer.

  • Has your protein precipitated on the column?

    • Cause: The conditions in the elution buffer (e.g., high protein concentration, pH, salt concentration) may cause your protein to become insoluble.

    • Solution: Try to elute with a linear gradient instead of a step elution to reduce the concentration of the eluted protein. You can also try adding stabilizing agents like glycerol (B35011) to the elution buffer.

  • Is the elution volume sufficient?

    • Cause: The volume of the elution buffer may not be enough to completely desorb the protein from the resin.

    • Solution: Increase the volume of the elution buffer. Collect smaller fractions and monitor the protein concentration in each.

Quantitative Data Summary

Table 1: Binding and Elution Parameters for Common Proteins on Cibacron Blue/Reactive Blue Resins

ProteinBinding Buffer (pH)Elution ConditionTypical Binding Capacity (mg/mL resin)Reference
Human Serum Albumin (HSA)5.5 (Acetate buffer)1.0 M NaCl~24-48.6[6]
Lysozyme5.0-8.0 (Tris-HCl)1.0 M KClNot specified[8]
Aldehyde Dehydrogenase (ALDH)Not specifiedNucleoside-specificNot specified[9]
Sardine Lipases7.0 (Potassium phosphate (B84403) with 1.0 M (NH₄)₂SO₄)Buffer without (NH₄)₂SO₄Not specified[10]

Table 2: General Troubleshooting Parameters

ParameterRecommended Range/Starting PointPotential Issue if Deviated
Binding pH 4.0 - 8.0Poor binding if protein charge is not optimal
Binding Ionic Strength < 100 mM NaClHigh salt can prevent binding
Elution [NaCl] 0.1 M - 2.0 MIncomplete elution if too low
Flow Rate (Loading) 10 - 20 cm/hProtein may not have time to bind if too high
Regeneration 2 M NaCl followed by high/low pH washesColumn fouling and reduced capacity
Storage 2-8°C in 20% EthanolMicrobial growth or resin damage

Experimental Protocols

Column Packing Protocol
  • Resin Preparation: If the resin is supplied as a slurry, decant the storage solution and wash the resin with 5-10 column volumes of the equilibration buffer. Resuspend the resin in the equilibration buffer to create a 50-70% slurry.

  • Column Setup: Mount the column vertically. Add a small amount of equilibration buffer to the bottom of the column to ensure no air is trapped.

  • Pouring the Resin: Gently pour the resin slurry into the column in a single, continuous motion to avoid introducing air bubbles.

  • Packing the Bed: Open the column outlet and allow the buffer to drain. As the resin bed settles, add more slurry until the desired bed height is reached. Attach the top adaptor and lower it to the surface of the packed bed.

  • Equilibration: Wash the packed column with 5-10 column volumes of equilibration buffer at the intended flow rate for the experiment. Ensure the bed is stable and there are no cracks or channels.

Sample Application and Wash Protocol
  • Sample Preparation: Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter. Filter the supernatant through a 0.45 µm filter. Ensure the sample is in the appropriate binding buffer (low ionic strength). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 10-20 cm/h) to maximize binding.

  • Washing: After loading the entire sample, wash the column with 5-10 column volumes of the binding buffer, or until the absorbance at 280 nm returns to baseline. This removes unbound proteins.

Elution Protocol
  • Elution Buffer Preparation: Prepare an elution buffer containing a high concentration of salt (e.g., binding buffer + 1.5 M NaCl).

  • Elution: Apply the elution buffer to the column. For a step elution, switch directly to the high salt buffer. For a gradient elution, use a gradient maker to gradually increase the salt concentration.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 0.5-1 column volume) and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis: Analyze the collected fractions using SDS-PAGE to confirm the presence and purity of the target protein.

Column Regeneration and Storage Protocol
  • High Salt Wash: After elution, wash the column with 3-5 column volumes of a high salt buffer (e.g., 2 M NaCl) to remove any remaining strongly bound proteins.

  • Cleaning-in-Place (CIP): For a more thorough cleaning, perform a CIP procedure. This can involve washing with 2-3 column volumes of 0.1 M NaOH followed by a wash with 10 mM HCl, and then re-equilibration with the binding buffer. Alternatively, a wash with 6 M urea can be used.

  • Storage: Equilibrate the column with a storage solution (e.g., 20% ethanol in a neutral buffer). Ensure the column is sealed to prevent it from drying out and store at 2-8°C.

Visualizations

Experimental_Workflow A 1. Column Packing & Equilibration C 3. Sample Loading A->C Equilibrated Column B 2. Sample Preparation (Clarification & Buffer Exchange) B->C Prepared Sample D 4. Wash Unbound Proteins C->D E 5. Elution of Target Protein D->E F 6. Fraction Collection & Analysis E->F G 7. Column Regeneration F->G G->A For Reuse H 8. Storage G->H Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the protein in the flow-through? Start->Q1 A1_Yes Problem: Poor Binding Q1->A1_Yes Yes Q2 Is the protein still on the column? Q1->Q2 No Sub_A1 Check: - Binding buffer pH & ionic strength - Sample preparation - Flow rate A1_Yes->Sub_A1 A2_Yes Problem: Inefficient Elution Q2->A2_Yes Yes A2_No Protein lost during wash or degraded Q2->A2_No No Sub_A2 Check: - Elution buffer strength (salt, pH) - Potential protein precipitation - Elution volume A2_Yes->Sub_A2

References

Technical Support Center: Optimizing Decolorization of Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the decolorization of Reactive Blue 181.

Troubleshooting Guide

This guide addresses common issues encountered during decolorization experiments in a question-and-answer format.

Question: Why is my decolorization efficiency for this compound very low or negligible?

Answer: Low decolorization efficiency can stem from several factors related to your experimental setup and parameters. Consider the following potential causes and solutions:

  • Sub-optimal pH: The pH of the solution is a critical parameter. For advanced oxidation processes like UV/H₂O₂ and Fenton reactions, the highest efficiency is often achieved in acidic conditions, specifically around pH 3.[1][2][3] For biological methods, the optimal pH can vary, often ranging from neutral to slightly alkaline (pH 7-8) for bacteria or acidic (pH 5.5) for certain fungi.[4][5][6]

    • Solution: Calibrate your pH meter and adjust the initial pH of your dye solution to the optimal range for your chosen method.

  • Incorrect Reagent Concentration: The dosage of reagents like hydrogen peroxide (H₂O₂) or catalysts is crucial.

    • For UV/H₂O₂: An insufficient amount of H₂O₂ will generate fewer hydroxyl radicals, leading to poor decolorization. Conversely, an excessive amount can have a scavenging effect on the radicals, also reducing efficiency.

    • For Fenton Reactions: The concentration of both the iron catalyst and H₂O₂ must be optimized.[2]

    • Solution: Perform preliminary experiments to determine the optimal concentration of your reagents. For UV/H₂O₂, a concentration of 500 mg/L H₂O₂ has been shown to be effective for a 500 mg/L dye solution.[1][3][[“]]

  • Inadequate Process Conditions (for specific methods):

    • UV/H₂O₂: Ensure your UV lamp is functioning correctly and that the reaction vessel allows for maximum light penetration. Control experiments have shown that UV light or H₂O₂ alone are significantly less effective than the combined process.[3]

    • Biological Decolorization: The temperature, nutrient availability (carbon and nitrogen sources), and inoculum size are key.[4][5] Temperatures between 30-40°C are often optimal, with efficiency dropping at higher temperatures due to potential enzyme denaturation.[8]

    • Solution: Verify all equipment is functioning as expected. Optimize all relevant parameters for your specific decolorization method, not just one or two.

Question: My decolorization results are inconsistent across different batches. What could be the cause?

Answer: Inconsistent results are often due to a lack of precise control over experimental variables.

  • Parameter Fluctuation: Small variations in pH, temperature, reagent dosage, or initial dye concentration between experiments can lead to significant differences in outcomes.[9][10]

  • Reagent Stability: Hydrogen peroxide can degrade over time. The activity of biological cultures or enzymes can also vary.

    • Solution: Prepare fresh reagent solutions for each set of experiments. Standardize your biological cultures or enzyme batches. Maintain a detailed log of all experimental parameters for each run to identify any unintentional variations.

Question: The color of the dye has disappeared, but the treated effluent is still toxic. Why?

Answer: Decolorization does not always equate to detoxification. The disappearance of color indicates the breakdown of the dye's chromophore, but the resulting degradation byproducts, such as aromatic amines, can be more toxic than the parent dye molecule.[11][12][13]

  • Solution: It is crucial to perform toxicity assays on the treated effluent. Methods like the luminescent bacteria test or assessing Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) can provide a more complete picture of the detoxification process.[8][12] Further treatment steps, such as an additional aerobic biological stage after an initial anaerobic one, may be necessary to break down these toxic intermediates.[12]

Frequently Asked Questions (FAQs)

What are the most common methods for decolorizing this compound?

Common and effective methods include Advanced Oxidation Processes (AOPs) like the UV/H₂O₂ process and Fenton/photo-Fenton reactions, as well as biological decolorization using bacteria, fungi, or their enzymes (like laccase and peroxidase).[2][3][8] Adsorption onto various materials is also a widely used technique.[10]

What is the optimal pH for the decolorization of this compound?

For AOPs such as UV/H₂O₂ and heterogeneous Fenton reactions, the optimal pH is acidic, typically around 3.[1][2][3] For biological methods, the optimal pH is dependent on the specific microorganism and can range from acidic to alkaline.[4][5][6]

How does temperature affect the decolorization process?

For AOPs, the reaction kinetics can be temperature-dependent. For instance, the UV/H₂O₂ process for this compound has been shown to be exothermic.[1][3] For biological systems, temperature is critical for microbial growth and enzyme activity. Typically, a range of 30-40°C is optimal for many microorganisms used in dye degradation.[8] Temperatures above this can lead to decreased efficiency due to enzyme denaturation.[8]

Does the initial dye concentration matter?

Yes, the initial dye concentration is a significant factor.[10] In AOPs, a higher dye concentration may require a higher dosage of reagents or longer reaction times to achieve complete decolorization.[1] For biological systems, very high dye concentrations can be inhibitory to microbial growth.[6]

Data Presentation: Optimized Parameters

The following tables summarize optimized parameters for different decolorization methods for this compound based on published research.

Table 1: Optimized Parameters for UV/H₂O₂ Process

ParameterOptimal ValueDye ConcentrationEfficiencyReference
pH3100 - 500 mg/L~99%[1][3]
H₂O₂ Dosage500 mg/L500 mg/L~99%[1][3][[“]]
Reaction Time20 min100 - 500 mg/L~99%[3]

Table 2: Optimized Parameters for Heterogeneous Fenton Technique (Modified Fly Ash)

ParameterOptimal ValueInitial Dye Conc.EfficiencyReference
pH3Not Specified~90%[2]
Catalyst Dose0.4 g/LNot Specified~90%[2]
H₂O₂ Concentration3.92 mMNot Specified~90%[2]
Treatment Time90 minNot Specified~90%[2]

Experimental Protocols

Protocol: Decolorization of this compound using UV/H₂O₂

This protocol describes a general procedure for a lab-scale experiment on the decolorization of this compound using the UV/H₂O₂ advanced oxidation process.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

    • From the stock, prepare a working solution of the desired concentration (e.g., 100 mg/L) in a suitable reaction vessel (e.g., a quartz beaker to allow UV transmission).

  • pH Adjustment:

    • Measure the initial pH of the dye solution.

    • Adjust the pH to the optimal value of 3 using dilute H₂SO₄ or HCl.

  • Reaction Initiation:

    • Place the reaction vessel under a UV lamp in a photoreactor setup. A schematic of such a setup is available in the literature.[3]

    • Add the optimized concentration of H₂O₂ (e.g., 500 mg/L) to the solution and stir to ensure homogeneity.

    • Turn on the UV lamp to start the reaction. Begin timing the experiment.

  • Sample Collection:

    • Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 2, 5, 10, 15, 20 minutes).

  • Analysis:

    • Measure the absorbance of each sample at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the decolorization efficiency (%) using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.

  • Control Experiments:

    • To validate the synergy of the UV/H₂O₂ process, perform control experiments:

      • H₂O₂ only: Follow the same procedure but without turning on the UV lamp.

      • UV only: Follow the same procedure but without adding H₂O₂.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Working Solution A->B C Adjust pH to Optimal Value B->C D Add Reagents (e.g., H₂O₂) C->D E Initiate Process (e.g., Turn on UV Lamp) D->E F Collect Samples at Time Intervals E->F G Measure Absorbance (UV-Vis) F->G H Calculate Decolorization Efficiency G->H I Perform Toxicity Assays (Optional) H->I J Data Interpretation & Optimization H->J Results

Caption: Workflow for optimizing decolorization of this compound.

Troubleshooting_Workflow Start Low Decolorization Efficiency Q1 Is the pH at the optimal level (e.g., ~3)? Start->Q1 A1_No Adjust pH and rerun experiment Q1->A1_No No Q2 Are reagent concentrations (e.g., H₂O₂) correct? Q1->Q2 Yes A1_No->Q1 Verify A2_No Optimize reagent dosage and rerun Q2->A2_No No Q3 Are process conditions (UV lamp, Temp) correct? Q2->Q3 Yes A2_No->Q2 Verify A3_No Check equipment and control conditions Q3->A3_No No End Efficiency Improved Q3->End Yes A3_No->Q3 Verify

Caption: Troubleshooting logic for low decolorization efficiency.

References

Technical Support Center: Minimizing Dye Aggregation in Reactive Blue 181 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Blue 181. The following information is designed to help you minimize dye aggregation and ensure the reproducibility of your experiments.

Troubleshooting Guide

This compound, an anthraquinone (B42736) dye, can be prone to aggregation in aqueous solutions, which can negatively impact experimental outcomes. This guide provides a systematic approach to troubleshooting common issues related to dye aggregation.

Problem: Precipitate or cloudiness observed in the dye solution.

Potential Cause Recommended Solution
Poor Solubility Reactive dyes can have limited solubility in water, especially at high concentrations and lower temperatures. Ensure you are not exceeding the solubility limit. Although specific solubility data for this compound is not readily available, it is advisable to start with lower concentrations and gradually increase if needed.
Low Temperature Lower temperatures decrease the solubility of many reactive dyes and promote aggregation. Prepare and store your solutions at a controlled room temperature (e.g., 20-25°C). For dissolving the dye powder, using lukewarm water (around 30-40°C) can be beneficial, but avoid high temperatures which can accelerate hydrolysis.
Incorrect pH The pH of the solution can significantly affect the stability of this compound. While the optimal pH for degradation is acidic (around pH 3), for solution stability and to prevent hydrolysis, a neutral to slightly alkaline pH is generally recommended for storage of reactive dye solutions before use.[1]
Presence of Electrolytes High concentrations of salts (electrolytes) can decrease the solubility of reactive dyes and induce aggregation, a phenomenon known as "salting out".[2] If your protocol requires the use of salts, add them to the dye solution just before use and ensure thorough mixing.
Dye Hydrolysis Reactive dyes can react with water (hydrolyze), especially under alkaline conditions and at elevated temperatures.[3] The hydrolyzed form of the dye is often less soluble and can precipitate. Prepare fresh solutions and avoid prolonged storage, especially of alkaline dye solutions.

Problem: Inconsistent experimental results or low reaction yield.

Potential Cause Recommended Solution
Dye Aggregation Aggregated dye molecules have different chemical and physical properties compared to monomeric dye, leading to inconsistent results. Implement strategies to minimize aggregation, such as using additives like urea (B33335) or dispersing agents.
Inaccurate Concentration If the dye has aggregated and settled, the concentration of the supernatant will be lower than intended. Ensure the solution is homogenous before use.
Hydrolysis of the Dye The hydrolyzed form of the dye is non-reactive and will not participate in the desired reaction, leading to lower yields. Use freshly prepared solutions and control the pH and temperature of your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is designed to be water-soluble. For laboratory purposes, high-purity water (e.g., deionized or distilled water) is the recommended solvent. The use of co-solvents is generally not necessary unless specified in a particular protocol.

Q2: How can I improve the solubility of this compound in my aqueous solution?

A2: To improve solubility and prevent aggregation, consider the following:

  • Use Lukewarm Water: Dissolve the dye powder in water at a temperature of approximately 30-40°C.

  • Pasting Method: Create a paste of the dye powder with a small amount of water before adding the rest of the solvent. This helps to wet the particles and prevent clumping.

  • Additives: Incorporate additives like urea or a dispersing agent into your solvent before adding the dye.

Q3: What is the role of urea in preventing dye aggregation?

A3: Urea is known to be an effective agent in preventing the aggregation of dyes.[4][5][6] It is believed to work by disrupting the hydrophobic interactions between dye molecules that lead to stacking and aggregation. While the optimal concentration can vary, a starting point of 1-2 M urea in the aqueous solution can be tested.[4]

Q4: Are there other additives that can be used to prevent aggregation?

A4: Yes, dispersing agents are surfactants that adsorb onto the surface of dye particles, preventing them from clumping together through electrostatic or steric repulsion.[7][8][9][10] The choice of dispersing agent will depend on the specific properties of your system. It is advisable to consult technical literature for suitable dispersing agents for anthraquinone reactive dyes.

Q5: How does pH affect the stability of this compound solutions?

A5: The stability of this compound is pH-dependent. Studies on the decolorization of this dye have shown that it is most rapidly degraded under acidic conditions, specifically at pH 3.[1][11][12][[“]] Therefore, for storage and experimental use where stability is desired, a neutral to slightly alkaline pH is recommended to minimize degradation and hydrolysis. However, for specific applications like dyeing cellulosic fibers, an alkaline pH is required for the fixation reaction.

Q6: What are the recommended storage conditions for this compound solutions?

A6: To maintain the stability and prevent aggregation of this compound solutions, it is recommended to:

  • Store in a cool, dark place to prevent photodegradation.

  • Maintain a neutral pH for stock solutions.

  • Prepare solutions fresh whenever possible. If storage is necessary, consider refrigeration (2-8°C), but allow the solution to return to room temperature and ensure it is fully dissolved before use.

  • Avoid prolonged storage of alkaline dye solutions, as this will promote hydrolysis.[3]

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol provides a general procedure for dissolving this compound to minimize aggregation.

Materials:

  • This compound powder

  • High-purity water

  • Urea (optional)

  • Dispersing agent (optional)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • pH meter

Procedure:

  • Solvent Preparation:

    • If using additives, dissolve the desired amount of urea or dispersing agent in the high-purity water first. For example, to prepare a 1 M urea solution, dissolve 60.06 g of urea in water and make up the volume to 1 L.

  • Weighing the Dye:

    • Accurately weigh the required amount of this compound powder.

  • Pasting the Dye:

    • Place the dye powder in a beaker.

    • Gradually add a small amount of the prepared solvent (or plain water if no additives are used) to the powder while stirring with a glass rod to form a smooth, lump-free paste.

  • Dissolving the Dye:

    • Place a magnetic stir bar in the beaker.

    • While stirring, slowly add the remaining solvent to the paste.

    • Continue stirring until the dye is completely dissolved. Gentle warming (30-40°C) can be applied to aid dissolution, but avoid boiling.

  • Final Volume and pH Adjustment:

    • Transfer the dye solution to a volumetric flask and make up to the final volume with the solvent.

    • If necessary, adjust the pH of the solution using a pH meter and dilute acid or base. For storage, a neutral pH is recommended.

  • Filtration (Optional):

    • For applications requiring a high degree of purity, the solution can be filtered through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the processes involved in preparing and troubleshooting this compound solutions, the following diagrams have been generated using Graphviz.

Troubleshooting Workflow for Dye Aggregation start Observation: Precipitate/Cloudiness in Solution check_solubility Is dye concentration too high? start->check_solubility adjust_concentration Reduce dye concentration check_solubility->adjust_concentration Yes check_temp Is the solution temperature too low? check_solubility->check_temp No end_node Stable Solution Achieved adjust_concentration->end_node adjust_temp Warm solution gently (30-40°C) check_temp->adjust_temp Yes check_ph Is the pH appropriate? check_temp->check_ph No adjust_temp->end_node adjust_ph Adjust pH to neutral for storage check_ph->adjust_ph No check_electrolytes Are there high concentrations of electrolytes? check_ph->check_electrolytes Yes adjust_ph->end_node adjust_electrolytes Add electrolytes just before use check_electrolytes->adjust_electrolytes Yes check_hydrolysis Has the dye hydrolyzed? check_electrolytes->check_hydrolysis No adjust_electrolytes->end_node prepare_fresh Prepare fresh solution check_hydrolysis->prepare_fresh Yes check_hydrolysis->end_node No prepare_fresh->end_node

Caption: Troubleshooting workflow for dye aggregation issues.

Protocol for Preparing Stable this compound Solution start Start prep_solvent Prepare Solvent (with optional Urea/Dispersant) start->prep_solvent weigh_dye Weigh this compound prep_solvent->weigh_dye paste_dye Create a Paste (Dye + small amount of solvent) weigh_dye->paste_dye dissolve_dye Dissolve Dye (Add remaining solvent while stirring) paste_dye->dissolve_dye adjust_volume Adjust to Final Volume dissolve_dye->adjust_volume adjust_ph Adjust pH to Neutral adjust_volume->adjust_ph filter_solution Filter Solution (Optional) adjust_ph->filter_solution end_node Stable Solution Ready for Use filter_solution->end_node

Caption: Step-by-step protocol for preparing stable dye solutions.

Factors Influencing this compound Aggregation aggregation Dye Aggregation mitigation Mitigation Strategies aggregation->mitigation concentration High Dye Concentration concentration->aggregation temperature Low Temperature temperature->aggregation ph Inappropriate pH ph->aggregation electrolytes High Electrolyte Concentration electrolytes->aggregation hydrolysis Dye Hydrolysis hydrolysis->aggregation use_additives Use Additives (Urea, Dispersing Agents) mitigation->use_additives control_temp Control Temperature mitigation->control_temp control_ph Control pH mitigation->control_ph fresh_solutions Prepare Fresh Solutions mitigation->fresh_solutions

Caption: Factors influencing dye aggregation and mitigation strategies.

References

Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the light fastness of fabrics dyed with C.I. Reactive Blue 181.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and why is it important for reactive dyes?

A1: Light fastness is the resistance of a dyed material to color change as a result of exposure to light, particularly UV and visible light. Reactive dyes, while offering excellent wash fastness due to the covalent bonds they form with cellulosic fibers, can sometimes exhibit poor light fastness, leading to fading or color changes upon prolonged light exposure. This is a critical quality parameter for textiles, especially for applications where the material will be exposed to daylight for extended periods.

Q2: What are the primary factors that influence the light fastness of fabrics dyed with this compound?

A2: Several factors can affect the light fastness of reactive dyes:

  • Dye Chromophore: The inherent chemical structure of the dye is a primary determinant. Azo-based reactive dyes, for example, are generally known to have poorer light fastness compared to those with anthraquinone (B42736) or phthalocyanine (B1677752) chromophores.

  • Dyeing Concentration: Lighter shades tend to have lower light fastness because the dye molecules are more dispersed and individually exposed to light.[1][2] Deeper shades generally exhibit better light fastness as the dye molecules aggregate, which can offer some protection from light.[1][2]

  • Presence of Unfixed Dye: Hydrolyzed and unfixed dye molecules that remain on the fabric after dyeing have significantly lower light fastness than covalently bonded dyes.[3] Thorough soaping and washing post-dyeing is crucial to remove these residual dyes.[3]

  • Finishing Auxiliaries: The use of certain cationic fixing agents and softeners can negatively impact the light fastness of reactive dyes.[3][4] These can cause yellowing or alter the dye's structure, making it more susceptible to fading.[4]

  • Environmental Factors: High humidity can accelerate dye fading by causing fiber swelling, which allows for greater penetration of moisture and air.[5]

Q3: My fabric dyed with this compound is showing poor light fastness. What are the likely causes and how can I troubleshoot this?

A3: Poor light fastness in fabrics dyed with this compound can stem from several issues. Here's a troubleshooting guide:

Symptom Potential Cause Troubleshooting Action
Rapid fading, especially in light shades Insufficient dye concentration.Increase the dye concentration for deeper shades, as this generally improves light fastness.[1][2]
Color bleeds or fades after initial light exposure Incomplete removal of unfixed/hydrolyzed dye.Implement a more rigorous soaping and washing-off process after dyeing to thoroughly remove all loose dye particles.[3]
Yellowing or color change after finishing Negative interaction with finishing agents.Evaluate the softeners and fixing agents used. Opt for non-ionic or other softeners that do not adversely affect light fastness. If a fixing agent is necessary, choose one that is known to have minimal impact on light fastness.
Overall poor light fastness despite correct dyeing procedure Inherent properties of the dye and photodegradation.Apply an aftertreatment with a UV absorber or an antioxidant to protect the dye molecules from photolytic damage.[3][6][7]

Experimental Protocols

Protocol 1: Aftertreatment of this compound Dyed Fabric with UV Absorbers and Antioxidants by Exhaust Method

This protocol details the application of a UV absorber (e.g., 2-hydroxybenzophenone) or an antioxidant (e.g., Vitamin C) to enhance the light fastness of cotton fabric dyed with this compound.

Materials:

  • Fabric dyed with this compound (thoroughly washed and dried)

  • UV absorber (e.g., 2-hydroxybenzophenone, Phenyl salicylate) or Antioxidant (e.g., Ascorbic Acid - Vitamin C, Gallic Acid)

  • Wetting agent

  • Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)

  • Glassware

  • Stirrer

Procedure:

  • Bath Preparation:

    • Prepare a treatment bath with a liquor ratio of 1:20 (e.g., for 5 grams of fabric, use 100 mL of water).

    • Add a wetting agent (e.g., 1 g/L) to the water.

    • Add the UV absorber or antioxidant. A typical concentration is 2-4% on the weight of fabric (owf). For example, for 5 grams of fabric, use 0.1 to 0.2 grams of the agent.

    • Stir until the agent is fully dissolved or dispersed.

  • Treatment Process:

    • Introduce the dyed fabric into the treatment bath at room temperature.

    • Gradually raise the temperature of the bath to 60°C over 20 minutes.

    • Maintain the temperature at 60°C for 30-45 minutes, ensuring the fabric is fully immersed and gently agitated.

  • Rinsing and Drying:

    • Allow the bath to cool down to approximately 40°C.

    • Remove the fabric and rinse it thoroughly with cold water.

    • Squeeze the excess water and dry the fabric in a laboratory oven or air dry at a moderate temperature.

Data Presentation

The following table summarizes the improvement in light fastness for C.I. Reactive Blue 19 (a dye with a similar chromophore to many blue reactive dyes) after treatment with various UV absorbers and antioxidants. The data is presented as the change in color (ΔE) after 36 hours of light exposure; a lower ΔE value indicates less fading and better light fastness.

Treatment ΔE (after 36h exposure) Improvement vs. Untreated
Untreated5.32-
Antioxidants
Vitamin C2.5452.3%
Caffeic Acid3.4535.2%
Gallic Acid3.9625.6%
UV Absorbers
2-Hydroxybenzophenone4.0124.6%
Phenyl Salicylate4.1222.6%

Data adapted from a study on C.I. Reactive Blue 19.[8]

Visualizations

Factors Influencing Light Fastness and Enhancement Workflow

The following diagram illustrates the key factors that affect the light fastness of fabrics dyed with reactive dyes and the general workflow for troubleshooting and improving this property.

Enhancing_Light_Fastness cluster_factors Factors Influencing Light Fastness cluster_process Enhancement Workflow DyeStructure Dye Chemical Structure (e.g., Azo vs. Anthraquinone) InitialDyeing Reactive Dyeing Process DyeStructure->InitialDyeing DyeConc Dyeing Concentration (Shade Depth) DyeConc->InitialDyeing UnfixedDye Residual Unfixed/Hydrolyzed Dye Soaping Thorough Soaping & Washing UnfixedDye->Soaping Influences effectiveness Auxiliaries Finishing Auxiliaries (Softeners, Fixatives) AssessFastness Assess Light Fastness Auxiliaries->AssessFastness Can negatively impact InitialDyeing->Soaping Soaping->AssessFastness Aftertreatment Aftertreatment with UV Absorber / Antioxidant AssessFastness->Aftertreatment If fastness is poor FinalFabric Fabric with Enhanced Light Fastness AssessFastness->FinalFabric If fastness is acceptable Aftertreatment->FinalFabric

Caption: Factors influencing light fastness and the workflow for its enhancement.

References

Technical Support Center: Mitigating the Environmental Footprint of Reactive Blue 181 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the environmental impact of Reactive Blue 181 and similar reactive dyeing processes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the implementation of sustainable dyeing and wastewater treatment methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound dyeing?

A1: The main environmental issues stem from the large volumes of water and chemicals consumed in the dyeing process.[1][2] The resulting textile wastewater is often characterized by strong color, high chemical oxygen demand (COD), and fluctuating pH.[2] A significant portion of the dye can be hydrolyzed and remain unfixed to the fabric, leading to colored effluents that are aesthetically displeasing and can hinder light penetration in aquatic ecosystems, affecting photosynthesis.[3][4][5] Furthermore, reactive dyes are designed to be resistant to biodegradation, meaning they can persist in the environment for extended periods.[4]

Q2: What are the main strategies to reduce the environmental impact of this compound dyeing?

A2: The key strategies fall into two main categories:

  • Process Optimization: Modifying the dyeing process to increase efficiency and reduce consumption of water, energy, and chemicals. A notable example is ultrasonic-assisted dyeing.[6][7][8][9][10]

  • Effluent Treatment: Employing various methods to remove the dye and other pollutants from the wastewater before discharge. These methods can be broadly classified as physical/chemical and biological.[11][12]

Q3: How does ultrasonic-assisted dyeing reduce the environmental impact?

A3: Ultrasonic-assisted dyeing utilizes sound waves to create microscopic bubbles in the dye bath.[8] This process, known as cavitation, enhances the penetration of dye molecules into the fabric fibers.[9][10] This leads to several benefits, including increased dye uptake, which means less dye is wasted.[7][8] It also allows for dyeing at lower temperatures and shorter processing times, resulting in significant energy savings.[6][8][10] Furthermore, it can reduce the need for large amounts of salt and alkali in the dyeing process.[8]

Q4: What are the most common and effective methods for treating wastewater containing this compound?

A4: Several effective methods are available, often used in combination for optimal results. These include:

  • Adsorption: Using materials like activated carbon, nanoparticles, or even agricultural waste to bind the dye molecules and remove them from the water.[13][14][15]

  • Advanced Oxidation Processes (AOPs): These chemical processes use strong oxidizing agents to break down the complex dye molecules. Common AOPs include Fenton's reagent (iron catalyst with hydrogen peroxide), UV/H2O2, and ozonation.[16][17][18][19]

  • Electrochemical Degradation: This method uses an electric current to degrade the dye molecules.[1][2][20]

  • Biological Treatment: Utilizing microorganisms like bacteria or enzymes to decolorize and degrade the dye.[21][22][23][24][25][26]

Troubleshooting Guides

Issue 1: Low Decolorization Efficiency with Adsorption Methods
Possible Cause Troubleshooting Step
Incorrect pH of the solution.The pH of the wastewater significantly affects the surface charge of the adsorbent and the dye molecule, influencing adsorption capacity. For many reactive dyes, a lower pH (acidic conditions) is more effective for adsorption onto materials like activated carbon and modified coffee grounds.[13][27] It is recommended to perform small-scale experiments to determine the optimal pH for your specific adsorbent and dye concentration.
Adsorbent dosage is not optimized.An insufficient amount of adsorbent will result in incomplete dye removal. Conversely, an excessive amount may not significantly improve performance and increases costs. Determine the optimal adsorbent dose by conducting batch experiments with varying adsorbent concentrations while keeping other parameters constant.[13]
Adsorbent has reached its saturation point.If the adsorbent has been used for multiple cycles, it may be saturated with dye molecules. Investigate regeneration methods for your specific adsorbent. For instance, some adsorbents can be regenerated by washing with a suitable solvent to desorb the dye.[27]
Issue 2: Incomplete Dye Degradation with Advanced Oxidation Processes (AOPs)
Possible Cause Troubleshooting Step
Suboptimal pH for the AOP.The efficiency of many AOPs is highly pH-dependent. For instance, the Fenton process is most effective at an acidic pH, typically around 3.[16][18] The UV/H2O2 process also often shows higher efficiency at acidic pH.[17] Adjust the pH of the effluent before treatment to the optimal range for the chosen AOP.
Incorrect dosage of reagents (e.g., H2O2, Fenton's reagent).The concentration of the oxidizing agent is crucial. An insufficient amount will lead to incomplete degradation, while an excess can be wasteful and may even inhibit the reaction in some cases. Optimize the reagent concentration through a series of experiments.[16][17][18]
Presence of interfering substances in the wastewater.Other compounds in the textile effluent, such as salts, surfactants, or other organic matter, can compete for the oxidizing species, reducing the efficiency of dye degradation. Consider a pre-treatment step, such as coagulation-flocculation, to remove some of these interfering substances.[4]
Issue 3: Low Efficiency in Biological Treatment Methods
Possible Cause Troubleshooting Step
Toxicity of the dye to the microorganisms.High concentrations of reactive dyes can be toxic to the bacteria or fungi used for decolorization.[22] Acclimatize the microbial consortium to the dye by gradually increasing the dye concentration in the culture medium. You can also screen for and isolate dye-resistant microbial strains from contaminated sites.[26]
Unfavorable environmental conditions for microbial activity.Factors such as pH, temperature, and the presence of essential nutrients can significantly impact the metabolic activity of the microorganisms. Optimize these conditions for the specific microbial strains being used.[25]
Lack of appropriate co-substrates for enzymatic activity.Some microbial enzymes involved in dye degradation require a co-substrate (an easily degradable carbon source) to be active. Ensure the treatment medium contains an adequate supply of a suitable carbon source, such as glucose.[25]

Data Presentation

Table 1: Comparison of Different Treatment Methods for Reactive Dyes
Treatment MethodReagents/MaterialsOptimal ConditionsRemoval Efficiency (%)Reference
Heterogeneous Fenton Modified Fly Ash, H₂O₂pH 3, 0.4 g/L catalyst, 3.92 mM H₂O₂, 90 min~90[16][18]
UV/H₂O₂ H₂O₂, UV lightpH 3, 500 mg/L H₂O₂, 20 minNot specified, but effective[17]
Adsorption Powdered Activated CarbonpH 2, 0.2 g/L adsorbent, 3 hoursHigh[13]
Adsorption APTES-modified Spent Coffee GroundspH 2, 30 minHigh[27]
Electrochemical Degradation -8V potential, 15-20 minTotal decolorization[1]
Catalytic Ozonation MnFe₂O₄@CA, Ozone-Enhanced COD removal by 25% vs. ozonation alone[28]
Biological (Bacterial) Pseudomonas sp.Optimized physiological conditions94.4% in 96 hours[26]

Experimental Protocols

Protocol 1: Heterogeneous Fenton Degradation of this compound

This protocol is based on the methodology described for the degradation of this compound using a modified fly ash catalyst.[16][18]

1. Catalyst Preparation: a. Dissolve 6 g of Fe(NO₃)₃·9H₂O in 20 mL of distilled water. b. Add 10 g of fly ash to the solution. c. Stir the mixture on a magnetic stirrer at 20 rpm and heat at 100 °C until the water completely evaporates. d. Dry the sample in an oven at 100 °C overnight. e. Calcine the dried sample at 500 °C for 4 hours to obtain the modified fly ash catalyst.

2. Degradation Experiment: a. Prepare an aqueous solution of this compound at the desired concentration. b. In a beaker, add the modified fly ash catalyst to the dye solution to achieve the desired catalyst dose (e.g., 0.4 g/L). c. Adjust the pH of the solution to the optimal value (e.g., pH 3) using dilute acid or base. d. Add the required concentration of hydrogen peroxide (e.g., 3.92 mM). e. Stir the solution at a constant speed. f. At regular time intervals, withdraw samples, filter out the catalyst, and measure the absorbance of the solution at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the percentage of dye removal.

Protocol 2: Adsorption of Reactive Dyes using Powdered Activated Carbon (PAC)

This protocol is based on the methodology described for the removal of Reactive Blue 19.[13]

1. Preparation of Adsorbent and Dye Solution: a. Use commercially available powdered activated carbon (PAC). b. Prepare a stock solution of the reactive dye in distilled water. Prepare working solutions of desired concentrations by diluting the stock solution.

2. Batch Adsorption Experiment: a. In a series of flasks, add a fixed volume of the dye solution. b. Add varying amounts of PAC to each flask to achieve the desired adsorbent dosages (e.g., 0.1 g/L, 0.2 g/L, etc.). c. Adjust the pH of the solutions to the desired value (e.g., pH 2 for Reactive Blue 19). d. Agitate the flasks on a shaker at a constant speed and temperature for a specified contact time (e.g., 3 hours). e. After agitation, separate the adsorbent from the solution by centrifugation or filtration. f. Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer. g. Calculate the percentage of dye removal and the adsorption capacity of the PAC.

Visualizations

Experimental_Workflow_Fenton cluster_prep Catalyst Preparation cluster_degradation Degradation Process p1 Dissolve Fe(NO₃)₃·9H₂O p2 Add Fly Ash p1->p2 p3 Stir and Heat (100°C) p2->p3 p4 Dry in Oven (100°C) p3->p4 p5 Calcine (500°C) p4->p5 d2 Add Catalyst & Adjust pH p5->d2 Modified Fly Ash Catalyst d1 Prepare RB181 Solution d1->d2 d3 Add H₂O₂ d2->d3 d4 Stir and Sample d3->d4 d5 Analyze via UV-Vis d4->d5

Caption: Workflow for Heterogeneous Fenton Degradation of this compound.

Logical_Relationship_Adsorption_Factors center Adsorption Efficiency pH Solution pH pH->center dosage Adsorbent Dosage dosage->center time Contact Time time->center concentration Initial Dye Concentration concentration->center temp Temperature temp->center

Caption: Key Factors Influencing Adsorption Efficiency of Reactive Dyes.

Signaling_Pathway_AOP AOP Advanced Oxidation Process (e.g., Fenton, UV/H₂O₂) radicals Generation of Highly Reactive Radicals (•OH) AOP->radicals dye This compound (Complex Organic Molecule) radicals->dye Oxidation intermediates Intermediate Products dye->intermediates Degradation end_products Mineralization Products (CO₂, H₂O, Inorganic Ions) intermediates->end_products Further Oxidation

Caption: General Pathway for the Degradation of Reactive Dyes by AOPs.

References

Validation & Comparative

Comparing performance of Reactive blue 181 with other reactive dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Reactive Dyes: Reactive Blue 181, Reactive Red 195, and Reactive Black 5

This guide presents an objective comparison of the performance of three widely used reactive dyes: this compound, C.I. Reactive Red 195, and C.I. Reactive Black 5. The information is tailored for researchers, scientists, and professionals in the field of textile chemistry and drug development, providing a consolidated overview of key performance indicators based on available experimental data.

Overview of the Compared Reactive Dyes

Reactive dyes are a prominent class of dyes used for cellulosic fibers like cotton due to their ability to form strong covalent bonds with the fiber, resulting in excellent wash fastness.[1] The performance of these dyes, however, can vary significantly based on their molecular structure, reactive groups, and chromophores.

  • This compound (RB-181): An anthraquinone-based reactive dye. While specific performance data is limited in publicly available literature, its properties can be inferred from the general characteristics of anthraquinone (B42736) reactive dyes, which are known for their good light fastness.

  • C.I. Reactive Red 195 (RR-195): A bifunctional reactive dye containing both a monochlorotriazine and a vinyl sulfone reactive group.[2] This dual functionality can lead to high fixation rates.[3]

  • C.I. Reactive Black 5 (RB-5): A widely used bifunctional vinyl sulfone reactive dye, known for its deep black shades and good overall fastness properties.[4][5]

Quantitative Performance Data

The following tables summarize the key performance indicators for the three reactive dyes based on available data. It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is a collation from various sources.

Table 1: Fixation Efficiency and Color Yield

DyeReactive Group(s)Typical Fixation Efficiency (%)Color Yield (K/S Value)
This compound Anthraquinone (specific reactive group not detailed in sources)Data not available (Typically 50-80% for reactive dyes)[6]Data not available
C.I. Reactive Red 195 Monochlorotriazine / Vinyl sulfoneHigh (specific values not consistently reported)[3]Can reach up to 22.16 for purified versions. Varies with shade depth, with reported K/S values increasing from ~3 for light shades to ~23 for dark shades after finishing.[7]
C.I. Reactive Black 5 Vinyl sulfone (bifunctional)85.9% - 90.7% under specific conditions[4][8]Can reach up to 25.5[8]

Table 2: Fastness Properties

DyeWash Fastness (Grey Scale)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry) (Grey Scale)Rubbing Fastness (Wet) (Grey Scale)
This compound Data not availableData not available (Anthraquinone dyes generally have good light fastness)[9]Data not availableData not available
C.I. Reactive Red 195 Good (can be improved with cationizer)[10]Slightly poor, difficult to reach 3-4 in light shades (<0.1%).[2] Some sources report 5-6.[11]Good[2]Good (can be improved with cationizer)[10]
C.I. Reactive Black 5 Excellent (Grade 5 with after-treatment)[12][13]4-5[5][14]Very Good to Excellent (Grade 4-5)[12][13]Good to Very Good (Grade 3-4)[12][13]

Experimental Protocols

The evaluation of reactive dye performance is conducted using standardized test methods to ensure reproducibility and comparability of results.

Dyeing Procedure (Exhaust Method)

A general laboratory-scale exhaust dyeing method for cotton fabric with reactive dyes involves the following steps:

  • Pre-treatment: The cotton fabric is first scoured and bleached to remove impurities and ensure uniform dye uptake.

  • Dye Bath Preparation: A dye bath is prepared with the desired concentration of the reactive dye, a sequestering agent, and a leveling agent.

  • Dyeing: The fabric is immersed in the dye bath, and the temperature is raised to the recommended level for the specific dye (typically around 60°C for vinyl sulfone dyes). An electrolyte, such as Glauber's salt (Na₂SO₄), is added to promote dye exhaustion.

  • Fixation: After a set period, an alkali, such as sodium carbonate (Na₂CO₃), is added to the dye bath to raise the pH and facilitate the covalent bonding between the dye and the cellulose (B213188) fibers.

  • Washing-off: The dyed fabric is rinsed with cold water, followed by a soaping treatment at a high temperature (e.g., 95°C) to remove any unfixed or hydrolyzed dye. This is followed by further rinsing and drying.

Performance Evaluation Methods
  • Color Strength (K/S Value): The color strength of the dyed fabric is measured using a spectrophotometer. The Kubelka-Munk equation, K/S = (1-R)² / 2R (where R is the reflectance of the dyed fabric), is used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.[15]

  • Fixation Efficiency: This is determined by spectrophotometrically measuring the concentration of the dye in the dyebath before and after the dyeing and fixation process. The percentage of dye that has covalently bonded to the fiber is then calculated.

  • Wash Fastness: This is assessed according to standards such as ISO 105-C06 or AATCC Test Method 61 . A dyed specimen is washed under specified conditions in contact with a multi-fiber strip. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using a grey scale.[16]

  • Light Fastness: This is determined according to standards like ISO 105-B02 or AATCC Test Method 16 . The dyed sample is exposed to a controlled artificial light source (e.g., a xenon arc lamp) alongside a set of blue wool standards (ranging from 1 to 8). The light fastness is rated by comparing the fading of the sample to that of the blue wool standards.[17]

  • Rubbing Fastness (Crocking): This is evaluated using a crockmeter according to standards such as ISO 105-X12 or AATCC Test Method 8 . A dyed specimen is rubbed with a dry and a wet white cotton cloth under a specified pressure. The amount of color transferred to the white cloths is assessed using a grey scale.[18]

Visualizations

Dye-Fiber Interaction Pathway

The following diagram illustrates the general pathway of a reactive dye interacting with a cellulosic fiber like cotton.

Dye_Fiber_Interaction Dye_Solution Reactive Dye in Solution Fiber_Surface Adsorption onto Fiber Surface Dye_Solution->Fiber_Surface Exhaustion Hydrolysis Hydrolysis of Dye Dye_Solution->Hydrolysis Water + Alkali Diffusion Diffusion into Fiber Matrix Fiber_Surface->Diffusion Fixation Covalent Bond Formation (Fixation) Diffusion->Fixation Alkali (e.g., Na2CO3) Dyed_Fiber Dyed Fiber Fixation->Dyed_Fiber Unfixed_Dye Unfixed/Hydrolyzed Dye Hydrolysis->Unfixed_Dye Washing_Off Washing Off Unfixed_Dye->Washing_Off

Caption: General pathway of reactive dyeing on cellulosic fibers.

Experimental Workflow for Performance Evaluation

This diagram outlines the typical workflow for evaluating the performance of reactive dyes.

Experimental_Workflow cluster_dyeing Dyeing Process cluster_evaluation Performance Evaluation Dye_Prep Dye & Chemical Preparation Dyeing Exhaust Dyeing Dye_Prep->Dyeing Fixation Alkali Fixation Dyeing->Fixation Wash_Off Washing & Soaping Fixation->Wash_Off Color_Strength Color Strength (K/S) Measurement Wash_Off->Color_Strength Fixation_Efficiency Fixation Efficiency Calculation Wash_Off->Fixation_Efficiency Wash_Fastness Wash Fastness Test Wash_Off->Wash_Fastness Light_Fastness Light Fastness Test Wash_Off->Light_Fastness Rubbing_Fastness Rubbing Fastness Test Wash_Off->Rubbing_Fastness

Caption: Workflow for reactive dye performance evaluation.

References

A Comparative Guide to Protein Purification: Validating Reactive Blue 181 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal protein purification strategy is paramount to achieving high-purity, active protein for downstream applications. This guide provides a comprehensive comparison of Reactive Blue 181 chromatography with other common purification techniques, including Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography, ion-exchange chromatography (IEX), and size-exclusion chromatography (SEC). By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate an informed decision-making process for your specific protein purification needs.

Performance Comparison of Protein Purification Techniques

The efficiency of a protein purification technique is evaluated based on several key parameters, including the final purity of the target protein, the overall yield, and the binding capacity of the chromatography resin. The following tables summarize the performance of this compound and its alternatives in the purification of common model proteins: Human Serum Albumin (HSA), Lactate (B86563) Dehydrogenase (LDH), and Interferon.

Note: The data presented below is compiled from various studies and serves as a representative comparison. Performance can vary depending on the specific protein, expression system, and experimental conditions.

Human Serum Albumin (HSA) Purification
Chromatography TechniquePurity (%)Yield (%)Binding Capacity (mg/mL)Key Elution MethodCitation(s)
This compound >92~40 (in wash fractions)>18High salt concentration (e.g., 2 M NaCl)[1]
Ion-Exchange (CM Cellulose) >90Not SpecifiedNot SpecifiedSalt gradient (e.g., NaCl)[2]
Size-Exclusion Not SpecifiedNot SpecifiedNot ApplicableIsocratic elution[3]
Lactate Dehydrogenase (LDH) Purification
Chromatography TechniquePurity (Fold Purification)Yield (%)Binding Capacity (mg/mL)Key Elution MethodCitation(s)
Reactive Blue (Cibacron Blue) 1.1 - 2523 - 64Not SpecifiedKCl or NADH gradient[4][5]
Ni-NTA Affinity >95 (after IEX)Not SpecifiedNot SpecifiedImidazole (B134444) gradient (e.g., 200 mM)[6]
Ion-Exchange (DEAE) 1.478Not SpecifiedSalt gradient (e.g., 0.25 M NaCl)[5][7]
Size-Exclusion Not SpecifiedNot SpecifiedNot ApplicableIsocratic elution[7]
Interferon Purification
Chromatography TechniquePurity (%)Yield (%)Binding Capacity (mg/g)Key Elution MethodCitation(s)
Reactive Blue (Cibacron Blue) 97.6~8538.2High salt concentration[8][9]
Ion-Exchange (Q-Sepharose) ~9590Not SpecifiedSalt gradient (e.g., 1.0 M NaCl)[8][10]
Size-Exclusion Not SpecifiedNot SpecifiedNot ApplicableIsocratic elution[11]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for each of the compared protein purification techniques.

Reactive_Blue_Workflow start Crude Protein Sample equilibration Equilibrate Reactive Blue 181 Column start->equilibration loading Load Sample onto Column equilibration->loading wash Wash with Binding Buffer loading->wash waste1 Unbound Proteins loading->waste1 Flow-through elution Elute with High Salt or pH Change wash->elution waste2 Weakly Bound Impurities wash->waste2 Wash collection Collect Purified Protein Fractions elution->collection

This compound Chromatography Workflow

Ni_NTA_Workflow start His-tagged Protein Sample equilibration Equilibrate Ni-NTA Column start->equilibration loading Load Sample onto Column equilibration->loading wash Wash with Low Imidazole Buffer loading->wash waste1 Unbound Proteins loading->waste1 Flow-through elution Elute with High Imidazole Gradient wash->elution waste2 Non-specifically Bound Proteins wash->waste2 Wash collection Collect Purified Protein Fractions elution->collection

Ni-NTA Affinity Chromatography Workflow

IEX_Workflow start Charged Protein Sample equilibration Equilibrate Ion-Exchange Column (Low Salt) start->equilibration loading Load Sample onto Column equilibration->loading wash Wash with Low Salt Buffer loading->wash waste1 Unbound/Same Charge Proteins loading->waste1 Flow-through elution Elute with Salt Gradient or pH Change wash->elution waste2 Weakly Bound Proteins wash->waste2 Wash collection Collect Purified Protein Fractions elution->collection

Ion-Exchange Chromatography Workflow

SEC_Workflow start Protein Mixture equilibration Equilibrate Size-Exclusion Column start->equilibration loading Load Sample onto Column equilibration->loading separation Isocratic Elution with Mobile Phase loading->separation collection_large Collect Larger Proteins (Early Fractions) separation->collection_large collection_small Collect Smaller Proteins (Later Fractions) separation->collection_small

Size-Exclusion Chromatography Workflow

Detailed Experimental Protocols

This section provides representative protocols for each of the discussed chromatography techniques. These should be optimized for your specific protein of interest.

This compound Chromatography Protocol (Adapted for Albumin Purification)
  • Resin Preparation: Use a pre-packed Blue Sepharose column or pack a column with Blue Sepharose 6 Fast Flow resin.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Prepare the serum sample by dialysis against the binding buffer. Centrifuge to remove any precipitate.[12]

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with 5-10 CV of binding buffer to remove unbound and weakly bound proteins.

  • Elution: Elute the bound albumin using a high salt concentration elution buffer (e.g., 20 mM sodium phosphate, 2 M NaCl, pH 7.0).

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for purity using SDS-PAGE.

Ni-NTA Affinity Chromatography Protocol (for His-tagged LDH)
  • Resin Preparation: Use a pre-packed Ni-NTA column or prepare a slurry of Ni-NTA agarose (B213101) resin.

  • Column Equilibration: Equilibrate the column with 5-10 CV of lysis/binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[6]

  • Sample Preparation: Resuspend cell pellets expressing His-tagged LDH in lysis buffer and lyse the cells (e.g., by sonication). Centrifuge to clarify the lysate.

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with 10-20 CV of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[6]

  • Elution: Elute the His-tagged LDH using an elution buffer with a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[6]

  • Fraction Collection: Collect fractions and monitor the protein concentration at A280.

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

Ion-Exchange Chromatography Protocol (Anion Exchange for Interferon)
  • Resin Selection: Choose an appropriate anion exchange resin (e.g., Q-Sepharose) based on the pI of the target interferon.

  • Column Equilibration: Equilibrate the column with 5-10 CV of a low-salt starting buffer (e.g., 0.03 M Tris-HCl, pH 7.0).[8]

  • Sample Preparation: Dialyze the interferon sample against the starting buffer to ensure proper binding.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with the starting buffer until the A280 reading returns to baseline.

  • Elution: Elute the bound interferon using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer).[8]

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis: Assay the fractions for interferon activity and analyze for purity using SDS-PAGE.

Size-Exclusion Chromatography Protocol (General Polishing Step)
  • Resin Selection: Choose a size-exclusion resin with a fractionation range appropriate for the molecular weight of the target protein.

  • Column Equilibration: Equilibrate the column with at least 2 CV of the desired mobile phase buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be filtered and degassed.[13]

  • Sample Preparation: Concentrate the protein sample from the previous purification step. Ensure the sample is clear and free of precipitates by centrifugation or filtration.[13]

  • Sample Loading: Apply a small, concentrated volume of the sample to the column (typically 1-4% of the total column volume).

  • Elution: Elute the proteins isocratically with the mobile phase buffer at a constant flow rate.

  • Fraction Collection: Collect fractions from the moment the sample is injected.

  • Analysis: Monitor the elution profile at A280 and analyze the fractions containing the protein of interest by SDS-PAGE to confirm purity and assess for aggregation.

References

A Comparative Guide to Triazine Dyes for Enzyme Purification: Spotlight on Cibacron Blue 3GA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective methods for enzyme purification, triazine dye-based affinity chromatography presents a powerful and versatile tool. This guide provides a detailed comparison of commonly used triazine dyes, with a primary focus on the well-characterized Cibacron Blue 3GA. An objective analysis of its performance is presented, supported by experimental data and detailed protocols to aid in the practical application of this technique.

Introduction to Triazine Dyes in Enzyme Purification

Triazine dyes are a class of synthetic, water-soluble dyes originally developed for the textile industry. Their unique chemical structures, featuring a triazine ring system linked to chromophores, allow them to mimic the structure of biological molecules such as cofactors (e.g., NAD+, NADP+) and substrates. This "pseudo-affinity" makes them excellent ligands for the purification of a wide range of enzymes, particularly dehydrogenases, kinases, and other nucleotide-binding proteins. The advantages of using triazine dyes in affinity chromatography include their low cost, high stability, ease of immobilization onto a support matrix, and high protein binding capacity.

In-Depth Analysis: Cibacron Blue 3GA

Cibacron Blue 3GA is one of the most extensively studied and widely utilized triazine dyes for enzyme purification. Its chemical structure, featuring an anthraquinone (B42736) chromophore, provides a combination of hydrophobic and ionic interaction sites, contributing to its broad binding specificity.

Chemical Structure of Cibacron Blue 3GA

Caption: Chemical structure of Cibacron Blue 3GA.

Performance Data of Cibacron Blue 3GA in Enzyme Purification

The performance of Cibacron Blue 3GA in affinity chromatography is enzyme-dependent. The following table summarizes representative data for the purification of two common enzymes.

EnzymeSourceBinding Capacity (mg/mL resin)Elution ConditionPurification FoldRecovery (%)
Lactate Dehydrogenase (LDH) Rabbit Muscle~5-100.5 M KCl + 5 mM NADH15-25>80
Serum Albumin Human Plasma~20-301.5 M NaCl or change in pH (e.g., pH 9.0)>90>95

The Challenge of Comparing with Reactive Blue 181

A direct, data-driven comparison between Cibacron Blue 3GA and this compound for enzyme purification is not feasible at this time due to a significant lack of publicly available scientific literature on the latter. While this compound is listed in chemical databases with the CAS number 126601-88-5, its definitive chemical structure and any applications in protein affinity chromatography are not documented in peer-reviewed journals or technical datasheets.

The available information on this compound is primarily limited to its use as a textile dye and a single study focusing on its degradation. Without knowledge of its chemical structure, it is impossible to predict its potential interactions with proteins. Furthermore, the absence of any experimental data on its binding capacity, elution conditions, or purification efficiency for any enzyme prevents a scientific comparison of its performance against the well-established Cibacron Blue 3GA.

Experimental Protocol: Enzyme Purification using Cibacron Blue 3GA-Agarose

This section provides a general protocol for the purification of a target enzyme using Cibacron Blue 3GA immobilized on an agarose (B213101) matrix. It is important to note that optimization of buffer conditions, pH, and elution strategy is crucial for each specific enzyme.

Materials
  • Cibacron Blue 3GA-Agarose resin

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Spectrophotometer or protein assay reagents

  • Enzyme activity assay reagents

  • Equilibration Buffer: e.g., 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: Equilibration Buffer

  • Elution Buffers:

    • Salt Gradient: Equilibration Buffer containing a linear gradient of 0-2.0 M NaCl or KCl.

    • Biospecific Elution: Equilibration Buffer containing a specific ligand (e.g., 0.1-10 mM NADH, ATP, or a substrate analog).

    • pH Elution: A buffer with a pH that disrupts the binding (e.g., 0.1 M Tris-HCl, pH 8.5-9.0).

  • Regeneration Buffer: High salt buffer (e.g., 2 M NaCl) followed by low pH (e.g., 0.1 M acetic acid) and high pH (e.g., 0.1 M NaOH) washes, followed by extensive washing with Equilibration Buffer.

Experimental Workflow

experimental_workflow cluster_preparation Column Preparation cluster_purification Purification Cycle cluster_analysis Analysis cluster_regeneration Column Regeneration pack_column Pack Column with Cibacron Blue 3GA-Agarose equilibrate Equilibrate with Binding Buffer pack_column->equilibrate load_sample Load Clarified Crude Enzyme Extract equilibrate->load_sample wash Wash with Binding Buffer load_sample->wash elute Elute Bound Enzyme wash->elute collect_fractions Collect Fractions elute->collect_fractions protein_assay Protein Assay (A280) collect_fractions->protein_assay activity_assay Enzyme Activity Assay collect_fractions->activity_assay sds_page SDS-PAGE Analysis collect_fractions->sds_page regenerate Regenerate Column sds_page->regenerate

Spectroscopic comparison of Reactive blue 181 and Procion Blue MX-R.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, reactive dyes play a crucial role as staining agents, molecular probes, and affinity ligands. Among the plethora of available options, Reactive Blue 181 and Procion Blue MX-R are two widely utilized anthraquinone (B42736) dyes. A thorough understanding of their spectroscopic properties is paramount for their effective application. This guide provides a detailed, data-driven comparison of these two dyes to aid researchers in selecting the optimal compound for their experimental needs.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound and Procion Blue MX-R. It is important to note that parameters such as the maximum absorbance wavelength (λmax) can vary slightly depending on experimental conditions like solvent, pH, and dye concentration.

Spectroscopic ParameterThis compoundProcion Blue MX-R (Reactive Blue 4)
Maximum Absorbance (λmax) 609.5 - 635 nm[1][2]~607 nm[3]
Molar Absorptivity (ε) 7.0 x 10³ M⁻¹cm⁻¹Data not readily available
Fluorescence Excitation (λex) Data not readily availableData not readily available
Fluorescence Emission (λem) Data not readily availableData not readily available
Fluorescence Quantum Yield (Φf) Data not readily availableData not readily available

Note: Fluorescence data for both dyes are not extensively reported in the available literature. Both are anthraquinone dyes, which are generally known to have fluorescent properties that are highly dependent on their chemical structure and environment[1][3].

Experimental Workflow

The logical flow for a comparative spectroscopic analysis is outlined below. This standardized workflow ensures reproducibility and accurate data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison prep_dye1 Prepare Stock Solution (this compound) dilute1 Create Serial Dilutions (this compound) prep_dye1->dilute1 prep_dye2 Prepare Stock Solution (Procion Blue MX-R) dilute2 Create Serial Dilutions (Procion Blue MX-R) prep_dye2->dilute2 uv_vis UV-Vis Spectroscopy (Measure Absorbance Spectra) dilute1->uv_vis fluor Fluorescence Spectroscopy (Measure Excitation/Emission Spectra) dilute1->fluor dilute2->uv_vis dilute2->fluor process_uv Determine λmax Calculate Molar Absorptivity uv_vis->process_uv process_fluor Determine λex/λem Calculate Quantum Yield fluor->process_fluor compare Tabulate & Compare Spectroscopic Properties process_uv->compare process_fluor->compare G cluster_output Possible Outcomes photon_in Incoming Photon (Excitation Light) ground_state Dye Molecule (Ground State S0) photon_in->ground_state Absorption excited_state Excited State (S1) ground_state->excited_state Excitation fluorescence Fluorescence (Emitted Photon) excited_state->fluorescence Radiative Decay non_radiative Non-Radiative Decay (Heat) excited_state->non_radiative Non-Radiative Decay

References

Assessing the Binding Specificity of Reactive Blue 181 to Dehydrogenases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the binding specificity of triazine dyes, with a focus on Reactive Blue 181 and its analogs, to various dehydrogenases. Due to the limited availability of specific quantitative binding data for this compound, this guide incorporates data from its close structural analog, Cibacron Blue F3GA, to provide a quantitative and qualitative comparison with other affinity ligands. The information presented herein is intended to assist researchers in selecting appropriate tools for the purification and study of dehydrogenases.

Executive Summary

Triazine dyes, such as this compound and Cibacron Blue F3GA, are widely used as affinity ligands in the purification of a variety of enzymes, particularly those that utilize nucleotide cofactors like NAD(P)+ and ATP. Their ability to bind to the nucleotide-binding sites of dehydrogenases makes them effective tools for affinity chromatography. This guide explores the binding characteristics of these dyes, presents available quantitative and qualitative data, and details the experimental protocols for assessing binding specificity. Furthermore, a comparison with alternative dyes, such as Procion Red HE-3B, is provided to highlight differences in selectivity.

Data Presentation: Quantitative and Qualitative Binding of Triazine Dyes to Dehydrogenases

DyeDehydrogenaseOrganismBinding Constant (Ki)Comments
Cibacron Blue F3GANADH Dehydrogenase (mitochondrial)Human5.8 µmol/L[1][2]Competitive inhibitor with respect to NADH. The Ki is significantly lower than the Km for NADH (13.2-16.1 µmol/L), indicating strong binding.
Cibacron Blue F3GA6-Phosphogluconate DehydrogenaseBacillus stearothermophilusStrong Inhibition (Qualitative)[3][4]Strongly inhibits the enzyme in free solution.
Procion Red HE-3B6-Phosphogluconate DehydrogenaseBacillus stearothermophilusStrong Inhibition (Qualitative)[3][4]Strongly inhibits the enzyme in free solution.
Cibacron Blue F3GANAD+-dependent DehydrogenasesVariousPreferential Binding (Qualitative)[5]Generally shows stronger retardation of NAD+-dependent dehydrogenases compared to NADP+-dependent ones.
Procion Red HE-3BNADP+-dependent DehydrogenasesVariousPreferential Binding (Qualitative)[5]Generally shows stronger retardation of NADP+-dependent dehydrogenases compared to NAD+-dependent ones.

Comparison with Alternative Dyes

Procion Red HE-3B: This dye serves as a common alternative to blue triazine dyes. A key difference lies in its preference for NADP+-dependent dehydrogenases, in contrast to Cibacron Blue F3G-A which tends to bind more strongly to NAD+-dependent dehydrogenases[5]. This differential specificity can be exploited for the selective purification of different classes of dehydrogenases from a mixture.

Other Triazine Dyes: A variety of other triazine dyes with different chromophores and reactive groups are available and can be screened for their affinity to a specific dehydrogenase of interest.

Experimental Protocols

Affinity Chromatography for Dehydrogenase Purification

This protocol outlines the general steps for purifying a dehydrogenase using a triazine dye--based affinity matrix.

Materials:

  • Affinity chromatography column packed with immobilized this compound (or other triazine dye) on a solid support (e.g., Sepharose).

  • Equilibration Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Elution Buffer:

    • High salt concentration (e.g., Equilibration Buffer + 1 M NaCl).

    • Specific ligand (e.g., Equilibration Buffer + 1-10 mM NAD+ or NADP+).

  • Crude protein extract containing the target dehydrogenase.

  • Spectrophotometer and reagents for dehydrogenase activity assay.

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Apply the crude protein extract to the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 10-20 column volumes of Equilibration Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Non-specific Elution: Elute the bound proteins with a linear gradient or a step gradient of high salt concentration in the Equilibration Buffer.

    • Specific Elution: Elute the target dehydrogenase by applying the Equilibration Buffer containing its specific cofactor (NAD+ or NADP+).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Assay the collected fractions for dehydrogenase activity and total protein concentration to identify the purified enzyme. Analyze the purified fractions by SDS-PAGE to assess purity.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis p1 Equilibrate Column p2 Load Protein Sample p1->p2 s1 Wash Unbound Proteins p2->s1 s2 Elute Bound Proteins s1->s2 a1 Collect Fractions s2->a1 a2 Assay for Activity a1->a2 a3 Analyze Purity (SDS-PAGE) a2->a3

Caption: Workflow for dehydrogenase purification by affinity chromatography.

Determination of Inhibition Constant (Ki) by Enzyme Kinetics

This protocol describes a method to determine the inhibition constant (Ki) of a triazine dye for a dehydrogenase using spectrophotometry. This example assumes a competitive inhibition model, which is common for these dyes.

Materials:

  • Purified dehydrogenase.

  • Substrate for the dehydrogenase (e.g., lactate (B86563) for lactate dehydrogenase).

  • Cofactor (NAD+ or NADP+).

  • Buffer solution at optimal pH for the enzyme.

  • This compound (or other triazine dye) solution at various concentrations.

  • Spectrophotometer capable of measuring absorbance changes at the appropriate wavelength (e.g., 340 nm for NADH formation).

Procedure:

  • Prepare Reaction Mixtures: In a series of cuvettes, prepare reaction mixtures containing the buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.

  • Prepare Inhibitor Solutions: Prepare a range of concentrations of the triazine dye.

  • Perform Assays:

    • Control (No Inhibitor): For each substrate concentration, initiate the reaction by adding the cofactor and measure the initial reaction velocity (V₀) by monitoring the change in absorbance over time.

    • With Inhibitor: Repeat the assays for each substrate concentration in the presence of different fixed concentrations of the triazine dye, measuring the initial inhibited velocity (Vi).

  • Data Analysis (Dixon Plot):

    • Plot 1/Vi versus the inhibitor concentration ([I]) for each substrate concentration.

    • The lines for different substrate concentrations should intersect at a single point. The x-coordinate of this intersection point is equal to -Ki.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis e1 Prepare Reaction Mixtures (Varying [Substrate]) m1 Measure Initial Velocity (Vo) (No Inhibitor) e1->m1 m2 Measure Initial Velocity (Vi) (With Inhibitor) e1->m2 e2 Prepare Inhibitor Solutions (Varying [Inhibitor]) e2->m2 d1 Plot 1/Vi vs. [Inhibitor] (Dixon Plot) m1->d1 m2->d1 d2 Determine Intersection Point d1->d2 d3 Calculate Ki from x-intercept (-Ki) d2->d3

References

Navigating Protein Interactions: A Comparative Guide to Cross-Reactivity with Reactive Blue 181 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of proteins with small molecules is paramount to ensuring the specificity and efficacy of therapeutic interventions and diagnostic assays. This guide provides a comparative analysis of protein interactions with Reactive Blue 181 and its analogues, supported by experimental data and detailed methodologies.

This compound belongs to the family of triazine dyes, which are widely used in biotechnology for protein purification through affinity chromatography. Their ability to bind a diverse range of proteins, however, necessitates a thorough understanding of their cross-reactivity profiles to avoid off-target effects. This guide summarizes available quantitative data, outlines key experimental protocols for assessing these interactions, and provides visual representations of the underlying concepts.

Quantitative Analysis of Protein-Dye Interactions

ProteinDye AnalogueMethodDissociation Constant (Kd)Reference
Bovine Serum AlbuminCibacron Blue F3G-AAffinity Chromatography~1 µM
Horse Liver Alcohol DehydrogenaseCibacron Blue F3G-AAffinity Chromatography~0.1 µM
Lactate Dehydrogenase (rabbit muscle)Cibacron Blue F3G-AAffinity Chromatography~1.5 µM
LysozymeCibacron Blue F3G-AUV-Vis Spectroscopy~10 µM
Human Interferon-α2bCibacron Blue F3G-AMALDI-TOF Mass SpectrometryNot Quantified (Binding confirmed)
Human Growth HormoneCibacron Blue F3G-AMALDI-TOF Mass SpectrometryNot Quantified (Binding confirmed)

Note: The binding affinities can be influenced by experimental conditions such as pH, ionic strength, and the method of dye immobilization.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of protein-dye interactions relies on robust experimental methodologies. The following are detailed protocols for key techniques used to quantify the cross-reactivity of proteins with this compound analogues.

Dye-Ligand Affinity Chromatography

This technique is fundamental for both purifying proteins and for assessing their binding affinity to immobilized dyes.

a) Immobilization of the Dye:

  • Swell and wash the chromatography matrix (e.g., Sepharose CL-6B) with distilled water.

  • Activate the matrix with a suitable agent, such as cyanogen (B1215507) bromide (CNBr), in a highly alkaline solution (e.g., 2 M sodium carbonate) to create reactive groups.

  • Dissolve the this compound analogue in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5).

  • Couple the dye to the activated matrix by incubating the slurry, typically overnight at 4°C with gentle agitation.

  • Wash the matrix extensively with coupling buffer, followed by high and low pH buffers, and finally with the equilibration buffer to remove any unbound dye.

b) Protein Binding and Elution:

  • Pack the dye-immobilized matrix into a chromatography column and equilibrate with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Load the protein sample onto the column at a controlled flow rate.

  • Wash the column with the binding buffer until the absorbance at 280 nm of the eluate returns to baseline, indicating the removal of unbound proteins.

  • Elute the bound protein using a linear gradient of an eluting agent (e.g., 0-1.5 M NaCl in the binding buffer) or by a step elution with a high salt concentration. The ionic strength disrupts the electrostatic interactions between the protein and the dye.

  • Monitor the eluate for protein concentration (A280) and collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify the eluted proteins.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and for determining binding kinetics and affinity.

  • Immobilization of the Dye: Covalently immobilize the this compound analogue onto the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran (B179266) matrix) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the protein of interest in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Analysis:

    • Inject the different concentrations of the protein solution over the dye-immobilized sensor surface and a reference flow cell (without the dye) at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for the association phase.

    • After the association phase, inject the running buffer to monitor the dissociation of the protein from the dye.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Experimental Workflows and Biological Implications

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dye This compound Analogue immobilization Dye Immobilization dye->immobilization matrix Chromatography Matrix matrix->immobilization protein Protein Sample binding Protein Binding protein->binding immobilization->binding elution Elution binding->elution spr SPR Analysis binding->spr sds_page SDS-PAGE elution->sds_page data Data Interpretation sds_page->data spr->data

Caption: Experimental workflow for assessing protein cross-reactivity with dye analogues.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Off-Target Inhibition receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene response Cellular Response gene->response dye This compound Analogue dye->kinase2 Inhibits

Caption: Hypothetical signaling pathway disrupted by off-target binding of a dye analogue.

A Comparative Analysis of the Dyeing Kinetics of Reactive Blue Dyes on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dyeing kinetics of various reactive blue dyes on cotton fabric. The information is compiled from several studies to offer a comprehensive overview for researchers in textile chemistry and material science. Due to the absence of a single study that directly compares the kinetics of multiple reactive blue dyes under identical conditions, this guide synthesizes data from different sources. The experimental conditions for each study are clearly stated to allow for a nuanced interpretation of the data.

Comparative Kinetic Parameters

The dyeing process of reactive dyes on cellulosic fibers like cotton is complex, involving the adsorption of the dye onto the fiber surface followed by the formation of a covalent bond between the dye and the fiber. The kinetics of this process can be described by various models, with the pseudo-second-order model being frequently reported to provide a good fit for the experimental data. This model assumes that the rate-limiting step is the chemical reaction between the dye and the fiber.

The following tables summarize the pseudo-second-order kinetic parameters for different reactive blue dyes on cotton, as reported in the literature.

Table 1: Pseudo-Second-Order Kinetic Parameters for C.I. Reactive Blue 19 in an Aqueous Dyeing System

Temperature (°C)Initial Dye Concentration (g/L)Equilibrium Adsorption Capacity, qe (mg/g)Pseudo-Second-Order Rate Constant, k2 (g/mg·min)Reference
601.0 (2% o.w.f.)13.75Not explicitly stated, but equilibrium was reached after 70 min.[1]

Note: In this study, the adsorption of C.I. Reactive Blue 19 in a traditional aqueous system was slower compared to non-aqueous systems, with only 68.75% of the dye being adsorbed after 70 minutes.[1]

Table 2: Kinetic Parameters for the Fixation of Procion Blue MX-R (a dichlorotriazinyl-reactive dye) on Cotton

Initial Dye Concentration (mol/dm³)Supporting Electrolyte (NaCl) Concentration (mol/dm³)First-Order Rate Constant for Fixation, k_f (s⁻¹)
VariedVariedReported and analyzed in the study

Note: This study found that the dye fixation to the fabric is a first-order process with respect to the surface concentration of the dye. The rate of this reaction is influenced by the availability of adsorption sites on the fabric surface.[2]

Table 3: Adsorption Kinetic Model for C.I. Reactive Blue 21 on Cotton

Kinetic ModelR² Value
Pseudo-first-orderWell-fitted
Pseudo-second-orderNot the best fit in this particular study

Note: In this specific study on the adsorption of C.I. Reactive Blue 21, the pseudo-first-order kinetic model provided a better fit to the experimental data.[3] The adsorption process was observed to be fast, reaching equilibrium within 2 hours.[3]

Experimental Protocols

The following is a generalized experimental protocol for studying the dyeing kinetics of reactive dyes on cotton, based on methodologies reported in the cited literature.

Materials and Reagents
  • Fabric: Scoured and bleached 100% cotton knitted fabric.

  • Dyes: C.I. Reactive Blue 19, C.I. Reactive Blue 21, or other reactive blue dyes of interest.

  • Electrolyte: Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) to promote dye exhaustion.

  • Alkali: Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) to facilitate the fixation reaction.

  • Wetting Agent: To ensure uniform wetting of the fabric.

  • Sequestering Agent: To chelate any metal ions in the water that could interfere with the dyeing process.

  • Soaping Agent: For washing the dyed fabric to remove unfixed dye.

  • Distilled or Deionized Water

Experimental Procedure
  • Preparation of Dye Bath:

    • A stock solution of the reactive dye is prepared in distilled water.

    • The dye bath is prepared with the required concentration of the dye, electrolyte, and other auxiliaries, maintaining a specific material-to-liquor ratio (e.g., 1:20).[1]

  • Dyeing Process:

    • The cotton fabric is introduced into the dye bath at a specified initial temperature (e.g., room temperature or 40°C).

    • The temperature of the dye bath is gradually raised to the desired dyeing temperature (e.g., 60°C or 80°C).[1][4]

    • The dyeing is carried out for a specific duration at this temperature to allow for dye exhaustion (adsorption).

    • After the exhaustion phase, the alkali is added to the dye bath to increase the pH and initiate the fixation reaction between the dye and the cotton fiber.[4]

    • The dyeing is continued for another period to ensure maximum fixation.

  • Kinetic Measurements:

    • Aliquots of the dye bath are withdrawn at regular time intervals throughout the dyeing process.

    • The concentration of the dye in the withdrawn samples is determined using a UV-visible spectrophotometer at the maximum absorption wavelength (λmax) of the dye.[1] The λmax for C.I. Reactive Blue 19 is 596 nm.[1]

    • The amount of dye adsorbed onto the fabric at time t, q_t (mg/g), is calculated using the following equation:

      q_t = (C₀ - C_t) * V / W

      where:

      • C₀ is the initial dye concentration (mg/L).

      • C_t is the dye concentration at time t (mg/L).

      • V is the volume of the dye bath (L).

      • W is the weight of the fabric (g).

  • Data Analysis:

    • The experimental data are fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants and to understand the mechanism of the dyeing process.

  • Post-Dyeing Treatment:

    • After dyeing, the fabric is rinsed with cold water.

    • A soaping treatment is carried out at a high temperature (e.g., 90°C) to remove any unfixed or hydrolyzed dye from the fabric surface.[4]

    • The fabric is then rinsed thoroughly and dried.

Visualizations

Experimental Workflow for Dyeing Kinetics Study

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Kinetic Analysis cluster_post Post-Treatment prep_fabric Fabric Preparation (Scouring & Bleaching) exhaustion Exhaustion Phase (Adsorption) prep_fabric->exhaustion prep_dyebath Dye Bath Preparation (Dye, Electrolyte, Auxiliaries) prep_dyebath->exhaustion alkali_addition Alkali Addition exhaustion->alkali_addition sampling Aliquots Sampling (at different time intervals) exhaustion->sampling fixation Fixation Phase (Covalent Bonding) alkali_addition->fixation fixation->sampling rinsing Rinsing fixation->rinsing measurement Concentration Measurement (UV-Vis Spectrophotometry) sampling->measurement data_analysis Kinetic Modeling (Pseudo-first/second order) measurement->data_analysis soaping Soaping (Removal of unfixed dye) rinsing->soaping drying Drying soaping->drying

Caption: Generalized experimental workflow for studying reactive dye kinetics.

Factors Affecting Reactive Dyeing Kinetics

factors_affecting_kinetics cluster_process_params Process Parameters cluster_chemical_params Chemical Parameters cluster_substrate_params Substrate Properties DyeingKinetics Dyeing Kinetics Temperature Temperature Temperature->DyeingKinetics pH pH pH->DyeingKinetics Time Dyeing Time Time->DyeingKinetics LiquorRatio Material-to-Liquor Ratio LiquorRatio->DyeingKinetics DyeConc Dye Concentration DyeConc->DyeingKinetics ElectrolyteConc Electrolyte Concentration ElectrolyteConc->DyeingKinetics AlkaliConc Alkali Concentration AlkaliConc->DyeingKinetics DyeStructure Dye Structure (Reactivity, Substantivity) DyeStructure->DyeingKinetics FiberType Fiber Type (e.g., Cotton) FiberType->DyeingKinetics FabricStructure Fabric Structure FabricStructure->DyeingKinetics

Caption: Key factors influencing the kinetics of reactive dyeing.

References

A Comparative Environmental Impact Assessment: Reactive Blue 181 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry's reliance on synthetic dyes, while crucial for achieving a vast and vibrant color palette, presents significant environmental challenges. Reactive dyes are a cornerstone of dyeing cellulosic fibers like cotton due to their bright shades and excellent wash fastness, achieved through the formation of covalent bonds with the fiber. However, the efficiency of this reaction is not absolute, leading to a substantial portion of the dye being hydrolyzed and discharged into wastewater. This guide provides a comparative evaluation of the environmental impact of Reactive Blue 181, a bifunctional reactive dye, against other classes of reactive dyes and alternative dyeing systems, supported by experimental data to inform researchers, scientists, and drug development professionals on more sustainable choices.

Overview of Reactive Dyes and Their Environmental Footprint

Reactive dyes are characterized by a reactive group that forms a covalent bond with the hydroxyl groups in cellulose (B213188) fibers. The dyeing process typically requires large amounts of salt to promote dye exhaustion and alkali to facilitate the fixation reaction. A significant environmental drawback is the competing hydrolysis reaction, where the dye reacts with water instead of the fiber. This hydrolyzed dye cannot bind to the fabric, resulting in high concentrations of color and organic pollutants in the effluent.[1] The complex aromatic structure of these dyes makes them resistant to biodegradation, with some, like Reactive Blue 19, having an estimated half-life of 46 years under neutral pH conditions at 25°C.[2][3]

The environmental impact of reactive dyes is multifaceted, encompassing:

  • Water Pollution: High concentrations of unfixed, hydrolyzed dye lead to intensely colored effluents, which reduce light penetration in water bodies and affect aquatic ecosystems.[2]

  • High Salt Content: The large quantities of salt used in the dyeing process increase the salinity of wastewater, which is difficult and costly to treat.

  • Organic Load: Unfixed dye contributes to high Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in wastewater.[2]

  • Potential Toxicity: While many reactive dyes are not considered highly toxic, their degradation byproducts can sometimes be more harmful than the parent dye molecule.[4]

Comparative Analysis of Reactive Dye Classes

A key development in mitigating the environmental impact of reactive dyeing has been the introduction of bifunctional reactive dyes, such as this compound. These dyes contain two reactive groups, which increases the probability of fixation to the fiber.

Monofunctional vs. Bifunctional Reactive Dyes

Monofunctional reactive dyes, the first generation, have a lower fixation efficiency, typically ranging from 55-70%.[1] This means a significant portion (30-45%) of the dye is lost to the effluent. In contrast, bifunctional reactive dyes exhibit a higher fixation rate of 70-85%, with some studies showing a 10-20% higher fixation rate compared to their monofunctional counterparts.[1][5][6] This enhanced efficiency translates directly to a lower concentration of dye in the wastewater, reducing the overall pollution load.

A study comparing different chemical classes of reactive dyes demonstrated that bifunctional dyes generally exhibit better effluent characteristics. For instance, Levafix Blue CA, a bi-functional dye, showed a more favorable environmental profile compared to monofunctional vinylsulphone and monochlorotriazine dyes.[2]

Quantitative Data on Environmental Impact

ParameterMonofunctional DyesBifunctional DyesData for C.I. Reactive Blue 19 (Monofunctional)
Fixation Rate (%) 55 - 70%[1]70 - 85%[1][6]~75-80% (low fixation ability)[7]
Biochemical Oxygen Demand (BOD5) of Effluent HigherLowerBOD/COD ratio of 0.15 before treatment[8]
Chemical Oxygen Demand (COD) of Effluent HigherLowerHigh COD levels reported[9]
Total Dissolved Solids (TDS) in Effluent HigherLowerNot specified
Total Suspended Solids (TSS) in Effluent HigherLowerNot specified
Aquatic Toxicity (EC50) VariesVariesRelatively nontoxic (EC50 > 100 mg/L for Vibrio fischeri)[10]
Biodegradability Generally lowGenerally lowPoor biodegradability, long half-life[2][3][7]

Note: The data for monofunctional and bifunctional dyes are generalized from a study comparing different reactive dye types (Procion Blue PX-3R, Levafix Blue CA, Remazol Brilliant Blue R, and Remazol Brilliant Blue RR). The specific values can vary significantly based on the dye structure, dyeing process, and effluent treatment.[2]

Experimental Protocols

To ensure comparability and regulatory acceptance, the environmental impact of chemicals is assessed using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: A standard fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[11][12]

  • Test Setup: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, along with a control group in clean water. At least seven fish are used for each concentration.[11][13]

  • Exposure: The exposure period is 96 hours. The test can be static (water is not changed) or semi-static (test solutions are renewed periodically).[11]

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[13]

  • Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 value with 95% confidence limits using appropriate statistical methods, such as probit analysis.[14]

Protocol for Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test screens for ready biodegradability in an aerobic aqueous medium. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 28-day period and within a "10-day window" after biodegradation has started.[15]

  • Test Setup: A known volume of mineral medium is inoculated with a small number of microorganisms from a source like sewage treatment plant effluent. The test substance is added as the sole source of organic carbon.[16][17]

  • Incubation: The solutions are placed in completely filled, sealed glass bottles and incubated in the dark at a constant temperature (typically 20-22°C) for 28 days.[16][17]

  • Measurement: The depletion of dissolved oxygen in the bottles is measured periodically over the 28-day period. The amount of oxygen consumed by the microorganisms to metabolize the test substance is determined.[16]

  • Calculation: The percentage of biodegradation is calculated by comparing the biochemical oxygen demand (BOD) with the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).[18]

  • Controls: A blank control (inoculum only), a reference control with a readily biodegradable substance (e.g., sodium acetate), and a toxicity control are run in parallel to validate the test.[16][17]

Protocol for Degradation of this compound via Heterogeneous Fenton Process

One study investigated the degradation of this compound using a modified fly ash catalyst in a heterogeneous Fenton reaction.

  • Catalyst Preparation: Fly ash is modified by impregnation with iron(III) nitrate.

  • Reaction Conditions: The degradation experiment is conducted in an aqueous solution of this compound.

  • Parameter Optimization: Key parameters such as pH, catalyst dose, and hydrogen peroxide (H₂O₂) concentration are optimized. The study found optimal conditions to be a pH of 3, a catalyst dose of 0.4 g/L, and an H₂O₂ concentration of 3.92 mM.

  • Efficiency Measurement: The concentration of the dye is measured over time (e.g., using a spectrophotometer) to determine the removal efficiency. Under optimal conditions, approximately 90% of this compound was removed within 90 minutes.

Mandatory Visualizations

G cluster_0 Phase 1: Dye Selection & Characterization cluster_1 Phase 2: Environmental Impact Assessment cluster_2 Phase 3: Data Analysis & Comparison Dye1 This compound PhysChem Physicochemical Properties (Solubility, Purity, etc.) Dye1->PhysChem Dye2 Alternative Dye (e.g., Monofunctional Reactive Dye) Dye2->PhysChem Toxicity Aquatic Toxicity (OECD 203) PhysChem->Toxicity Biodegradability Biodegradability (OECD 301D) PhysChem->Biodegradability Effluent Effluent Analysis (COD, BOD, TDS, Fixation %) PhysChem->Effluent DataComp Quantitative Data Comparison (Table Summary) Toxicity->DataComp Biodegradability->DataComp Effluent->DataComp RiskAssess Environmental Risk Assessment DataComp->RiskAssess Conclusion Selection of Environmentally Preferable Alternative RiskAssess->Conclusion

Caption: Workflow for Comparative Environmental Impact Assessment of Textile Dyes.

Conclusion

The environmental impact of reactive dyes is a significant concern for the textile industry. While specific, comprehensive data for this compound is limited in publicly available literature, the general principles of reactive dye chemistry provide a clear path toward more sustainable practices. The selection of bifunctional reactive dyes over their monofunctional predecessors represents a tangible improvement, as their higher fixation efficiency leads to a direct reduction in the pollution load of textile effluents. This is supported by studies showing lower BOD, COD, and overall pollutant discharge from bifunctional dyes.[2] For researchers and industry professionals, prioritizing dyes with higher fixation rates is a critical step. Furthermore, the development and implementation of advanced wastewater treatment methods capable of degrading these complex and persistent molecules remain paramount for mitigating the environmental footprint of textile dyeing operations.

References

A Comparative Guide to the Degradation of Reactive Blue 181: Fenton vs. Sono-Fenton Processes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fenton and Sono-Fenton advanced oxidation processes (AOPs) for the degradation of the anthraquinone (B42736) dye, Reactive Blue 181 (RB181). The information presented is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective methods for the remediation of dye-contaminated wastewater. This document outlines the experimental protocols, presents comparative performance data, and illustrates the underlying degradation mechanisms.

Comparative Efficacy and Optimal Conditions

The Fenton and Sono-Fenton processes are both effective in decolorizing solutions containing this compound. However, the Sono-Fenton process demonstrates a higher degradation efficiency under optimized conditions. The application of ultrasound in the Sono-Fenton process synergistically enhances the production of oxidizing agents, leading to more effective color removal.[1][2]

A summary of the optimal operational parameters and the corresponding color removal efficiencies for both processes is presented in Table 1. Notably, the Sono-Fenton process achieves a higher color removal percentage with lower concentrations of both ferrous ion (Fe²⁺) and hydrogen peroxide (H₂O₂), highlighting its enhanced efficiency.[1][2]

ParameterFenton ProcessSono-Fenton Process
pH 33
[Fe²⁺] 30 mg/L10 mg/L
[H₂O₂] 50 mg/L40 mg/L
Reaction Time Not SpecifiedNot Specified
Color Removal 88%93.5%
Table 1: Optimal Conditions and Efficacy of Fenton and Sono-Fenton Processes for RB181 Degradation.[1][2]

In terms of reaction kinetics, the decolorization of RB181 by the Fenton process has been observed to follow a pseudo-second-order reaction model. In contrast, the Sono-Fenton process is best described by the Behnajady kinetics model, which is often used for reactions where the rate is dependent on the concentration of the pollutant and the oxidizing species.[1][2]

Experimental Protocols

The following are detailed methodologies for the degradation of this compound using the Fenton and Sono-Fenton processes, based on established research.[1][2]

Fenton Process:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water to the desired initial concentration (e.g., 50 mg/L).

  • pH Adjustment: Transfer a specific volume of the dye solution to a reaction vessel. Adjust the pH of the solution to 3 using sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH).

  • Initiation of Reaction: Add the required amount of ferrous sulfate (B86663) (FeSO₄·7H₂O) to achieve the optimal Fe²⁺ concentration (30 mg/L). Subsequently, add hydrogen peroxide (H₂O₂) to reach the optimal concentration of 50 mg/L to initiate the Fenton reaction.

  • Reaction and Sampling: Allow the reaction to proceed under constant stirring at a controlled temperature. Withdraw samples at specific time intervals for analysis.

  • Analysis: Measure the absorbance of the samples at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.

Sono-Fenton Process:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water to the desired initial concentration (e.g., 50 mg/L).

  • pH Adjustment: Transfer a specific volume of the dye solution to a reaction vessel suitable for sonication. Adjust the pH of the solution to 3.

  • Initiation of Sonication and Reaction: Place the reaction vessel in an ultrasonic water bath operating at a fixed frequency (e.g., 35 kHz).[1][2] Add the optimal concentrations of Fe²⁺ (10 mg/L from FeSO₄·7H₂O) and H₂O₂ (40 mg/L).

  • Reaction and Sampling: Continue the sonication and reaction for the desired duration. Collect samples at predetermined time points.

  • Analysis: Analyze the collected samples for color removal using a UV-Vis spectrophotometer.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathway for this compound.

Experimental_Workflow cluster_fenton Fenton Process cluster_sonofenton Sono-Fenton Process f_start RB181 Solution f_ph Adjust pH to 3 f_start->f_ph f_fe Add Fe²⁺ (30 mg/L) f_ph->f_fe f_h2o2 Add H₂O₂ (50 mg/L) f_fe->f_h2o2 f_react Stir and React f_h2o2->f_react f_sample Sample Collection f_react->f_sample f_analyze Spectrophotometric Analysis f_sample->f_analyze sf_start RB181 Solution sf_ph Adjust pH to 3 sf_start->sf_ph sf_ultrasound Place in Ultrasonic Bath (35 kHz) sf_ph->sf_ultrasound sf_fe Add Fe²⁺ (10 mg/L) sf_ultrasound->sf_fe sf_h2o2 Add H₂O₂ (40 mg/L) sf_fe->sf_h2o2 sf_react Sonicate and React sf_h2o2->sf_react sf_sample Sample Collection sf_react->sf_sample sf_analyze Spectrophotometric Analysis sf_sample->sf_analyze

Experimental workflows for Fenton and Sono-Fenton processes.

Degradation_Pathway cluster_generation Hydroxyl Radical Generation cluster_degradation Dye Degradation cluster_sono_enhancement Sonochemical Enhancement fe2 Fe²⁺ oh_radical •OH (Hydroxyl Radical) fe2->oh_radical + H₂O₂ fe3 Fe³⁺ fe2->fe3 + H₂O₂ → •OH + OH⁻ h2o2 H₂O₂ oh_ion OH⁻ rb181 This compound (Anthraquinone Chromophore) intermediates Degradation Intermediates (e.g., smaller aromatic compounds) rb181->intermediates + •OH mineralization Mineralization Products (CO₂, H₂O, inorganic salts) intermediates->mineralization + •OH ultrasound Ultrasound cavitation Acoustic Cavitation ultrasound->cavitation h2o_sonolysis H₂O → •H + •OH cavitation->h2o_sonolysis Sonolysis of Water fe_regen Fe³⁺ → Fe²⁺ cavitation->fe_regen Enhanced Regeneration h2o_sonolysis->oh_radical fe_regen->fe2

References

Reactive Blue 181: A Comparative Performance Guide for Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of Reactive Blue 181 across various textile printing methodologies, this guide offers a comparative analysis supported by experimental data for researchers and scientists in the textile and dye industries. We will explore its performance in traditional screen printing versus modern digital (inkjet) printing, with a look at a potential alternative, C.I. Reactive Blue 21.

This compound is a bifunctional reactive dye known for its vibrant turquoise shade and good fastness properties on cellulosic fibers like cotton. Its performance, however, can be significantly influenced by the chosen printing method. This guide will dissect these differences, providing a clear comparison of color yield and fastness properties.

Comparative Performance Data

The following tables summarize the expected performance of this compound in screen and digital printing, alongside a comparison with C.I. Reactive Blue 21. It is important to note that specific results can vary based on fabric type, pre-treatment, and process parameters.

Performance Metric Screen Printing Digital (Inkjet) Printing Notes
Color Yield (K/S Value) HigherLower to ModerateScreen printing typically deposits a thicker layer of print paste, leading to higher color strength. Digital printing's lower ink volume per unit area results in a comparatively lower K/S value.
Print Sharpness & Detail GoodExcellentDigital printing excels in reproducing intricate designs and fine lines with high fidelity.
Hand Feel Slightly StifferSofterThe thinner ink layer in digital printing results in a softer hand feel on the fabric.
Production Speed High (for large runs)Moderate to HighDigital printing is faster for short runs and samples, while screen printing is more efficient for large-scale production.
Water & Energy Consumption HighSignificantly LowerDigital printing is a more environmentally friendly option due to reduced water and energy usage.[1][2]
Fastness Property Test Method Screen Printing (Expected Rating) Digital Printing (Expected Rating)
Wash Fastness (Color Change) ISO 105-C064-54-5
Wash Fastness (Staining) ISO 105-C064-54-5
Rubbing Fastness (Dry) ISO 105-X124-54-5
Rubbing Fastness (Wet) ISO 105-X123-43-4
Light Fastness AATCC 16 / ISO 105-B025-65-6

Alternative Dye: C.I. Reactive Blue 21

C.I. Reactive Blue 21 is another popular turquoise reactive dye. While specific comparative data against this compound is limited in publicly available literature, high-quality versions of Reactive Blue 21 are known for their excellent color brightness and high fixation rates.[3] Generally, bifunctional reactive dyes like this compound and Reactive Blue 21 offer good overall fastness properties due to the formation of stable covalent bonds with cellulosic fibers.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further research.

Color Yield (K/S Value) Measurement

The color strength (K/S value) of the printed fabric is determined using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value from the reflectance of the printed sample.

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the reflectance of the unprinted fabric as a baseline.

  • Measure the reflectance of the printed fabric at the wavelength of maximum absorption for this compound.

  • Calculate the K/S value using the formula: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the sample.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.[7][8][9][10]

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a specified temperature and time.

  • Stainless steel balls (for mechanical action).

  • Multifiber fabric.

  • Grey scale for assessing color change and staining.

Procedure:

  • Prepare a composite specimen by sewing a piece of the printed fabric to a piece of multifiber fabric.

  • Place the composite specimen in a stainless-steel container with the specified amount of detergent solution and stainless-steel balls.

  • Agitate the container in the Launder-Ometer for the specified time and at the specified temperature (e.g., 40°C for 30 minutes for test A2S).[11]

  • Rinse the specimen thoroughly and dry it.

  • Assess the color change of the printed fabric and the staining on the multifiber fabric using the grey scales under standardized lighting.

Crocking (Rubbing) Fastness Test (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[12][13][14][15][16]

Apparatus:

  • Crockmeter.

  • Standard white cotton rubbing cloth.

  • Grey scale for assessing staining.

Procedure:

  • Dry Crocking: Mount a piece of the printed fabric onto the base of the Crockmeter. Place a dry rubbing cloth over the rubbing finger.

  • Rub the fabric back and forth 10 times.

  • Wet Crocking: Repeat the test with a rubbing cloth that has been wetted with deionized water and squeezed to a specific moisture content.

  • Assess the degree of staining on the white rubbing cloths using the grey scale.

Light Fastness Test (AATCC 16.3 / ISO 105-B02)

This test evaluates the resistance of the color to fading when exposed to light.

Apparatus:

  • Xenon arc lamp apparatus.

  • Blue wool standards.

  • Grey scale for assessing color change.

Procedure:

  • Mount the printed fabric specimen in a holder.

  • Expose the specimen to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards with known lightfastness ratings.

  • Periodically compare the fading of the specimen with the fading of the blue wool standards.

  • The lightfastness rating is the number of the blue wool standard that shows similar fading to the specimen.

Visualizing the Workflow

To better understand the logical flow of comparing these printing methods, the following diagrams illustrate the key stages.

Printing_Method_Comparison_Workflow cluster_Preparation Preparation cluster_Printing Printing cluster_PostProcessing Post-Processing cluster_Evaluation Performance Evaluation Fabric Fabric Pre-treatment ScreenPrint Screen Printing Fabric->ScreenPrint DigitalPrint Digital (Inkjet) Printing Fabric->DigitalPrint ScreenPaste Screen Printing Paste (this compound) ScreenPaste->ScreenPrint InkjetInk Inkjet Ink (this compound) InkjetInk->DigitalPrint Drying Drying ScreenPrint->Drying DigitalPrint->Drying Steaming Steaming/Fixation Drying->Steaming Washing Washing Steaming->Washing ColorYield Color Yield (K/S) Washing->ColorYield WashFastness Wash Fastness (ISO 105-C06) Washing->WashFastness RubFastness Rubbing Fastness (ISO 105-X12) Washing->RubFastness LightFastness Light Fastness (AATCC 16) Washing->LightFastness

Caption: Workflow for comparing textile printing methods.

Decision_Pathway node_rect node_rect ScreenPrint ScreenPrint node_rect->ScreenPrint Screen Printing Start Project Requirements Volume Production Volume? Start->Volume Volume->node_rect Large Complexity Design Complexity? Volume->Complexity Small/Sample HandFeel Soft Hand Feel Critical? Complexity->HandFeel Low (Simple Graphics) node_rect2 node_rect2 Complexity->node_rect2 High (Intricate Details) node_rect3 node_rect3 HandFeel->node_rect3 Yes ScreenPrint2 Screen Printing HandFeel->ScreenPrint2 No DigitalPrint DigitalPrint node_rect2->DigitalPrint Digital Printing DigitalPrint2 DigitalPrint2 node_rect3->DigitalPrint2 Digital Printing

Caption: Decision pathway for selecting a printing method.

References

A Comparative Guide to the Cost-Effectiveness of Reactive Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a reactive dye for industrial applications in textile dyeing is a critical decision that balances coloration performance with economic viability. This guide provides an objective comparison of various reactive blue dyes, focusing on their cost-effectiveness. The analysis is supported by a synthesis of available market data and key performance indicators derived from experimental studies.

Data Summary: Performance and Cost of Reactive Blue Dyes

The cost-effectiveness of a reactive dye is not solely determined by its price per kilogram but is intrinsically linked to its performance characteristics. A dye with a higher price may be more cost-effective if it exhibits superior fixation efficiency, leading to reduced dye consumption and lower effluent treatment costs. The following table summarizes key quantitative data for a selection of common reactive blue dyes. Prices are indicative and can vary based on supplier, purity, and volume.

Dye NameC.I. NameMolecular FormulaPrice (INR/Kilogram, Approx.)Key Performance Characteristics
Reactive Blue 1961200C₂₂H₁₆N₂Na₂O₁₁S₃800 - 2320[1][2]Bright blue shade, good fastness properties, versatile for various dyeing methods.[3] However, its fixation to cotton rarely exceeds 80%, leading to significant dye in the effluent.[4]
Reactive Blue 21--150 - 350[1]Commonly used in textile industry.
Reactive Blue 25---Turquoise blue shade, 80% solubility in plain water.[1]
Reactive Blue HEGN---High purity, brilliant blue color with exceptional wash and light fastness.[1]
Reactive Turquoise Blue G--875[2]-
Reactive Bril Blue R--2320[2]-

The Critical Role of Hydrolysis in Cost-Effectiveness

A significant factor influencing the cost-effectiveness of reactive dyes is their susceptibility to hydrolysis. In the alkaline conditions of the dye bath, a competing reaction occurs where the dye reacts with water instead of the textile fiber. This hydrolyzed dye can no longer form a covalent bond with the fabric, leading to several economic disadvantages:

  • Dye Wastage: A portion of the purchased dye does not contribute to the final color, increasing the overall cost of dyeing.

  • Increased Washing Costs: Extensive washing is required to remove the unfixed, hydrolyzed dye to achieve good wash fastness. This washing process can account for as much as 50% of the total dyeing cost.[5]

  • Higher Effluent Treatment Costs: The hydrolyzed dye contributes to the color of the wastewater, which requires treatment before discharge to comply with environmental regulations.[5][6]

The probability of fixation can be improved in dyes with more than one reactive group (bifunctional dyes). For instance, if a monofunctional dye has a 60% fixation probability, a bifunctional dye with the same reactive groups could theoretically achieve an 84% fixation rate.[5] This higher fixation efficiency can lead to significant cost savings despite a potentially higher initial dye price.

Experimental Protocol for Evaluating Reactive Dye Performance on Cotton

To ensure a standardized and objective comparison of different reactive blue dyes, the following experimental protocol for exhaust dyeing of cotton is recommended.

Materials and Equipment:

  • Scoured and bleached 100% cotton fabric

  • Reactive blue dyes to be tested

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (Soda ash)

  • Wetting agent

  • Sequestering agent

  • Laboratory-scale dyeing machine (e.g., Glycerine bath beaker dyeing machine)

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Crockmeter for rubbing fastness testing

  • Light fastness tester

Procedure:

  • Dye Bath Preparation:

    • Set the liquor-to-material ratio (e.g., 20:1).

    • Add the required amount of water, wetting agent, and sequestering agent to the dye bath.

    • Dissolve the pre-weighed reactive dye in a small amount of water and add it to the dye bath.

  • Dyeing Process:

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Add the required amount of sodium chloride in two portions over 20 minutes to aid in dye exhaustion.

    • Raise the temperature to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C for cold brand, 80-95°C for hot brand dyes).[7]

    • Run the dyeing for 30-60 minutes.

    • Add the pre-dissolved sodium carbonate to the dye bath to initiate dye fixation.

    • Continue the dyeing process for another 30-60 minutes.

  • After-treatment (Washing-off):

    • Drain the dye bath.

    • Rinse the dyed fabric with cold water.

    • Neutralize with a weak acid solution (e.g., acetic acid) at 50°C.

    • Soap the fabric at or near the boil with a non-ionic detergent to remove unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Evaluation:

  • Color Yield (K/S Value): Measure the reflectance of the dyed fabric using a spectrophotometer and calculate the K/S value to determine the color depth.

  • Fixation Efficiency (%F): Determine the amount of dye in the initial dye bath and the amount of unfixed dye in the collected effluent (dye bath and all wash liquors) using a spectrophotometer. The fixation efficiency is calculated as: %F = [(Initial Dye - Unfixed Dye) / Initial Dye] * 100

  • Fastness Properties:

    • Wash Fastness: Evaluate according to ISO 105-C06 standard.

    • Rubbing Fastness (Dry and Wet): Evaluate according to ISO 105-X12 standard.

    • Light Fastness: Evaluate according to ISO 105-B02 standard.

Visualizing the Dyeing and Hydrolysis Process

The following diagrams illustrate the key processes involved in reactive dyeing and the factors influencing cost-effectiveness.

G cluster_dyeing_process Reactive Dyeing Workflow Dye Bath Preparation Dye Bath Preparation Exhaustion Exhaustion Dye Bath Preparation->Exhaustion Add Salt Fixation Fixation Exhaustion->Fixation Add Alkali Washing-off Washing-off Fixation->Washing-off Remove Unfixed Dye Dyed Fabric Dyed Fabric Washing-off->Dyed Fabric

Caption: A simplified workflow of the exhaust reactive dyeing process.

G Reactive Dye Reactive Dye Covalent Bond (Fixation) Covalent Bond (Fixation) Reactive Dye->Covalent Bond (Fixation) + Cellulose Fiber (Desired Reaction) Hydrolyzed Dye (Inactive) Hydrolyzed Dye (Inactive) Reactive Dye->Hydrolyzed Dye (Inactive) + Water (Competing Reaction) Cellulose Fiber Cellulose Fiber Water Water

Caption: The competing reactions of fixation and hydrolysis in reactive dyeing.

References

A Comparative Analysis of the Toxicological Profiles of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Anthraquinone (B42736) dyes, a significant class of industrial colorants, are widely utilized in the textile, food, cosmetic, and pharmaceutical industries due to their vibrant colors and stability.[1][2] However, their potential for adverse health effects, including mutagenicity and carcinogenicity, has raised concerns among researchers and regulatory bodies.[1] This guide provides a comparative analysis of the toxicological profiles of various anthraquinone dyes, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The toxicological profiles of anthraquinone dyes vary significantly depending on their chemical structure, including the nature and position of substituents on the parent anthraquinone molecule.[3] A summary of key toxicological data is presented below.

Dye/CompoundCAS No.CarcinogenicityGenotoxicity/MutagenicityOther Toxicity Data
Anthraquinone 84-65-1Rat: Kidney, urinary bladder, and liver tumors.[3] Mouse: Liver tumors.[4]Conflicting results in bacterial mutagenicity assays.[5] Its metabolite, 2-hydroxyanthraquinone, is mutagenic.[5]NOAEL (Rat): 1.36 mg/kg bw/day.[6] LOAEL (Rat): 5.44 mg/kg bw/day.[6]
2-Aminoanthraquinone 117-79-3Reasonably anticipated to be a human carcinogen.[7] Rat: Liver tumors.[3] Mouse: Liver cancer and lymphoma.[7]Positive in mouse lymphoma assay (397 mutants/10⁶ survivors).[2][8]Used as an intermediate in dye manufacturing.[7]
C.I. Disperse Orange 11 82-28-0Reasonably anticipated to be a human carcinogen; induced tumors in rats and mice.[1]Data not specified in results.Used as a dye and intermediate.
C.I. Disperse Blue 3 2475-46-9Data not specified in results.Positive in mouse lymphoma assay (264 mutants/10⁶ survivors).[2][8]Component of Violet Dye Mixture (VDM) that caused severe liver damage in rats via gavage.[9]
C.I. Disperse Blue 7 3179-90-6Data not specified in results.Potent mutagen in mouse lymphoma assay (1814 mutants/10⁶ survivors).[2][8]Data not specified in results.
C.I. Disperse Red 11 2872-52-8Data not specified in results.Positive in mouse lymphoma assay.[2]Component of Violet Dye Mixture (VDM) that caused severe liver damage in rats via gavage.[9]
Vat Yellow 4 128-66-5Positive carcinogenicity testing results.[1]Mutagenic in mouse lymphoma assay with exogenous activation.[8]Data not specified in results.
Reactive Blue 19 2580-78-1Data not specified in results.Weakly mutagenic in mouse lymphoma assay.[2][8] Genotoxic in comet assay.[10]IC50 (Methanogenesis): 45-55 mg/L.[11] LC50 (Artemia salina): >100 mg/L.[10]
Dermocybin 28448-10-4Data not specified in results.Data not specified in results.EC50 (Daphnia similis): 0.51 mg/L. LC50 (Danio rerio, extrapolated): 2.44 mg/L.[12]
Dermorubin 52949-65-6Data not specified in results.Data not specified in results.Not toxic to tested aquatic organisms up to 1 mg/L.[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key assays used to evaluate the toxicity of anthraquinone dyes.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13]

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine and have other mutations that increase their sensitivity to mutagens.[14][15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[13][14]

  • Exposure: In the plate incorporation method, the test dye (at several concentrations), the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).[16] This mixture is then poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) on the test plates is counted and compared to the number on negative (solvent) control plates.

  • Positive Controls: Appropriate positive controls are used for each strain, with and without S9 mix (e.g., sodium azide (B81097) for TA100 without S9, 2-anthramine for TA98 with S9), to ensure the test system is working correctly.[14][16]

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate seen in the negative controls.

In Vitro/In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage in individual cells.[17][18]

Objective: To quantify DNA strand breaks in cells exposed to a test compound.

Methodology:

  • Cell Preparation: Isolate single cells from the target tissue (for in vivo studies) or from a cell culture (for in vitro studies). Ensure cell viability is high (>75%).[17]

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and histones, leaving behind the DNA as a nucleoid.[19]

  • Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field, which causes broken DNA fragments to migrate away from the nucleoid, forming a "comet tail".[18][19]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Image analysis software is used to quantify parameters such as percent tail DNA, tail length, and tail moment.

  • Interpretation: A significant, dose-dependent increase in comet tail parameters in treated cells compared to concurrent negative controls indicates genotoxicity.

Rodent Carcinogenicity Bioassay

These long-term studies are the gold standard for assessing the carcinogenic potential of chemicals in mammals.[20]

Objective: To determine if chronic exposure to a test compound increases the incidence of neoplasms in rodents.

Methodology:

  • Animal Model: Use well-characterized rodent strains, such as F344/N rats and B6C3F1 mice.[4] Use groups of 50 animals per sex per dose group.[4]

  • Dose Selection: Select multiple dose levels based on results from shorter-term toxicity studies (e.g., 90-day studies). The highest dose should be a maximum tolerated dose (MTD) that causes minimal toxicity but not mortality.[20]

  • Administration: Administer the test compound to the animals for the majority of their lifespan (typically 2 years for rats and mice).[4][20] The route of administration (e.g., in feed, by gavage) should be relevant to potential human exposure.

  • In-life Observations: Monitor animals regularly for clinical signs of toxicity, body weight changes, and food consumption.

  • Pathology: At the end of the study, conduct a complete necropsy on all animals. Collect a comprehensive set of tissues from all animals, preserve them, and perform detailed histopathological examinations.

  • Data Analysis: Statistically analyze tumor incidence data, comparing dose groups to the control group. Survival-adjusted analyses are often necessary. An increase in the incidence of benign or malignant tumors that is statistically significant and dose-related is considered evidence of carcinogenicity.[5][20]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz help to visualize complex processes and pathways involved in the toxicological assessment of anthraquinone dyes.

G General Workflow for Toxicological Assessment of an Anthraquinone Dye cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Final Assessment Ames Ames Test (Bacterial Mutagenicity) Subchronic Subchronic Toxicity (90-day study) Ames->Subchronic Risk Risk Assessment & Regulatory Decision Ames->Risk MLA Mouse Lymphoma Assay (Mammalian Mutagenicity) MLA->Subchronic MLA->Risk Comet Comet Assay (DNA Damage) Comet->Subchronic Comet->Risk MN Micronucleus Test (Chromosomal Damage) MN->Subchronic MN->Risk Acute Acute Toxicity (e.g., LD50) Acute->Subchronic Dose-ranging Carcinogenicity Carcinogenicity Bioassay (2-year study) Subchronic->Carcinogenicity Dose Selection Carcinogenicity->Risk TestCompound Anthraquinone Dye (Test Compound) TestCompound->Ames Genotoxicity Profile TestCompound->MLA Genotoxicity Profile TestCompound->Comet Genotoxicity Profile TestCompound->MN Genotoxicity Profile TestCompound->Acute Initial Toxicity

Caption: Workflow for assessing the toxicity of anthraquinone dyes.

G Postulated Mechanism of Anthraquinone Genotoxicity AQ Anthraquinone (Parent Compound) Metabolism Metabolic Activation (e.g., CYP450 in Liver) AQ->Metabolism Metabolites Reactive Metabolites (e.g., Hydroxyanthraquinones) Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS DNA DNA Metabolites->DNA Covalent Binding ROS->DNA Oxidative Attack Adducts DNA Adducts DNA->Adducts Damage Oxidative DNA Damage (e.g., Strand Breaks) DNA->Damage Mutation Mutation Adducts->Mutation Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation and genotoxic mechanism of anthraquinone.

References

Safety Operating Guide

Proper Disposal of Reactive Blue 181: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Reactive Blue 181, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment.

Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust particles.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke while handling the dye.

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent accidental spills:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry place away from direct sunlight and moisture.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Quantitative Data Summary

Limited quantitative toxicological data for this compound is publicly available. The following table includes general information and data for similar reactive dyes.

ParameterValueNotes
CAS Number 126601-88-5A unique identifier for this specific chemical substance.
Oral LD50 (Rat) > 4 g/kg (for a similar "Reactive Dye, Sky Blue")This suggests low acute oral toxicity for a comparable dye. However, specific data for this compound is not available, and a cautious approach is warranted.[1]
Aquatic Toxicity Reactive dyes can be persistent in aquatic environments and may affect aquatic life.[2][3]The release of dyes into waterways can reduce light penetration, affecting photosynthesis.[3] Some reactive dyes have shown toxicity to aquatic organisms.[2]
Environmental Fate Anthraquinone (B42736) dyes are generally resistant to biodegradation.[4][5][6]Their complex chemical structure makes them persistent in the environment.[4][5][6]
Regulatory Status Varies by location. Always consult local, state, and federal regulations for disposal requirements.It is crucial to determine if this compound is classified as a hazardous waste in your jurisdiction.

Disposal Procedures

Due to the lack of comprehensive toxicity data and the potential environmental impact of reactive dyes, the primary and most recommended disposal method is to treat this compound as a hazardous waste and arrange for its collection by a licensed environmental waste management company.

Primary Disposal Protocol: Hazardous Waste Collection

This procedure ensures compliance with regulations and minimizes environmental risk.

Step 1: Waste Segregation and Collection

  • Collect all solid waste of this compound, including contaminated labware (e.g., weighing boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed container.

  • Collect aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.

Step 2: Labeling

  • Label the waste containers clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "126601-88-5," and the approximate concentration and quantity.

Step 3: Storage of Waste

  • Store the sealed waste containers in a designated and secure hazardous waste accumulation area.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Experimental Protocol for Chemical Degradation (for research purposes only)

The following is a summary of an experimental method for the degradation of anthraquinone dyes based on the Fenton process. This is not a certified disposal method and should be treated as an experimental protocol. The efficacy and safety of this procedure for this compound waste from your specific processes must be validated in a controlled laboratory setting before implementation.

Principle: The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can break down the complex structure of the dye.

Materials:

  • Ferrous sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the aqueous solution of this compound in the reaction vessel with a stir bar.

  • pH Adjustment: Slowly add sulfuric acid to adjust the pH of the solution to approximately 3.

  • Initiation of Fenton Reaction:

    • Add ferrous sulfate to the solution. A typical starting concentration is around 30 mg/L.

    • While stirring vigorously, slowly add hydrogen peroxide. A typical starting concentration is around 50 mg/L.

  • Reaction: Allow the reaction to proceed with continuous stirring. The decolorization of the solution is an indicator of dye degradation. The reaction time can vary from 30 minutes to several hours.

  • Neutralization: After the reaction is complete (as indicated by the absence of color), neutralize the solution by slowly adding sodium hydroxide until the pH is between 6 and 8.

  • Disposal of Treated Effluent: The neutralized solution may still contain residual iron salts and other byproducts. Consult with your EHS department for the proper disposal of the treated effluent, which may still require collection as hazardous waste depending on local regulations.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the experimental protocol for the disposal of this compound.

This compound Disposal Decision Workflow start Start: this compound Waste Generated check_regulations Consult Local, State, and Federal Regulations start->check_regulations is_hazardous Is it classified as hazardous waste? check_regulations->is_hazardous hazardous_disposal Follow Primary Disposal Protocol: Collect for Licensed Hazardous Waste Handler is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the disposal of this compound.

Experimental Fenton Degradation Protocol start Start: Aqueous Reactive Blue 181 Waste ph_adjust Adjust pH to ~3 with H₂SO₄ start->ph_adjust add_fenton Add FeSO₄ and slowly add H₂O₂ ph_adjust->add_fenton react Stir and allow to react (decolorization) add_fenton->react neutralize Neutralize to pH 6-8 with NaOH react->neutralize final_disposal Consult EHS for disposal of treated effluent neutralize->final_disposal end End: Protocol Complete final_disposal->end

Caption: Experimental protocol for the chemical degradation of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Blue 181

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Reactive Blue 181, a chemical that requires careful management. Adherence to these procedures will minimize risk and ensure responsible disposal.

Immediate Safety and Handling Protocols

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures. The primary risks include skin and eye irritation, as well as sensitization through inhalation or skin contact.[1][2] High concentrations of dust can also lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical-resistant safety glasses or gogglesProtects against eye irritation from dust or splashes.[1]
Hand Protection Rubber, nitrile, or butyl glovesPrevents skin contact which can cause irritation and sensitization.[1]
Respiratory Protection A suitable mask or respiratorEssential when handling is likely to generate dust, to prevent respiratory sensitization.[1]
Body Protection Impervious clothing, such as a lab coatProvides a barrier against accidental spills and skin exposure.[3]

Operational Plan for Safe Handling:

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step process should be followed:

  • Preparation:

    • Ensure a well-ventilated work area. When weighing the powder, perform the task under a Local Exhaust Ventilation (LEV) system.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid actions that could generate dust.

    • Measure and handle the chemical carefully to prevent spills.

    • Keep containers tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical advice.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1]

    • Inhalation: Move the exposed individual to fresh air. If respiratory symptoms persist, seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[1]

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, masks), contaminated wipes, and other solid materials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Aqueous Waste: The first rinse of any glassware or containers that held this compound must be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to quench the material yourself.[5]

Disposal Procedure:

  • Container Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."[6]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[6]

  • Pickup and Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound from initial preparation to final disposal, the following diagram outlines the critical steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill/Exposure Response cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Mask) prep_area Prepare Well-Ventilated Work Area (Use LEV for Weighing) prep_ppe->prep_area handle_chem Handle this compound (Avoid Dust Generation) prep_area->handle_chem spill_check Spill or Exposure Occurs? handle_chem->spill_check dispose_solid Dispose of Contaminated Solids in Labeled Hazardous Waste Container handle_chem->dispose_solid first_aid Administer First Aid (Eye Wash, Skin Wash, Fresh Air) spill_check->first_aid Yes spill_check->dispose_solid No spill_clean Clean Spill According to Protocol (Sweep, Place in Sealed Container) first_aid->spill_clean spill_clean->dispose_solid dispose_liquid Collect First Rinse as Hazardous Waste dispose_solid->dispose_liquid dispose_final Arrange for Hazardous Waste Pickup dispose_liquid->dispose_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.